N-Decyl-D-gluconamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6/c1-2-3-4-5-6-7-8-9-10-17-16(23)15(22)14(21)13(20)12(19)11-18/h12-15,18-22H,2-11H2,1H3,(H,17,23)/t12-,13-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REISOHCMNXKYLD-APIJFGDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319033 | |
| Record name | N-Decyl-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18375-62-7 | |
| Record name | N-Decyl-D-gluconamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18375-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Decyl-D-gluconamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Decyl-D-gluconamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-decyl-D-gluconamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: A Bio-Inspired Surfactant for Advanced Applications
An In-Depth Technical Guide to N-Decyl-D-gluconamide: Properties, Behavior, and Applications
This compound (CAS No. 18375-62-7) is a non-ionic surfactant of significant interest in biochemical and pharmaceutical research. Its structure, derived from the natural sugar D-glucose, imparts a unique combination of effective detergency and biocompatibility. Unlike ionic surfactants, which carry a net electrical charge, this compound's neutral headgroup makes it exceptionally mild and less likely to denature sensitive proteins. This characteristic is paramount in applications such as the solubilization and stabilization of membrane proteins for structural and functional studies. This guide provides a comprehensive overview of its chemical and physical properties, its behavior in aqueous solutions, and validated protocols for its characterization and use.
Molecular Structure and Synthesis
The defining feature of this compound is its amphiphilic nature, consisting of two distinct moieties:
-
A Hydrophilic "Head": This is a linear D-gluconamide group, derived from D-gluconic acid. It contains five hydroxyl (-OH) groups, which are capable of extensive hydrogen bonding with water, rendering this part of the molecule highly water-soluble.[1]
-
A Hydrophobic "Tail": This is a ten-carbon alkyl chain (n-decyl group) that is repelled by water and preferentially interacts with non-polar environments, such as lipids or the hydrophobic cores of proteins.
These two components are joined by a stable amide linkage.[1] The specific stereochemistry of the headgroup is (2R,3S,4R,5R), inherited from its D-gluconic acid precursor.[1]
The conventional synthesis route involves the reaction of D-glucono-1,5-lactone with decylamine, typically in a suitable solvent like methanol.[1] This reaction opens the lactone ring and forms the stable amide bond, yielding the final product.
Core Physicochemical Properties
The bulk properties of this compound are critical for its handling, formulation, and application. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide | [1][2] |
| CAS Number | 18375-62-7 | [1] |
| Molecular Formula | C₁₆H₃₃NO₆ | [1][3] |
| Molecular Weight | 335.44 g/mol | [1][2][3] |
| Appearance | Solid at room temperature | [1] |
| Density | 1.166 g/cm³ | [1] |
| Boiling Point | 638.9°C at 760 mmHg | [1] |
| Flash Point | 340.2°C | [1] |
| Solubility | Good solubility in polar solvents (e.g., water) | [1] |
Behavior in Aqueous Solution: Micellization and the Critical Micelle Concentration (CMC)
The most important functional characteristic of a surfactant is its ability to self-assemble in solution. Below a certain concentration, this compound dissolves as individual molecules (monomers). As the concentration increases, the hydrophobic tails of the monomers begin to aggregate to minimize their contact with water. This cooperative process leads to the formation of thermodynamically stable, colloidal-sized aggregates called micelles .[4]
In a typical micelle, the hydrophobic decyl tails form a non-polar core, while the hydrophilic gluconamide headgroups form an outer shell, remaining in contact with the aqueous solvent. This transition from monomers to micelles occurs at a specific concentration known as the Critical Micelle Concentration (CMC) .[4]
Caption: Self-assembly of surfactant monomers into a micelle at the CMC.
The specific CMC value for this compound is not widely reported in scientific literature.[5] However, the CMC is heavily influenced by the length of the hydrophobic alkyl chain; for a homologous series of surfactants, a longer chain leads to a lower CMC because the greater hydrophobicity provides a stronger driving force for micellization.[5] We can therefore estimate its behavior by comparing it to structurally similar non-ionic surfactants.
| Surfactant | Alkyl Chain Length | Class | CMC (mM) |
| Octyl Glucoside | C8 | Glucoside | 20–25 |
| This compound | C10 | Gluconamide | Not Readily Available [5] |
| Decyl Glucoside | C10 | Glucoside | 0.8–2.2 |
| Dodecyl Maltoside (DDM) | C12 | Maltoside | 0.17 |
Given that Decyl Glucoside (C10 tail) has a CMC around 2 mM, it is reasonable to infer that this compound would have a CMC in a similar low-millimolar range, likely lower than its C8 analog (N-Octyl-D-gluconamide) and higher than a C12 analog.
Key Applications in Drug Development and Research
The primary application for this compound and related mild, non-ionic surfactants is the extraction and solubilization of integral membrane proteins.[3] These proteins reside within the lipid bilayer of cells and are notoriously difficult to study due to their insolubility in aqueous buffers.
The solubilization process works as follows:
-
Membrane Disruption: When introduced to a cell membrane preparation at a concentration above the CMC, the surfactant monomers partition into the lipid bilayer.
-
Micelle Formation: As more surfactant is added, the bilayer is disrupted, and mixed micelles are formed containing membrane proteins, lipids, and surfactant molecules.
-
Stabilization: The hydrophobic transmembrane domains of the protein are shielded from water by the hydrophobic core of the detergent micelle, while the hydrophilic domains remain exposed to the aqueous buffer, thus keeping the protein soluble and stable.
The mild, non-denaturing nature of this compound is crucial for preserving the protein's native three-dimensional structure and, consequently, its biological function.[2] This allows for subsequent purification and analysis by techniques such as cryo-electron microscopy (CryoEM) or functional assays.[6]
Experimental Protocol: Determination of Critical Micelle Concentration by Surface Tensiometry
This protocol describes a robust, self-validating method to determine the CMC of this compound.
Causality and Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant monomers are surface-active, meaning they preferentially adsorb at the air-water interface, disrupting the cohesive forces between water molecules and thus lowering the surface tension. As surfactant concentration increases, the surface becomes saturated with monomers. Any further addition of surfactant above this point (the CMC) results in the formation of micelles within the bulk solution rather than further packing at the surface. Consequently, the surface tension remains relatively constant above the CMC.[4] The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of surfactant concentration.[5]
Materials:
-
This compound powder
-
High-purity water (e.g., 18.2 MΩ·cm)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Magnetic stirrer and stir bars
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh a sufficient amount of this compound to prepare a concentrated stock solution (e.g., 50 mM) in high-purity water. Ensure complete dissolution.
-
Create Dilution Series: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.01 mM to 20 mM). Using a logarithmic dilution series is efficient.
-
Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water. Ensure the probe (ring or plate) is impeccably clean.
-
Measure Surface Tension:
-
Start with the most dilute solution and proceed to the most concentrated to minimize cross-contamination.
-
Pour the sample into the measurement vessel and allow it to equilibrate to a constant temperature (e.g., 25°C).
-
Measure the surface tension. Record the value once it is stable.
-
Thoroughly clean and dry the probe between each measurement.
-
-
Data Analysis:
-
Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting plot should show two distinct linear regions: a steeply declining slope at low concentrations and a plateau (near-zero slope) at high concentrations.
-
Fit a straight line to each of these two regions.
-
The CMC is the concentration corresponding to the intersection point of these two lines.
-
Caption: Workflow for CMC determination using the surface tension method.
Safety and Handling
-
Hazards: This class of chemical is typically classified as causing serious eye damage/irritation (GHS Category 1 or 2A) and may cause skin irritation (GHS Category 2).[1] It may also be harmful if swallowed.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][7]
-
Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7]
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.
-
Always consult the specific SDS provided by the supplier before handling any chemical.
References
- A Comparative Analysis of N-alkyl-D-gluconamides as High-Efficacy Surfactants. (n.d.). BenchChem. Retrieved January 13, 2026.
- A Comparative Analysis of the Critical Micelle Concentration of N-Hexyl-D-gluconamide and Alternative Non-ionic Surfactants. (n.d.). BenchChem. Retrieved January 13, 2026.
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Gaudin, N., et al. (2001). Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides. Journal of Colloid and Interface Science, 240(2), 552-558. [Link]
- This compound - 18375-62-7. (n.d.). Vulcanchem. Retrieved January 13, 2026.
- A Comparative Guide: N-Hexyl-D-gluconamide vs. Octyl glucoside for Membrane Protein Extraction. (n.d.). BenchChem. Retrieved January 13, 2026.
- Decyl glucoside SDS, 58846-77-8 Safety Data Sheets. (2019). ECHEMI. Retrieved January 13, 2026.
- Solubilization of Membrane Proteins. (n.d.). Sigma-Aldrich. Retrieved January 13, 2026.
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Scholtysek, P. M., et al. (1989). Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 979(1), 90-98. [Link]
- Scheme 1 Synthesis of the decyl glycoside of D-glucose. (n.d.).
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Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. (2022). Biochemical Society Transactions, 50(2), 901-910. [Link]
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- Safety Data Sheet: Decyl glucoside. (n.d.). Carl Roth. Retrieved January 13, 2026.
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- Critical micelle concentration. (n.d.). Wikipedia. Retrieved January 13, 2026.
- Solubilization of Membrane Proteins using designed protein WRAPS. (2025). bioRxiv. Retrieved January 13, 2026.
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A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. (2020). Molecules, 25(21), 5188. [Link]
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Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. (2024). RSC Advances, 14(1), 1-10. [Link]
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Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. (2021). Langmuir, 37(22), 6806-6815. [Link]
- Surface tension at CMC (γCMC) and critical micelle concentrations (CMC) values of gemini alkyldeoxy-D-glucitolammonium surfactants. (2014). PLOS ONE. Retrieved January 13, 2026.
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N-(β-D-Glucopyranosyl)- and N-(2-acetamido-2-deoxy-β-D-glucopyranosyl) amides as inhibitors of glycogen phosphorylase. (2007). Bioorganic & Medicinal Chemistry, 15(15), 5126-5136. [Link]
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Synthesis of n-dodecyl glucoside by direct method. (2008). Journal of Chemical Industry and Engineering (China), 59(1), 224-228. [Link]
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A Simplified Preparation of N-Acetyl-D-glucosamine. (1956). Bulletin of the Chemical Society of Japan, 29(4), 542-542. [Link]
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Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies. (1993). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1148(1), 47-56. [Link]
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An In-depth Technical Guide to the Synthesis and Purification of N-Decyl-D-gluconamide
Introduction: The Significance of N-Decyl-D-gluconamide in Research and Development
This compound (CAS No. 18375-62-7) is a non-ionic surfactant of significant interest in the pharmaceutical and biotechnological sectors.[1] Its amphiphilic nature, stemming from a hydrophilic D-gluconamide headgroup and a hydrophobic ten-carbon alkyl chain, allows it to effectively interact with both aqueous and non-polar environments. This unique characteristic makes it a valuable tool for researchers, scientists, and drug development professionals.
Derived from renewable resources, N-alkyl-D-gluconamides are noted for their biodegradability and low toxicity, positioning them as sustainable alternatives to conventional surfactants. Their applications are diverse, ranging from enhancing the solubility of poorly water-soluble drugs to acting as stabilizing agents in complex formulations. This guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed protocols and the scientific rationale behind the experimental choices.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| IUPAC Name | (2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide | [1][2] |
| CAS Number | 18375-62-7 | [1][2][3][4] |
| Molecular Formula | C₁₆H₃₃NO₆ | [1][2][3][4] |
| Molecular Weight | 335.44 g/mol | [1][2][4] |
| Physical State | Solid at room temperature | [1] |
| Boiling Point | 638.9°C at 760 mmHg | [1][4] |
| Flash Point | 340.2°C | [1][4] |
| Density | 1.166 g/cm³ | [4] |
Synthesis of this compound: A Step-by-Step Approach
The most common and efficient method for synthesizing this compound is the direct amidation of D-glucono-1,5-lactone with decylamine. This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the lactone, leading to the opening of the cyclic ester and the formation of the corresponding amide.
Reaction Mechanism: The Chemistry Behind the Synthesis
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of decylamine attacks the carbonyl carbon of the D-glucono-1,5-lactone. This forms a tetrahedral intermediate, which then collapses, breaking the ester bond of the lactone and forming the stable amide bond. The reaction is typically carried out in a polar protic solvent, such as methanol, which can help to stabilize the intermediates and facilitate proton transfer steps.
Caption: Mechanism of this compound Synthesis.
Detailed Experimental Protocol for Synthesis
This protocol outlines a reliable method for the synthesis of this compound in a laboratory setting.
Materials:
-
D-glucono-1,5-lactone
-
Decylamine
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve D-glucono-1,5-lactone in anhydrous methanol. A typical starting concentration would be in the range of 0.5 to 1.0 M.
-
Addition of Amine: To the stirred solution of D-glucono-1,5-lactone, add an equimolar amount of decylamine dropwise at room temperature. A slight excess of the amine (e.g., 1.05 equivalents) can be used to ensure complete conversion of the lactone.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for 24 to 48 hours. Gentle heating (e.g., to 40-50 °C) can be employed to accelerate the reaction rate.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6] A suitable mobile phase would be a mixture of a polar and a non-polar solvent, such as ethyl acetate/hexane or chloroform/methanol, with the ratio adjusted to achieve good separation between the starting materials and the product. The spots can be visualized using a suitable stain, such as potassium permanganate or iodine vapor.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), the solvent is removed under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid or a viscous oil.
Purification of this compound: Achieving High Purity
Purification of the crude product is essential to remove any unreacted starting materials and by-products. Recrystallization is the most effective and commonly used method for obtaining high-purity this compound.
The Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound in a particular solvent at different temperatures.[7][8] An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[9] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.
Caption: Workflow for the Purification of this compound.
Detailed Protocol for Recrystallization
Solvent Selection: The choice of solvent is critical for successful recrystallization. For this compound, polar solvents are generally suitable. Ethanol has been reported to be an effective solvent for the recrystallization of similar N-alkyl-gluconamides.[8] A solvent system, such as a mixture of ethanol and water or acetone and hexane, can also be employed to fine-tune the solubility characteristics.[10]
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.[8] The solution should then be heated for a few minutes and hot-filtered to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is important for the formation of large, well-defined crystals. The cooling process can be further enhanced by placing the flask in an ice bath.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.
Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the compound.[11][12][13] The spectra should show the characteristic peaks corresponding to the protons and carbons of the decyl chain and the gluconamide headgroup.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and purification of this compound. By understanding the underlying chemical principles and following the outlined procedures, researchers, scientists, and drug development professionals can confidently produce this valuable non-ionic surfactant for their specific applications. The methods described herein are robust and can be adapted for various scales of production, ensuring a reliable supply of high-purity this compound for advancing research and development in the pharmaceutical and biotechnology fields.
References
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
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Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
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Reddit. (2018, November 20). An ideal recrystallization solvent. r/chemhelp. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Synthesis of the decyl glycoside of D-glucose. Retrieved from [Link]
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ResearchGate. (n.d.). 1D 1 H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH 2 ). Retrieved from [Link]
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- Google Patents. (n.d.). CN102786558A - Preparation method of decyl glucopyranoside.
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ResearchGate. (2008). Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Retrieved from [Link]
- PubMed. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.
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ResearchGate. (n.d.). Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides. Retrieved from [Link]
- PubMed. (1984). Thin-layer chromatography of hyaluronate oligosaccharides. Journal of Biochemistry, 96(3), 721-725.
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Organic Syntheses. (n.d.). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Retrieved from [Link]
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ResearchGate. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]
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ResearchGate. (n.d.). A convenient stereoselective synthesis of beta-D-glucopyranosides. Retrieved from [Link]
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PubMed Central. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of n-dodecyl glucoside by direct method. Retrieved from [Link]
- PubMed. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Drug development and industrial pharmacy, 41(11), 1846–1854.
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An In-Depth Technical Guide to N-Decyl-D-gluconamide: Structure, Synthesis, and Pharmaceutical Applications
This guide provides a comprehensive technical overview of N-Decyl-D-gluconamide, a non-ionic surfactant with significant potential in pharmaceutical research and drug development. We will delve into its molecular architecture, outline a robust synthesis protocol, and explore its application in advanced drug delivery systems, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Characteristics
This compound is an amphiphilic molecule, a structural characteristic that underpins its utility as a surfactant.[1] It possesses a polar hydrophilic head derived from D-gluconic acid and a nonpolar hydrophobic tail composed of a ten-carbon alkyl chain. This dual nature allows it to interface between aqueous and lipid phases, a critical function in various pharmaceutical formulations.
Molecular Structure and Formula
The systematic IUPAC name for this compound is (2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide.[2][3] Its structure is characterized by a linear D-gluconamide headgroup with multiple hydroxyl moieties, rendering it highly water-soluble, and a decyl tail that imparts lipophilicity.
Molecular Formula: C₁₆H₃₃NO₆[2][3]
Molecular Weight: 335.44 g/mol [2]
The specific stereochemistry of the gluconamide headgroup, derived from D-glucose, is crucial for its biocompatibility and biodegradability, making it an attractive excipient for pharmaceutical use.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are critical for its function as a surfactant and inform its application in drug delivery.
| Property | Value | Source |
| CAS Number | 18375-62-7 | [3] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| Critical Micelle Concentration (CMC) | Varies with conditions, expected in the low millimolar range | [4] |
| Hydrogen Bond Donor Count | 6 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be efficiently achieved through the amidation of D-glucono-δ-lactone with decylamine. This method is favored for its high yield and the relative ease of purification of the final product. The following protocol is a self-validating system, designed to ensure reproducibility and high purity.
Rationale for Experimental Choices
The selection of D-glucono-δ-lactone as the starting material for the hydrophilic head is strategic. The lactone is a cyclic ester that readily reacts with primary amines like decylamine in an uncatalyzed ring-opening reaction to form the stable amide bond of the desired product. This approach avoids the need for coupling agents or harsh reaction conditions that could compromise the integrity of the multiple hydroxyl groups. Methanol is chosen as the solvent due to its ability to dissolve both reactants and facilitate the reaction, while also allowing for the precipitation of the product upon completion.
Experimental Protocol: Synthesis of this compound
Materials:
-
D-(+)-Glucono-δ-lactone
-
Decylamine
-
Anhydrous Methanol
-
Diethyl Ether (for washing)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-(+)-glucono-δ-lactone (1 equivalent) in anhydrous methanol.
-
Addition of Amine: To the stirred solution, add decylamine (1.1 equivalents) dropwise at room temperature. The slight excess of the amine ensures the complete consumption of the lactone.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Product Isolation: After completion, cool the reaction mixture to room temperature and then further chill in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the white solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted decylamine and other impurities.
-
Drying: Dry the purified this compound under vacuum to obtain the final product.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the formation of the amide bond.
-
Mass Spectrometry: To verify the molecular weight.
-
FTIR Spectroscopy: To identify the characteristic functional groups, particularly the amide and hydroxyl groups.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
The primary application of this compound in the pharmaceutical sector is as a non-ionic surfactant. Its biocompatibility and non-toxic nature make it a superior alternative to many traditional surfactants.[4]
Stabilization of Nanoparticles for Drug Delivery
A significant challenge in drug development is the formulation of poorly water-soluble (hydrophobic) drugs. Nanoparticle-based drug delivery systems offer a promising solution by encapsulating the drug in a carrier, thereby enhancing its solubility and bioavailability.[5][6] this compound plays a crucial role as a stabilizing agent in these formulations.[1]
During the formation of nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), surfactants are essential to prevent the aggregation of the newly formed particles. The hydrophobic decyl tails of this compound adsorb onto the surface of the hydrophobic drug-loaded nanoparticles, while the hydrophilic gluconamide heads extend into the aqueous medium.[7] This creates a steric barrier that prevents the nanoparticles from clumping together, ensuring a stable and uniform dispersion.
Caption: Stabilization of a hydrophobic nanoparticle by this compound.
Protocol for Nanoparticle Formulation
The following is a representative protocol for the formulation of drug-loaded polymeric nanoparticles stabilized with this compound using an oil-in-water emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Dichloromethane (DCM)
-
This compound
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve PLGA and the hydrophobic drug in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
Conclusion and Future Perspectives
This compound is a promising non-ionic surfactant for pharmaceutical applications, owing to its well-defined amphiphilic structure, biocompatibility, and straightforward synthesis. Its demonstrated ability to stabilize nanoparticle formulations for the delivery of hydrophobic drugs highlights its potential in addressing key challenges in drug development. Future research should focus on a more detailed characterization of its surfactant properties, including a precise determination of its critical micelle concentration under various conditions, and exploring its efficacy in a wider range of drug delivery systems, including parenteral formulations. The continued development and application of such sugar-based excipients will undoubtedly contribute to the creation of safer and more effective medicines.
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Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid) with Poly(O-Cholesteryl Methacrylate) for Delivery of Hydrophobic Drugs. MDPI.[Link]
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Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid) with Poly(O-Cholesteryl Methacrylate) for Delivery of Hydrophobic Drugs. National Institutes of Health.[Link]
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An In-depth Technical Guide to the Critical Micelle Concentration of N-Decyl-D-gluconamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Decyl-D-gluconamide is a non-ionic, sugar-based surfactant of significant interest in pharmaceutical and biotechnological applications due to its biocompatibility and derivation from renewable resources.[1] A pivotal parameter governing its efficacy in formulation science is the Critical Micelle Concentration (CMC), the threshold concentration at which individual surfactant monomers (unimers) self-assemble into thermodynamically stable aggregates known as micelles. This guide provides a comprehensive analysis of the theoretical and practical considerations for determining the CMC of this compound. While a definitive, experimentally validated CMC value for this specific molecule is not widely disseminated in peer-reviewed literature, this document will establish a scientifically grounded estimation based on structural analogs and homologous series trends.[2] More critically, it will equip researchers with the foundational knowledge and detailed experimental protocols required to determine the CMC empirically.
Introduction to this compound and its Micellar Properties
This compound (CAS: 18375-62-7) is an amphiphilic molecule featuring a hydrophilic D-gluconamide headgroup and a hydrophobic 10-carbon alkyl (decyl) tail.[3][4] This molecular architecture enables it to reduce surface tension at interfaces and to form micelles in aqueous solutions.[3]
The formation of micelles is a spontaneous process driven by the hydrophobic effect. Below the CMC, this compound molecules exist primarily as monomers, some of which will adsorb at interfaces like the air-water or oil-water interface. As the concentration increases to the CMC, the bulk phase becomes saturated with monomers, and the system's free energy is minimized by the aggregation of the hydrophobic tails into a non-polar core, shielded from the aqueous environment by the hydrophilic headgroups.[5] This phenomenon is fundamental to the surfactant's function in solubilizing poorly water-soluble drugs, stabilizing emulsions, and in various detergent applications.[6] A lower CMC value generally indicates a more efficient surfactant, as less material is required to initiate micellization and achieve the desired solubilization or emulsification effect.[2]
Key Structural Features of this compound:
-
IUPAC Name: (2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide[4]
-
Molecular Formula: C₁₆H₃₃NO₆[4]
-
Molecular Weight: 335.44 g/mol [4]
-
Hydrophilic Headgroup: A linear glucose-derived chain with multiple hydroxyl groups and an amide linkage, conferring high polarity and hydrogen bonding capability.[3]
-
Hydrophobic Tail: A C10 alkyl chain, providing the non-polar character necessary for micelle formation.[3]
Factors Influencing the CMC of this compound
The precise CMC value is not an immutable constant but is influenced by the surfactant's molecular structure and the experimental conditions.[5] Understanding these factors is critical for both estimating the CMC and for designing robust experimental determinations.
-
Alkyl Chain Length: For a homologous series of non-ionic surfactants, increasing the length of the hydrophobic alkyl chain leads to a logarithmic decrease in the CMC.[1] The greater hydrophobicity of a longer chain enhances the thermodynamic driving force for micellization, causing it to occur at a lower concentration.[1]
-
Hydrophilic Headgroup: The nature of the headgroup affects its hydration and interaction with water. The multiple hydroxyl groups and amide linkage in this compound provide strong hydrophilic character.[3]
-
Temperature: For many non-ionic surfactants, the CMC initially decreases with increasing temperature. However, at higher temperatures, the dehydration of the hydrophilic headgroup can destabilize micelles, leading to an increase in the CMC.[7]
-
Presence of Additives: Unlike ionic surfactants, the CMC of non-ionic surfactants like this compound is only minimally affected by the addition of electrolytes. However, organic additives can influence the CMC by partitioning into the micelles or altering the bulk solvent properties.
Estimated CMC and Comparative Analysis
A close analog is n-Decyl-β-D-glucopyranoside (often referred to as Decyl Glucoside), which shares the same C10 hydrophobic tail but has a cyclic glucoside headgroup instead of a linear gluconamide. Experimental values for the CMC of Decyl Glucoside are reported in the range of 0.8 mM to 2.2 mM .[2][8][9] Another study focusing on β-D-alkyl glucosides reported a CMC of 2.2 mM for decyl glucoside.[10]
Given the structural similarities, it is reasonable to hypothesize that the CMC of this compound will be in a comparable millimolar range. The linear, potentially more flexible, gluconamide headgroup might exhibit different hydration and packing properties compared to the more rigid pyranoside ring, which could lead to a slight deviation from the values reported for Decyl Glucoside.
| Surfactant | Type | Hydrophobic Tail | Hydrophilic Headgroup | Reported CMC (mM) |
| This compound | Non-ionic | C10 | Linear Gluconamide | Not Readily Available [2] |
| n-Decyl-β-D-glucopyranoside | Non-ionic | C10 | Cyclic Glucoside | 0.8 - 2.2[2][8][9][10] |
| n-Octyl-β-D-glucoside | Non-ionic | C8 | Cyclic Glucoside | 18 - 25[2] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | C12 | Sulfate | ~8.2[2] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | C16 | Quaternary Amine | ~0.9 - 1.0[2] |
Experimental Determination of the Critical Micelle Concentration
The most trustworthy approach for a researcher is to determine the CMC under the specific conditions of their application. The CMC is identified by observing a sharp change in a physical property of the surfactant solution as a function of its concentration.[5]
Below are detailed protocols for two of the most common and reliable methods for non-ionic surfactants.
Method 1: Surface Tension Measurement
Principle: The surface tension of an aqueous solution decreases as the concentration of a surfactant increases. This is due to the adsorption of surfactant monomers at the air-water interface. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the concentration of free monomers remains relatively constant. Consequently, the surface tension plateaus.[5] The CMC is determined from the inflection point on a plot of surface tension versus the logarithm of surfactant concentration.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 50 mM) in high-purity water. Ensure complete dissolution.
-
Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range that brackets the estimated CMC (e.g., from 0.01 mM to 20 mM).
-
Tensiometer Measurement:
-
Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each solution.
-
Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming or washing with appropriate solvents) before each measurement to prevent cross-contamination.
-
Allow the system to equilibrate at a constant temperature (e.g., 25°C) before taking a reading.
-
-
Data Analysis:
-
Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting plot will typically show two linear regions. The first region exhibits a steep negative slope, and the second region (above the CMC) is nearly horizontal.
-
The CMC is the concentration corresponding to the intersection of the two extrapolated linear portions of the curve.[5]
-
Workflow for CMC Determination by Surface Tensiometry
Caption: Generalized workflow for CMC determination using surface tensiometry.
Method 2: Fluorescence Spectroscopy using a Hydrophobic Probe
Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment and exhibits a characteristic fluorescence spectrum. When micelles form, the hydrophobic pyrene molecules preferentially partition into the non-polar core of the micelles. This change in the microenvironment causes a distinct shift in the pyrene fluorescence emission spectrum, which can be plotted against surfactant concentration to determine the CMC.
Experimental Protocol:
-
Preparation of Pyrene Stock: Prepare a dilute stock solution of pyrene in a volatile organic solvent like acetone (e.g., 0.1 mM).
-
Preparation of Surfactant Solutions:
-
Prepare a series of this compound solutions in high-purity water, covering a range of concentrations bracketing the estimated CMC.
-
To each vial of surfactant solution, add a small, constant aliquot of the pyrene stock solution. The final pyrene concentration should be very low (e.g., ~1 µM) to avoid excimer formation.
-
Evaporate the acetone, leaving the pyrene dispersed in the surfactant solutions. Allow the solutions to equilibrate overnight.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite the pyrene at a suitable wavelength (e.g., 334 nm).
-
Record the emission spectrum for each sample (typically from 350 nm to 450 nm).
-
Note the intensities of the first (I₁) and third (I₃) major vibronic peaks (approximately 373 nm and 384 nm, respectively).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities, I₁/I₃, for each surfactant concentration.
-
Plot the I₁/I₃ ratio (y-axis) against the surfactant concentration or its logarithm (x-axis).
-
Below the CMC, the I₁/I₃ ratio will be relatively high, reflecting the polar environment. As micelles form, the ratio will decrease and eventually plateau at a lower value, indicating the non-polar micellar environment.
-
The CMC is determined from the inflection point of this sigmoidal curve, often calculated as the center of the transition.
-
Logical Diagram of Fluorescence Probe Partitioning
Caption: Principle of CMC detection via a hydrophobic fluorescence probe.
Conclusion and Future Outlook
This compound stands as a promising non-ionic surfactant for advanced applications where biocompatibility and sustainability are paramount. While its specific critical micelle concentration is not yet a well-cataloged value, this guide establishes a robust framework for its estimation and empirical determination. By leveraging data from structural analogs and applying established methodologies such as tensiometry and fluorescence spectroscopy, researchers can confidently characterize this molecule. The detailed protocols provided herein serve as a self-validating system for obtaining reliable CMC data, which is essential for optimizing formulations, ensuring product performance, and advancing the use of green surfactants in the pharmaceutical and life sciences industries.
References
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PubMed. (2001). Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Liquid-Crystalline Behaviour in the n-Alkyl Gluconamides and Other Related Carbohydrates. Retrieved from [Link]
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PubMed. (2004). Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers at the air/water interface. Retrieved from [Link]
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Consolidated Chemical. (n.d.). Decyl Glucoside | Premium Natural & Biodegradable Surfactant. Retrieved from [Link]
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MCB Books. (n.d.). Decyl glucoside properties...Applications. Retrieved from [Link]
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PubChem. (n.d.). N-Hexyl-D-gluconamide. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Masaryk University. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]
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Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
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Course Hero. (n.d.). Determination of the critical micelle concentration Introduction The micelle is an aggregate of surfactant molecules dispersed i. Retrieved from [Link]
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Semantic Scholar. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Retrieved from [Link]
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PubMed Central. (2026). Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. Retrieved from [Link]
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Dojindo Molecular Technologies. (n.d.). Detergent n-Octyl-β-D-glucoside. Retrieved from [Link]
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An In-depth Technical Guide to the Aqueous Solubility of N-Decyl-D-gluconamide for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of N-Decyl-D-gluconamide in Advanced Formulations
This compound, a nonionic surfactant, stands at the forefront of formulation science, particularly within the pharmaceutical and biotechnology sectors. Its unique molecular architecture, comprising a hydrophilic D-gluconamide headgroup and a ten-carbon hydrophobic tail, imparts a favorable balance of properties essential for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) and stabilizing complex biological systems. This guide provides a comprehensive exploration of the aqueous solubility of this compound, moving beyond mere data points to elucidate the underlying physicochemical principles and provide actionable experimental protocols. For the researcher and drug development professional, a thorough understanding of this molecule's behavior in aqueous environments is not merely academic—it is a cornerstone of rational formulation design and, ultimately, therapeutic success.
Molecular Architecture and Its Influence on Aqueous Solubility
This compound (C16H33NO6, Molecular Weight: 335.44 g/mol ) is an amphiphilic molecule, a characteristic that dictates its interaction with aqueous media.[1][2][3] The molecule's structure features a D-gluconic acid backbone linked via an amide bond to a decyl (C10) alkyl chain.[1][2] The multiple hydroxyl groups of the gluconamide head impart significant hydrophilicity, enabling hydrogen bonding with water molecules.[1][2] Conversely, the decyl tail contributes hydrophobic character. This dual nature drives the molecule's behavior at interfaces and its self-assembly in solution, which are fundamental to its function as a surfactant.[1][2]
The solubility of this compound in water is a direct consequence of this amphiphilicity. While qualitatively described as having good solubility in polar solvents, precise quantitative data is not extensively reported in publicly available literature, underscoring the importance of empirical determination for specific applications.[1][2][4]
Factors Governing the Aqueous Solubility of this compound
The aqueous solubility of a nonionic surfactant like this compound is not a fixed value but is influenced by several environmental and structural factors. A comprehensive understanding of these factors is critical for controlling and optimizing formulation performance.
The Role of Temperature
The Influence of pH and Ionic Strength
As a nonionic surfactant, the solubility of this compound is generally less sensitive to changes in pH and the presence of electrolytes compared to its ionic counterparts.[5] This characteristic offers a significant advantage in formulating for a wide range of physiological and processing conditions. However, at very high salt concentrations, "salting-out" effects can occur, leading to a decrease in solubility.
The Critical Micelle Concentration (CMC)
Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) in solution begin to self-assemble into organized structures called micelles.[6][7] This is a critical phenomenon as the formation of micelles dramatically increases the apparent solubility of hydrophobic substances by partitioning them into the hydrophobic core of the micelles.[6][7]
The CMC is a key parameter for any surfactant and is influenced by factors such as alkyl chain length, temperature, and the presence of other molecules in the solution.[6] For the N-alkyl-D-gluconamide series, it is expected that as the alkyl chain length increases, the CMC decreases due to the increased hydrophobicity driving micellization at lower concentrations.[4] While the precise CMC for this compound is not widely published, it is a crucial parameter to determine experimentally for effective formulation development.[4][8]
Caption: Factors influencing the aqueous solubility of this compound.
Quantitative Data and Expected Trends
While specific, experimentally determined values for the aqueous solubility and CMC of this compound are not readily found in the literature, we can infer expected trends based on the behavior of homologous series of non-ionic surfactants. For precise formulation work, experimental determination is strongly recommended.
| Property | Homologous Series Trend with Increasing Alkyl Chain Length | Expected for this compound | Rationale |
| Aqueous Solubility | Decreases | Moderate | The C10 alkyl chain provides significant hydrophobicity, but the highly hydrophilic gluconamide headgroup still allows for reasonable water solubility.[4] |
| Critical Micelle Concentration (CMC) | Decreases | Lower than shorter-chain analogs (e.g., N-Hexyl-D-gluconamide) | Increased hydrophobicity of the longer alkyl chain promotes self-assembly into micelles at a lower concentration to minimize contact with water.[4] |
Experimental Protocols for Determining Aqueous Solubility and CMC
The following protocols provide robust, step-by-step methodologies for the experimental determination of the aqueous solubility and Critical Micelle Concentration of this compound.
Determination of Equilibrium Aqueous Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[5][9][10][11]
Principle: An excess amount of the solid compound is agitated in the aqueous medium of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the clear supernatant is then determined.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous solution (e.g., purified water, buffer) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). A common starting point is to add an amount estimated to be at least 2-3 times the expected solubility.
-
Equilibration: Agitate the mixture at a constant, controlled temperature using a reliable shaker or rotator. The agitation time should be sufficient to reach equilibrium, typically 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.
-
Phase Separation: After equilibration, allow the suspension to settle. To ensure complete separation of the undissolved solid, centrifuge the samples at a high speed.
-
Sampling: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method. As this compound lacks a strong chromophore, techniques such as Liquid Chromatography with Mass Spectrometry (LC-MS) or a Charged Aerosol Detector (CAD) are often employed.
-
Calculation: The equilibrium solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors.
Caption: Experimental workflow for the shake-flask solubility determination.
Determination of the Critical Micelle Concentration (CMC)
Several methods can be employed to determine the CMC of a surfactant. Two common and reliable techniques are surface tensiometry and fluorescence spectroscopy.
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the surfactant monomers accumulate at the air-water interface. Once the interface is saturated, the monomers begin to form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is the concentration at which this break in the surface tension versus concentration plot occurs.[8][12][13][14]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range both below and above the expected CMC.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Plotting: Plot the measured surface tension as a function of the logarithm of the this compound concentration.
-
CMC Determination: The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.
Principle: The fluorescence emission spectrum of a hydrophobic probe like pyrene is sensitive to the polarity of its microenvironment.[1][15][16][17] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment causes a shift in the fine structure of the pyrene emission spectrum, specifically the ratio of the intensity of the first and third vibronic peaks (I1/I3). A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration will show a sigmoidal curve, and the inflection point corresponds to the CMC.[18]
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
Sample Preparation: Prepare a series of this compound solutions in the desired aqueous medium. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range. The organic solvent is typically allowed to evaporate, leaving the pyrene dispersed in the surfactant solutions.
-
Fluorescence Measurement: Excite the samples at a wavelength of around 334 nm and record the emission spectra.
-
Data Analysis: Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks in the pyrene emission spectrum for each sample.
-
CMC Determination: Plot the ratio of I1/I3 as a function of the logarithm of the this compound concentration. The CMC is determined from the midpoint of the transition in the resulting sigmoidal curve.
Applications in Drug Development
The favorable solubility characteristics and low toxicity profile of this compound make it an attractive excipient in a variety of pharmaceutical applications:
-
Solubilization of Poorly Soluble Drugs: The ability to form micelles allows for the encapsulation and solubilization of hydrophobic APIs, enhancing their bioavailability.
-
Stabilization of Biologics: As a nonionic surfactant, it can be used to prevent the aggregation and surface adsorption of proteins and other biologics in parenteral formulations.
-
Enhancement of Drug Delivery: Micellar formulations can be designed to target specific tissues or to provide controlled release of the encapsulated drug.
Conclusion
This compound is a versatile nonionic surfactant with significant potential in pharmaceutical and scientific applications. While its aqueous solubility is qualitatively good, a quantitative understanding is paramount for successful formulation development. The factors influencing its solubility are multifaceted, with the Critical Micelle Concentration being a pivotal parameter. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to precisely characterize the aqueous behavior of this compound, thereby enabling its rational and effective application in advanced formulations.
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An In-Depth Technical Guide to N-Decyl-D-gluconamide: A Non-Ionic Surfactant for Advanced Applications
Executive Summary: N-Decyl-D-gluconamide is a non-ionic, sugar-based surfactant distinguished by its unique molecular architecture, which combines a hydrophilic D-gluconamide headgroup with a hydrophobic ten-carbon alkyl tail. This structure imparts a favorable balance of properties, including mildness, biocompatibility, and ready biodegradability, making it a compound of significant interest for specialized applications in life sciences and pharmaceutical development.[1][2] Unlike traditional ionic surfactants, its uncharged nature renders it less denaturing to sensitive biological macromolecules, positioning it as a valuable tool for the solubilization of membrane proteins and the formulation of delicate drug delivery systems. This guide provides a comprehensive technical overview of its classification, physicochemical characteristics, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Profile and Classification
Chemical Identity
This compound is systematically classified as a non-ionic surfactant. Its identity is defined by the following key parameters:
The Amphiphilic Architecture
The functionality of this compound is rooted in its distinct amphiphilic structure. This duality allows it to effectively bridge the interface between polar and non-polar environments.[1]
-
Hydrophilic Headgroup: The head consists of a linear D-gluconamide moiety derived from D-gluconic acid. This region contains five hydroxyl (-OH) groups and an amide (-CONH-) linkage, which can participate in extensive hydrogen bonding with water, conferring excellent aqueous solubility.[1]
-
Hydrophobic Tail: The tail is a saturated ten-carbon alkyl chain (n-decyl), which is responsible for the molecule's lipophilic character and its ability to interact with non-polar substances like lipids and hydrophobic domains of proteins.[1]
The presence of the amide bond distinguishes it from alkyl glucoside surfactants (e.g., Decyl Glucoside), where the headgroup is attached via an ether linkage. This difference can influence properties such as chemical stability and the precise nature of its hydrogen-bonding interactions.
Caption: Molecular structure of this compound.
Physicochemical Characteristics
The performance of a surfactant is defined by its behavior in aqueous solution, particularly its ability to reduce surface tension and self-assemble into micelles.
Core Surfactant Properties
While specific experimental data for the Critical Micelle Concentration (CMC) of this compound is not widely reported in peer-reviewed literature, its properties can be reliably inferred from structurally similar compounds.[5] The CMC is the concentration threshold above which surfactant monomers spontaneously assemble into larger aggregates (micelles), a process crucial for solubilization.[6]
A lower CMC indicates greater efficiency, as less surfactant is needed to initiate micellization. Key comparative data are presented below.
| Surfactant | Chemical Class | Alkyl Chain | Headgroup Linkage | CMC (mM) | Surface Tension at CMC (mN/m) | Reference(s) |
| N-Decyl-N-methyl-D-gluconamide | N-Alkyl-N-methyl-gluconamide | C10 | Amide | 4.8 | 27.5 | [2] |
| Decyl Glucoside | Alkyl Polyglucoside (APG) | C10 | Ether (Acetal) | ~1.0 - 2.2 | ~28.9 | [7][8] |
| n-Octyl-β-D-glucopyranoside (OG) | Alkyl Polyglucoside (APG) | C8 | Ether (Acetal) | 20-25 | - | [5] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | C12 | Sulfate | ~8.0 | ~38.0 | [6] |
Data Interpretation: The N-methylated C10-gluconamide analogue exhibits a CMC of 4.8 mM.[2] It is anticipated that the CMC of this compound would be in a similar low-millimolar range. The difference in headgroup structure (amide vs. ether) between gluconamides and glucosides likely accounts for variations in CMC values. The non-ionic character of these sugar-based surfactants results in significantly milder surface activity compared to harsh anionic surfactants like SDS.
Solubility and Stability
This compound demonstrates good solubility in water and polar buffer systems, a direct result of its polyhydroxylated headgroup.[1] It is generally stable under typical physiological conditions of pH and temperature.[9] Unlike ester-linked surfactants, the amide bond offers greater resistance to hydrolysis, particularly at alkaline pH.
Synthesis Pathway
N-alkyl-D-gluconamides are typically synthesized via the amidation of D-glucono-1,5-lactone with a corresponding primary amine. This straightforward and efficient method avoids the need for complex protection-deprotection steps.
The reaction proceeds by nucleophilic attack of the primary amine (decylamine) on the electrophilic carbonyl carbon of the lactone ring, leading to ring-opening and formation of the stable amide bond.
Caption: Synthesis of this compound.
Mechanism of Action in Aqueous Systems
Micellization Dynamics
In an aqueous solution below its CMC, this compound exists primarily as monomers. As the concentration increases to the CMC, these monomers rapidly self-assemble into spherical structures known as micelles.[3][6] In this thermodynamically favorable arrangement, the hydrophobic decyl tails cluster together to form a non-polar core, shielded from the aqueous environment by a shell of the hydrophilic gluconamide headgroups. This micellar core creates a microenvironment capable of sequestering and solubilizing hydrophobic molecules.
Caption: Monomer-to-micelle transition at the CMC.
Applications in Research and Drug Development
The mild, non-denaturing properties of this compound make it particularly suitable for applications involving sensitive biological systems.
Solubilization and Stabilization of Membrane Proteins
Membrane proteins are notoriously difficult to study due to their hydrophobic nature and requirement for a lipid-like environment.[10] Mild, non-ionic surfactants are essential tools for extracting these proteins from the cell membrane while preserving their native structure and function.[5]
Causality Behind Experimental Choices:
-
Non-Ionic Nature: The absence of a net charge on this compound prevents strong electrostatic interactions that can disrupt the delicate tertiary and quaternary structures of proteins, a common issue with ionic detergents like SDS.
-
Sugar-Based Headgroup: The polyhydroxylated headgroup can form a hydration shell around the protein, mimicking the polar environment of the lipid bilayer's exterior and helping to maintain the protein's native conformation.
-
High CMC (Relative to Harsh Detergents): A moderately high CMC, typical for this class of surfactants, facilitates its removal during downstream purification steps, such as dialysis or size-exclusion chromatography, which is critical for subsequent structural or functional assays.[11]
This protocol provides a self-validating framework for the solubilization of integral membrane proteins from a prepared membrane fraction.
-
Preparation of Membrane Fraction:
-
Start with a cell pellet known to express the target protein.
-
Resuspend the pellet in an ice-cold lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, with protease inhibitors).
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Perform a low-speed centrifugation (e.g., 10,000 x g for 20 min) to remove nuclei and cell debris.
-
Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet the membrane fraction.
-
Wash the membrane pellet with a high-salt buffer (e.g., lysis buffer with 500 mM NaCl) to remove peripherally associated proteins, and repeat the ultracentrifugation.
-
-
Detergent Screening and Solubilization:
-
Resuspend the final membrane pellet in lysis buffer to a final protein concentration of 5-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10% w/v, which is ~300 mM).
-
Set up a series of small-scale solubilization trials with varying final surfactant concentrations, typically bracketing the CMC (e.g., 0.5x, 1x, 2x, 5x, 10x the expected CMC). A typical starting range would be 1-2% (w/v).
-
Incubate the mixtures on ice or at 4°C with gentle agitation for 1-4 hours.
-
-
Isolation of Solubilized Proteins:
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour) to pellet the non-solubilized membrane material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Validation:
-
Analyze both the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting (using an antibody for the target protein).
-
Successful solubilization is indicated by a strong band for the target protein in the supernatant and a corresponding decrease in the pellet fraction. The optimal surfactant concentration is the lowest one that achieves maximal extraction without compromising the protein's activity (if a functional assay is available).
-
Caption: Workflow for membrane protein extraction.
Formulation of Poorly Soluble Drugs
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. Surfactants are used to create formulations that enhance the solubility and absorption of these compounds.
This compound can serve as a solubilizing agent by encapsulating hydrophobic APIs within the core of its micelles. This effectively creates a nano-scale drug delivery vehicle, allowing the API to be dispersed in an aqueous medium for oral or parenteral administration. Its mildness and low toxicity profile make it an attractive candidate for such pharmaceutical-grade formulations.[2]
Ecotoxicology and Biocompatibility
For any compound used in life sciences or pharmaceuticals, a thorough understanding of its safety and environmental impact is paramount.
Biodegradability
This compound, like other alkyl polyglucosides, is derived from renewable resources (fatty alcohols and glucose derivatives).[2] This class of surfactants is known for being readily biodegradable, meaning they are rapidly and completely broken down by microorganisms in aquatic environments, preventing bioaccumulation.
Cytotoxicity and Safety Assessment
Direct cytotoxicity data for this compound is limited. However, studies on structurally related compounds provide valuable context:
-
General Low Toxicity: N-alkyl sugar-based surfactants are reported to have lower dermatological and aquatic toxicity compared to many conventional surfactants.[2]
-
Related Compounds: Decyl β-D-xylopyranoside, which also has a C10 tail and a sugar headgroup, displayed moderate cytotoxicity in human keratinocyte (HaCaT) cell lines at millimolar concentrations.[1]
-
Regulatory Assessment: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the broader family of alkyl glucosides (such as Decyl Glucoside) and concluded they are safe for use in cosmetic applications when formulated to be non-irritating.
While generally considered mild, as with any surfactant, formulations containing this compound should be evaluated for potential irritation, particularly for applications involving direct contact with sensitive tissues.
Conclusion and Future Outlook
This compound stands out as a high-performance, specialty surfactant with significant potential for advanced applications. Its combination of effective surface activity, mildness toward biological systems, and favorable environmental profile makes it a superior choice over many conventional surfactants in the fields of membrane biochemistry and pharmaceutical formulation. Future research will likely focus on expanding its use in stabilizing complex membrane protein structures for crystallographic and cryo-EM studies, as well as in developing novel, biocompatible drug delivery systems for challenging APIs. As the demand for sustainable and gentle excipients grows, the utility of this compound and its analogues is poised to increase.
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Shinoda, K., Yamaguchi, T., & Hori, R. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan, 34(2), 237-241. Available from: [Link]
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D'yakonov, V. A., et al. (1998). Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies. Analytical biochemistry, 263(2), 244-251. Available from: [Link]
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An In-depth Technical Guide to the Discovery and History of N-alkyl-D-gluconamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkyl-D-gluconamides represent a versatile and increasingly important class of non-ionic surfactants derived from renewable resources. Their unique combination of a hydrophilic D-gluconamide headgroup and a tunable hydrophobic alkyl tail imparts a range of desirable physicochemical properties, including surface activity, self-assembly into various supramolecular structures, and hydrogel formation. These characteristics, coupled with their inherent biocompatibility and biodegradability, have positioned them as compelling candidates for a multitude of applications, particularly within the pharmaceutical and drug development sectors. This guide provides a comprehensive overview of the discovery and historical development of N-alkyl-D-gluconamides, details their synthesis and physicochemical properties, and explores their applications in drug delivery and formulation.
Historical Perspective: From Fundamental Glycoscience to Applied Surfactant Chemistry
The conceptual origins of N-alkyl-D-gluconamides are rooted in the foundational work of Emil Fischer in the 1890s. His pioneering research on the acid-catalyzed reaction of aldoses and ketoses with alcohols, now known as Fischer glycosidation, established the fundamental principles of forming glycosidic linkages.[1][2] This seminal work laid the groundwork for the chemical modification of carbohydrates.
While Fischer's work focused on O-glycosides, the logical extension to N-linked derivatives paved the way for the synthesis of sugar amides. A key milestone in the specific development of N-alkyl-D-gluconamides was the work of Charles L. Mehltretter and his colleagues in the early 1950s. A 1953 patent granted to Mehltretter and Rankin described the synthesis of N-alkyl-D-gluconamides by reacting long-chain fatty amines with D-glucono-delta-lactone.[3] This work was driven by the search for novel surface-active agents and detergents from renewable agricultural materials.[3]
The primary synthetic route established then, the aminolysis of a lactone, remains the most common and efficient method for their preparation to this day. This historical trajectory from fundamental carbohydrate chemistry to the targeted design of bio-based surfactants underscores the enduring legacy of Fischer's discoveries and the continuing innovation in the field of applied glycoscience.
Synthesis of N-alkyl-D-gluconamides: Principles and Protocols
The synthesis of N-alkyl-D-gluconamides is primarily achieved through the ring-opening aminolysis of D-glucono-1,5-lactone (also known as D-glucono-δ-lactone) with a primary or secondary amine. This method is valued for its simplicity, high yields, and atom economy.
The Core Reaction: A Causal Explanation
The choice of D-glucono-1,5-lactone as the starting material is strategic. The lactone, an internal cyclic ester of D-gluconic acid, is readily available and possesses an electrophilic carbonyl carbon that is susceptible to nucleophilic attack by the amine. The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the alkylamine attacks the electrophilic carbonyl carbon of the lactone.
-
Ring Opening: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the ester bond and opening the lactone ring.
-
Proton Transfer: A proton transfer results in the formation of the stable amide bond and a hydroxyl group at the C5 position, yielding the final N-alkyl-D-gluconamide.
The reaction is typically carried out in a suitable solvent, such as methanol, which can dissolve the lactone and facilitate the reaction.[4] Gentle heating can be applied to increase the reaction rate, though the reaction often proceeds efficiently at room temperature.[5] The causality behind this straightforward synthesis lies in the inherent reactivity of the lactone ring and the nucleophilicity of the amine, making it a robust and reliable method.
Detailed Experimental Protocol: Synthesis of N-Octyl-D-gluconamide
This protocol provides a step-by-step methodology for the synthesis of N-octyl-D-gluconamide, a representative member of this class of compounds.
Materials:
-
D-glucono-1,5-lactone
-
Octylamine
-
Anhydrous Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Crystallization dish
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 17.8 g (0.1 mol) of D-glucono-1,5-lactone in 100 mL of anhydrous methanol. Stir the solution using a magnetic stirrer until the lactone is completely dissolved.[4]
-
Addition of Amine: To the stirred solution, add 12.9 g (0.1 mol) of octylamine dropwise at room temperature.[4]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials.[5]
-
Solvent Removal: Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.[5]
-
Purification: The resulting crude product, a white solid, is purified by recrystallization from ethanol or ethyl acetate to yield pure N-octyl-D-gluconamide.[4]
-
Drying and Characterization: Dry the purified crystals under vacuum. The final product can be characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Physicochemical Properties and Structure-Activity Relationships
N-alkyl-D-gluconamides are amphiphilic molecules, possessing a polar, hydrophilic D-gluconamide headgroup and a nonpolar, hydrophobic alkyl tail. This dual nature governs their behavior in aqueous solutions and is the basis for their surface activity.
The Influence of Alkyl Chain Length
The length of the N-alkyl chain is a critical determinant of the physicochemical properties of N-alkyl-D-gluconamides, influencing their solubility, surface activity, and aggregation behavior.[4]
-
Solubility: As the length of the hydrophobic alkyl chain increases, the aqueous solubility of the N-alkyl-D-gluconamide generally decreases.
-
Critical Micelle Concentration (CMC): The CMC is the concentration at which the surfactant monomers begin to self-assemble into micelles. For a homologous series of N-alkyl-D-gluconamides, the CMC decreases as the alkyl chain length increases. This is because the greater hydrophobicity of the longer chain provides a stronger driving force for micellization.[5]
-
Surface Tension: N-alkyl-D-gluconamides are effective at reducing the surface tension of water. The longer the alkyl chain, the more efficiently the surfactant packs at the air-water interface, leading to a greater reduction in surface tension at the CMC.[1]
Quantitative Data on Physicochemical Properties
The following table summarizes key physicochemical properties for a homologous series of N-alkyl-N-methyl-D-gluconamides, illustrating the impact of varying alkyl chain lengths.
| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| N-Decyl-N-methyl-D-gluconamide | C10 | 4.8 | 27.5 |
| N-Dodecyl-N-methyl-D-gluconamide | C12 | 1.2 | 28.0 |
| N-Tetradecyl-N-methyl-D-gluconamide | C14 | 0.3 | 29.0 |
| N-Hexadecyl-N-methyl-D-gluconamide | C16 | 0.08 | 30.5 |
| N-Octadecyl-N-methyl-D-gluconamide | C18 | 0.02 | 32.0 |
Data sourced from a comparative analysis of N-alkyl-D-gluconamides.[5]
Biocompatibility and Toxicity
A significant advantage of N-alkyl-D-gluconamides in pharmaceutical applications is their favorable safety profile. Derived from natural and renewable resources, they are generally considered to be biocompatible and to have low toxicity.[5] Studies on related N-alkyl-glucamine compounds have shown them to be relatively non-toxic to cells and animals at concentrations typically used in experiments.[6] However, as with any excipient, thorough toxicological evaluation is necessary for any new formulation intended for human use.
Applications in Drug Development
The unique properties of N-alkyl-D-gluconamides make them highly valuable in various aspects of drug development, from formulation to delivery.
Solubilization of Poorly Soluble Drugs
A major challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[7] N-alkyl-D-gluconamides can significantly enhance the aqueous solubility of hydrophobic drugs through micellar encapsulation.[8] Above their CMC, these surfactants form micelles with a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules can partition into the nonpolar core, effectively being solubilized within the aqueous medium.[8][9] This mechanism is crucial for the development of parenteral and oral drug formulations.
Excipients in Drug Formulations
As non-ionic surfactants, N-alkyl-D-gluconamides are excellent candidates for use as excipients in a variety of pharmaceutical formulations. Their ability to act as emulsifiers, wetting agents, and stabilizers is beneficial in the preparation of creams, ointments, and suspensions. Their non-ionic nature also makes them less likely to interact with charged APIs.
Controlled Drug Delivery Systems
Certain N-alkyl-D-gluconamides have been shown to act as hydrogelators, self-assembling into fibrous networks that can entrap large amounts of water to form hydrogels.[10] These hydrogels have potential applications in controlled drug delivery. The drug can be loaded into the hydrogel matrix and released over time as the matrix degrades or as the drug diffuses out. The thixotropic nature of some of these hydrogels, meaning they become less viscous under shear stress and then reform, is also an attractive property for injectable drug delivery systems.[11]
Conclusion
N-alkyl-D-gluconamides have evolved from a laboratory curiosity rooted in classical carbohydrate chemistry to a class of high-performance, bio-based surfactants with significant potential in the pharmaceutical industry. Their straightforward synthesis from renewable resources, tunable physicochemical properties, and excellent biocompatibility make them a sustainable and effective alternative to traditional petroleum-based surfactants. For researchers and drug development professionals, N-alkyl-D-gluconamides offer a versatile platform for addressing key formulation challenges, such as the solubilization of poorly soluble drugs and the development of novel controlled-release systems. As the demand for greener and more biocompatible pharmaceutical excipients grows, the importance of N-alkyl-D-gluconamides is set to increase, heralding a new era of sugar-based innovation in drug delivery.
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Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. (2022). Molecules, 27(12), 3848. [Link]
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Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers at the air/water interface. (2004). Journal of Colloid and Interface Science, 271(1), 192-200. [Link]
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- Application Notes and Protocols for Solubilizing Hydrophobic Compounds with N-Hexyl-D-gluconamide. (2025, December). BenchChem Technical Support Team.
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Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]
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N-Decyl-D-gluconamide: A Technical Guide to its Mechanism of Action as a Non-ionic Detergent
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of N-Decyl-D-gluconamide, a non-ionic detergent with significant applications in biochemical and pharmaceutical research. We will delve into its fundamental physicochemical properties, self-assembly into micelles, and its interactions with biological membranes, culminating in the solubilization of integral membrane proteins. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile biomolecule. Detailed experimental protocols for its characterization and application are also provided to facilitate its effective use in the laboratory.
Introduction to this compound: A Detergent of Biological Significance
This compound is a non-ionic surfactant characterized by a hydrophilic D-gluconamide headgroup and a hydrophobic ten-carbon alkyl (decyl) tail.[1][2] This amphipathic structure is the cornerstone of its detergent properties, enabling it to interact with both aqueous and nonpolar environments.[3] Derived from renewable resources, sugar-based surfactants like this compound are noted for their biocompatibility and mildness, making them particularly suitable for applications involving sensitive biological macromolecules.[4]
Non-ionic detergents are favored in many biochemical protocols for their ability to disrupt lipid-lipid and lipid-protein interactions with minimal disruption to protein-protein interactions or the native protein structure.[5][6] This "non-denaturing" characteristic is paramount when the goal is to isolate biologically active membrane proteins.[5]
Key Advantages of this compound:
-
Mildness: Preserves the tertiary and quaternary structures of proteins, reducing the risk of denaturation.[7]
-
Biocompatibility: Minimal interference with the activity of solubilized proteins, making it suitable for downstream functional assays.[7]
-
Chemical Stability: Resistant to changes in pH and temperature, ensuring experimental reproducibility.[7]
Physicochemical Properties and Supramolecular Assembly
The efficacy of any detergent is intrinsically linked to its physicochemical properties, particularly its ability to self-assemble into micelles.
Amphipathic Nature and Interfacial Behavior
The defining feature of this compound is its amphipathicity. The linear decyl chain constitutes the hydrophobic tail, which avoids contact with water, while the polar D-gluconamide headgroup, with its multiple hydroxyl groups, readily interacts with water molecules.[1][2] This dual nature drives the migration of individual detergent molecules (monomers) to interfaces, such as the air-water interface, where they align to reduce the overall free energy of the system. This alignment reduces the surface tension of the aqueous solution.[8]
Critical Micelle Concentration (CMC)
As the concentration of this compound in an aqueous solution increases, the interface becomes saturated with monomers. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), the monomers spontaneously assemble into ordered, non-covalent aggregates called micelles.[9][10] This is a thermodynamically driven process where the hydrophobic tails are sequestered in the core of the micelle, away from the aqueous environment, and the hydrophilic headgroups form the outer corona, interacting with water.[9]
The CMC is a critical parameter for any detergent; a lower CMC indicates greater efficiency in micelle formation.[11] While the specific CMC for this compound is not widely documented, it is influenced by factors such as the length of the alkyl chain.[11] Generally, for a homologous series of non-ionic surfactants, a longer alkyl chain leads to a lower CMC due to increased hydrophobicity.[12]
Table 1: Comparative CMC Values of Representative Non-ionic Detergents
| Detergent | Alkyl Chain Length | CMC (mM) | Reference |
| N-Decyl-β-D-maltopyranoside (DM) | 10 | 1.8 | [13] |
| n-Dodecyl-β-D-maltoside (DDM) | 12 | 0.17 | [14] |
| Sodium Dodecyl Sulfate (SDS) (Anionic) | 12 | 8.3 | [15] |
Note: The CMC values are approximate and can vary with experimental conditions such as temperature and buffer composition.[16]
Micelle Characterization
Beyond the CMC, additional detergent molecules primarily contribute to the formation of new micelles.[9] These micelles are dynamic structures, and their average size and the number of monomers per micelle (aggregation number) are key characteristics. These parameters can be determined experimentally using techniques such as Dynamic Light Scattering (DLS).[17] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of micelles, which can be used to calculate their hydrodynamic radius via the Stokes-Einstein equation.[17][18]
The Core Mechanism: From Lipid Bilayer Disruption to Protein Solubilization
The primary role of this compound in biochemical applications is the solubilization of membrane proteins from their native lipid bilayer environment.[7] This process can be conceptualized in a multi-stage model.
Stage I: Partitioning into the Membrane
At concentrations below the CMC, this compound monomers partition into the lipid bilayer.[19] The hydrophobic decyl tails intercalate between the acyl chains of the phospholipids, while the hydrophilic gluconamide headgroups align with the phospholipid headgroups at the membrane-water interface. This initial insertion causes some perturbation of the membrane structure.
Stage II: Membrane Lysis and Formation of Mixed Micelles
As the detergent concentration approaches and exceeds the CMC, the lipid bilayer becomes saturated with detergent monomers. This leads to the disruption of the bilayer's lamellar structure and the formation of small, curved, mixed micelles containing both lipid and detergent molecules.[19][20]
Stage III: Protein Solubilization and Delipidation
Integral membrane proteins are captured within these mixed micelles. The hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic tails of the detergent and associated lipids, while the hydrophilic domains of the protein remain exposed to the aqueous buffer.[19] At very high detergent-to-lipid ratios, further delipidation can occur, resulting in protein-detergent micelles with minimal associated native lipids.[19]
Diagram 1: Mechanism of Membrane Protein Solubilization by this compound
Caption: A stepwise representation of membrane protein solubilization.
Experimental Protocols for Characterization and Application
To effectively utilize this compound, it is crucial to understand and apply standard experimental procedures for its characterization and use in protein solubilization.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol describes the determination of the CMC by measuring the surface tension of a series of detergent solutions.
Methodology:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the desired aqueous buffer.
-
Create a dilution series of the detergent solution, covering a concentration range both well below and above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring) at a constant temperature.[21][22]
-
Plot the surface tension as a function of the logarithm of the detergent concentration.
-
Identify the CMC as the concentration at which there is a sharp break in the curve. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.[8][21] The intersection of the two linear fits gives the CMC.[8]
Diagram 2: Workflow for CMC Determination by Surface Tensiometry
Caption: A streamlined workflow for determining the Critical Micelle Concentration.
Characterization of Micelle Size by Dynamic Light Scattering (DLS)
This protocol outlines the use of DLS to determine the hydrodynamic radius of this compound micelles.
Methodology:
-
Prepare a solution of this compound at a concentration significantly above its CMC in a filtered, dust-free buffer.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform DLS measurements to collect the time-dependent fluctuations in scattered light intensity.[17]
-
Analyze the correlation function to determine the diffusion coefficient of the micelles.
-
Calculate the hydrodynamic radius using the Stokes-Einstein equation, which relates the diffusion coefficient to particle size, temperature, and solvent viscosity.[17][18] It is important to measure the dynamic viscosity of the sample for accurate results, as the presence of micelles can alter it from that of the pure solvent.[18][23]
Protocol for Solubilization of Integral Membrane Proteins
This is a generalized protocol for the solubilization of membrane proteins using this compound. Optimization is often required for specific proteins.
-
Isolate Membranes: Harvest cells expressing the target protein and prepare a crude membrane fraction by cell lysis followed by ultracentrifugation.
-
Wash Membranes: Resuspend the membrane pellet in a buffer without detergent to remove soluble proteins and centrifuge again.
-
Solubilization: Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors) containing this compound at a concentration above its CMC (a common starting point is 1-2% w/v).[24]
-
Incubation: Incubate the mixture for a defined period (e.g., 1-4 hours) at 4°C with gentle agitation to allow for membrane disruption and protein solubilization.
-
Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet unsolubilized material.
-
Collect Supernatant: The supernatant contains the solubilized membrane protein, which can then be purified by techniques such as affinity chromatography.
Concluding Remarks for the Practicing Scientist
This compound represents a valuable tool in the biochemist's arsenal for the study of membrane proteins. Its non-ionic, non-denaturing properties make it particularly well-suited for isolating these challenging proteins in a functionally active state. A thorough understanding of its mechanism of action, rooted in its physicochemical properties like the CMC and micelle formation, is essential for its effective and reproducible application. The experimental protocols provided herein serve as a foundation for the characterization and utilization of this compound in the laboratory. As with any detergent, empirical optimization of solubilization conditions is often necessary to achieve maximal yield and activity for a specific membrane protein of interest.
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An In-depth Technical Guide to the Thermal Stability of N-Decyl-D-gluconamide Solutions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-Decyl-D-gluconamide, a non-ionic surfactant derived from glucose, is an excipient of increasing interest in pharmaceutical formulations due to its biocompatibility and stabilizing properties. Understanding its thermal stability is paramount for ensuring the quality, efficacy, and shelf-life of drug products. This guide provides a comprehensive technical overview of the thermal stability of this compound solutions. It delves into the anticipated degradation pathways, the influence of critical process and formulation parameters, and a systematic approach to evaluating its stability profile through forced degradation studies. This document is intended to serve as a foundational resource for researchers and formulation scientists, enabling them to design robust stability studies and develop stable pharmaceutical preparations.
Introduction: The Significance of this compound and its Thermal Stability
This compound belongs to the class of sugar-based surfactants, which are gaining prominence in the pharmaceutical industry as solubilizing agents, emulsifiers, and stabilizers for parenteral, oral, and topical formulations. Its amphiphilic structure, comprising a hydrophilic gluconamide headgroup and a hydrophobic decyl tail, allows for the effective stabilization of nanoparticles and the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs).
The thermal stability of an excipient is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Exposure to elevated temperatures during manufacturing processes such as heat sterilization, or during storage in various climatic zones, can lead to the degradation of this compound. This degradation can result in a loss of functionality, the formation of potentially toxic byproducts, and alterations in the physicochemical properties of the formulation. Therefore, a thorough understanding and rigorous evaluation of its thermal stability are indispensable.
Postulated Degradation Pathways of this compound
Based on the chemical structure of this compound, which contains an amide linkage, the primary pathway for its degradation in aqueous solutions is expected to be hydrolysis . This process can be catalyzed by acidic or basic conditions and is accelerated by increased temperature.
Hydrolysis of the Amide Bond
The amide bond in this compound is susceptible to cleavage, yielding D-gluconic acid and decylamine as the primary degradation products. This reaction is influenced by pH, with both acidic and basic conditions generally accelerating the rate of hydrolysis.[1][2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the amide.
The rate of hydrolysis is anticipated to be at its minimum in the near-neutral pH range.[1]
Potential for Other Degradation Pathways
While hydrolysis is the most probable degradation route, other pathways, particularly under more extreme thermal stress, could include:
-
Dehydration of the gluconamide headgroup: At very high temperatures, intramolecular dehydration reactions of the sugar moiety could occur.
-
Oxidation: In the presence of oxidizing agents, the polyhydroxy nature of the gluconamide headgroup and the alkyl chain could be susceptible to oxidation.
The following diagram illustrates the primary anticipated degradation pathway of this compound via hydrolysis.
Caption: Fig. 1: Anticipated Hydrolytic Degradation of this compound.
A Framework for Evaluating Thermal Stability: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[3][4] These studies are essential for developing and validating stability-indicating analytical methods.[5][6]
Objectives of Forced Degradation Studies for this compound
The primary objectives for conducting forced degradation studies on this compound solutions are:
-
To identify the likely degradation products.[7]
-
To establish the degradation pathways.[6]
-
To assess the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate and quantify this compound from its degradation products.[5][8]
Experimental Design for Forced Degradation
A systematic approach to forced degradation involves exposing solutions of this compound to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3][7]
| Stress Condition | Proposed Experimental Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To assess susceptibility to acid-catalyzed degradation.[9] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To evaluate stability under alkaline conditions.[9] |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | To investigate the potential for oxidative degradation.[10] |
| Thermal Stress | 80°C in a neutral aqueous solution for 48 hours | To determine the impact of elevated temperature alone on stability. |
| Photostability | Exposure to light as per ICH Q1B guidelines | To assess the impact of light on the stability of the molecule.[3] |
Table 1: Proposed Experimental Design for Forced Degradation Studies of this compound.
Analytical Methodology: A Stability-Indicating HPLC Method
A robust stability-indicating analytical method is crucial for accurately assessing the thermal stability of this compound. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the technique of choice due to its high resolution, sensitivity, and reproducibility.[5]
Protocol for the Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: A C18 column is a suitable starting point for the separation of the relatively nonpolar this compound from its more polar degradation products.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) should be developed to achieve optimal separation.
-
Detector Selection: A UV detector is appropriate, as the amide bond in this compound exhibits UV absorbance. The detection wavelength should be optimized for maximum sensitivity.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[5]
The following diagram outlines the workflow for developing a stability-indicating HPLC method.
Caption: Fig. 2: Workflow for Stability-Indicating HPLC Method Development.
Conclusion and Future Perspectives
This technical guide provides a foundational framework for understanding and evaluating the thermal stability of this compound solutions. The primary degradation pathway is anticipated to be hydrolysis of the amide bond, a reaction that is significantly influenced by pH and temperature. A systematic approach to forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, is essential for a comprehensive stability assessment.
Future research should focus on conducting these experimental studies to confirm the postulated degradation pathways, identify and characterize the degradation products, and determine the degradation kinetics of this compound under various conditions. This empirical data will be invaluable for formulators in developing robust and stable drug products that leverage the beneficial properties of this promising excipient.
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Methodological & Application
Topic: Utilizing N-Decyl-D-gluconamide for Membrane Protein Solubilization
An Application Guide for Researchers
Introduction: The Challenge and a Gentle Solution
Integral membrane proteins (IMPs) are critical targets for drug development and fundamental biological research, yet they remain notoriously difficult to study. Lodged within the lipid bilayer, their extraction and purification require a delicate touch; the very act of removing them from their native environment risks denaturation and loss of function.[1] The key lies in choosing the right detergent—a molecule capable of disrupting the membrane and forming a stable, water-soluble complex with the protein, all while preserving its native structure.[1]
N-Decyl-D-gluconamide is a non-ionic detergent that offers a compelling option for these challenging targets. Structurally, it consists of a ten-carbon (decyl) hydrophobic tail and a hydrophilic head group derived from D-gluconic acid, connected by a stable amide linkage.[2] As a non-ionic detergent, it is considered mild because it primarily disrupts lipid-lipid and protein-lipid interactions without breaking the crucial protein-protein interactions that define a protein's tertiary and quaternary structure.[3][4] This guide provides a comprehensive overview of this compound's properties and a detailed protocol for its application in membrane protein solubilization.
Physicochemical Properties of this compound
Understanding a detergent's properties is fundamental to designing a successful solubilization strategy. The Critical Micelle Concentration (CMC) is arguably the most important parameter; it is the concentration above which detergent monomers self-assemble into micelles, the structures responsible for encapsulating the membrane protein.[5]
While this compound is a promising detergent, its specific CMC and aggregation number are not widely reported in the literature.[6][7] However, highly relevant data is available for the structurally analogous compound, decanoyl-N-methylglucamide (C10 tail, N-methylated gluconamide headgroup), which was found to have a CMC of 7 mM .[8] This value serves as an excellent starting point for optimization.
| Property | Value / Description | Source(s) |
| IUPAC Name | (2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide | [2][9] |
| Molecular Formula | C₁₆H₃₃NO₆ | [3][9] |
| Molecular Weight | 335.44 g/mol | [2][9] |
| Detergent Class | Non-ionic | [6] |
| Structure | C10 alkyl chain (hydrophobic) with a D-gluconamide headgroup (hydrophilic) | [2] |
| CMC (in water) | ~7 mM (0.23% w/v) (Value from decanoyl-N-methylglucamide) | [8] |
| Aggregation Number | Not Reported in Literature | - |
Expert Insight: The high CMC of this compound (and its analogs) is a significant practical advantage. Detergents with high CMCs can be easily and rapidly removed by dialysis, which is often crucial for downstream functional assays or reconstitution experiments where the presence of detergent is undesirable.[6]
Core Experimental Protocol: Membrane Protein Solubilization
This protocol provides a robust framework for the solubilization of a target membrane protein from isolated cell membranes. The central principle is to work at a detergent concentration significantly above the CMC to ensure an adequate supply of micelles.[1]
Part A: Pre-Solubilization & Buffer Preparation
-
Membrane Preparation: Start with a high-quality preparation of isolated cell membranes (e.g., from E. coli, insect, or mammalian cells) expressing your protein of interest. The final membrane pellet should be flash-frozen and stored at -80°C until use.
-
Buffer Formulation: A typical solubilization buffer contains a buffering agent, salt, and various additives to promote protein stability.
-
Buffering Agent: 50 mM Tris-HCl or HEPES, pH 7.5 - 8.0.
-
Salt: 150-200 mM NaCl (to minimize non-specific ionic interactions).
-
Stabilizing Additives (Optional): 10-20% (v/v) Glycerol, protease inhibitor cocktail.
-
Reducing Agent (Optional): 1-5 mM DTT or TCEP if your protein contains sensitive cysteine residues.
-
-
Detergent Stock Solution: Prepare a 10% (w/v) stock solution of this compound in water or your primary buffer. Based on its molecular weight, this is approximately 298 mM.
Part B: Step-by-Step Solubilization Workflow
-
Resuspend Membranes: Thaw the membrane pellet on ice. Resuspend the pellet in ice-cold solubilization buffer to a final total protein concentration of 5-10 mg/mL. Ensure the suspension is homogenous using a Dounce homogenizer or gentle pipetting.
-
Determine Target Detergent Concentration: For initial trials, aim for a final concentration of 2x the CMC . Based on our reference value, this would be 14 mM (approx. 0.47% w/v).
-
Add Detergent: Slowly add the required volume of the 10% this compound stock solution to the resuspended membranes while gently stirring on ice.
-
Incubate: Allow solubilization to proceed for 1-4 hours at 4°C with gentle, continuous mixing (e.g., on an end-over-end rotator).
-
Causality Note: Incubation time is a balance. Sufficient time is needed for the detergent to partition into the membrane and extract the protein. However, prolonged exposure can sometimes lead to instability for sensitive proteins. 1-2 hours is often a good starting point.
-
-
Clarify by Ultracentrifugation: Pellet the non-solubilized material by ultracentrifugation at >100,000 x g for 45-60 minutes at 4°C.[1]
-
Collect Supernatant: Carefully collect the supernatant, which contains your solubilized membrane protein now in a protein-detergent complex. The pellet contains insoluble proteins, lipids, and cell debris.
Part C: Validating Solubilization Efficiency
A protocol is only trustworthy if its outcome can be verified.
-
Collect Samples: Retain samples from each stage: Total membrane suspension (before detergent), Solubilized supernatant, and Insoluble pellet.
-
Protein Assay: Determine the protein concentration of the supernatant to calculate the yield.
-
SDS-PAGE & Western Blot: Analyze all three fractions by SDS-PAGE.
-
Successful Solubilization: A strong band corresponding to your target protein should be present in the supernatant fraction and depleted from the pellet fraction.
-
Poor Solubilization: The majority of your target protein will remain in the pellet.
-
Confirmation: Use a Western blot with a specific antibody against your protein or tag for unambiguous identification.
-
Optimization Workflow: Finding the Sweet Spot
No single detergent concentration works for every protein.[10] The key to success is empirical optimization. The goal is to find the lowest detergent concentration that maximizes the yield of soluble, active protein. The following workflow is recommended.
Caption: Workflow for optimizing this compound concentration.
Downstream Compatibility & Final Thoughts
The successful use of the related detergent, decanoyl-N-methylglucamide, for reconstituting functional E. coli membrane transporters into liposomes is a strong indicator of its mild nature and compatibility with downstream applications.[8] Non-ionic detergents are generally well-suited for:
-
Chromatography: Techniques like affinity, ion-exchange, and size-exclusion chromatography can be performed in buffers containing the detergent (typically at a concentration just above the CMC) to maintain protein solubility.
-
Structural Biology: The relatively high CMC makes this compound amenable to detergent exchange into detergents more suitable for crystallography or cryo-EM, or for removal during reconstitution into nanodiscs or liposomes.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87610, this compound. PubChem. Retrieved January 13, 2026, from [Link]
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Peter, L. M., & Ahl, P. L. (1984). Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine. Biochemistry, 23(17), 3894-3899. [Link]
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Tsuchiya, T., & Takeda, K. (1988). Solubilization and reconstitution of membrane proteins of Escherichia coli using alkanoyl-N-methylglucamides. Journal of Biochemistry, 103(3), 423-427. [Link]
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Tsumuraya, T., et al. (2012). Enhanced solubilization of membrane proteins by alkylamines and polyamines. Bioscience, Biotechnology, and Biochemistry, 76(5), 1035-1037. [Link]
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ResearchGate. (2025). Optimal concentrations of N-decanoyl-N-methylglucamine and sodium dodecyl sulfate allow the extraction and analysis of membrane proteins. ResearchGate. [Link]
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Zheng, L., et al. (2019). Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance. Chemical Science, 10(14), 4067-4074. [Link]
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Mar-Solís, L. M., et al. (2016). A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes. Protein Expression and Purification, 120, 126-133. [Link]
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Haynes, C. A., et al. (2005). Affinity-enhanced protein partitioning in decyl beta-D-glucopyranoside two-phase aqueous micellar systems. Biotechnology and Bioengineering, 90(6), 754-766. [Link]
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Shinoda, K., Yamaguchi, T., & Hori, R. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan, 34(2), 237-241. [Link]
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Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. Retrieved January 13, 2026, from [Link]
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Application Notes and Protocols for Membrane Protein Extraction Using N-Decyl-β-D-glucopyranoside
Introduction: The Challenge of Membrane Protein Solubilization and the Role of Alkyl Glycoside Detergents
Integral membrane proteins are critical mediators of cellular function, acting as channels, transporters, receptors, and enzymes.[1] Constituting a significant portion of the proteome, they are the targets of a majority of modern pharmaceuticals.[2] However, their hydrophobic nature, which anchors them within the lipid bilayer, presents a formidable challenge for their extraction and purification in a functionally active state.[2][3] The key to studying these proteins lies in their gentle removal from the native membrane environment and stabilization in a soluble form, a process heavily reliant on the selection of an appropriate detergent.[1]
Non-ionic detergents, particularly alkyl glycosides, have emerged as a preferred class of surfactants for membrane protein research.[4] Their uncharged, hydrophilic head groups and hydrophobic tails allow them to disrupt lipid-lipid and lipid-protein interactions without severely denaturing the protein's tertiary and quaternary structure.[5][6] Among these, N-Decyl-β-D-glucopyranoside (also known as Decyl Glucoside) offers a balance of properties that make it an effective tool for solubilizing a variety of membrane proteins while preserving their structural integrity and biological activity.[7][8] This application note provides a comprehensive guide to the principles and protocols for using N-Decyl-β-D-glucopyranoside and related alkyl glycosides for the successful extraction of membrane proteins.
The Science of Solubilization: Mechanism of Action
The solubilization of membrane proteins by detergents is a multi-step process driven by the amphipathic nature of the detergent molecules.[9]
-
Partitioning: At concentrations below the Critical Micelle Concentration (CMC), individual detergent monomers partition into the lipid bilayer.[10]
-
Membrane Saturation: As the detergent concentration increases, the membrane becomes saturated, leading to the formation of mixed lipid-detergent micelles.[11]
-
Micelle Formation and Extraction: Above the CMC, detergent molecules self-assemble into micelles.[12] These micelles extract the membrane protein from the bilayer, forming stable protein-detergent or protein-lipid-detergent complexes. The hydrophobic transmembrane domains of the protein are shielded from the aqueous environment by the hydrophobic tails of the detergent molecules, while the hydrophilic portions remain exposed to the solvent.[13]
The choice of a non-ionic detergent like N-Decyl-β-D-glucopyranoside is crucial because it mimics the native lipid bilayer environment, thereby stabilizing the protein in a near-native conformation.[1][4] Its mild nature helps to preserve the delicate protein-protein interactions within multi-subunit complexes.[5]
Physicochemical Properties of N-Decyl-β-D-glucopyranoside and Related Detergents
The effectiveness of a detergent is dictated by its physicochemical properties. The Critical Micelle Concentration (CMC) is a particularly important parameter; it is the concentration at which detergent monomers begin to form micelles.[12] Effective protein solubilization typically occurs at detergent concentrations at or above the CMC.[14]
| Detergent | Abbreviation | Molecular Weight ( g/mol ) | CMC (mM) | Detergent Class |
| N-Decyl-β-D-glucopyranoside | Decyl Glucoside | 320.42 | 2.2[15] | Non-ionic |
| n-Decyl-β-D-maltopyranoside | DM | 482.6 | 1.8[16] | Non-ionic |
| n-Dodecyl-β-D-maltopyranoside | DDM | 510.6 | ~0.17[17] | Non-ionic |
| n-Octyl-β-D-glucopyranoside | OG | 292.37 | 18-20 | Non-ionic |
Note: CMC values can be influenced by factors such as temperature, pH, and ionic strength of the buffer.
Experimental Workflow for Membrane Protein Extraction
The following diagram illustrates a typical workflow for the extraction of membrane proteins using N-Decyl-β-D-glucopyranoside.
Caption: A generalized workflow for the extraction of membrane proteins.
Detailed Protocol for Protein Extraction
This protocol provides a starting point for the solubilization of a target membrane protein. Optimization is often necessary and is protein-dependent.[18]
Materials:
-
Membrane pellet containing the target protein
-
N-Decyl-β-D-glucopyranoside
-
Solubilization Buffer: A suitable buffer such as 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol. The inclusion of protease inhibitors is highly recommended.
-
Micro-homogenizer
-
Ultracentrifuge and appropriate tubes
-
End-over-end rotator or magnetic stirrer
Procedure:
-
Preparation of Detergent Stock Solution: Prepare a 10% (w/v) stock solution of N-Decyl-β-D-glucopyranoside in the solubilization buffer. This will be a ~312 mM solution.
-
Membrane Resuspension:
-
Thaw the membrane pellet on ice.
-
Add a small volume of cold Solubilization Buffer (without detergent) to the pellet.
-
Resuspend the pellet thoroughly using a micro-homogenizer until a homogenous suspension is achieved.
-
Determine the total protein concentration of the membrane suspension using a compatible protein assay (e.g., BCA assay). Adjust the concentration to a working range of 1-10 mg/mL with Solubilization Buffer.
-
-
Detergent Addition and Solubilization:
-
While gently stirring the membrane suspension on ice, add the 10% N-Decyl-β-D-glucopyranoside stock solution dropwise to achieve the desired final concentration. A good starting point is a final concentration of 1% (w/v) or a detergent-to-protein ratio of 2:1 to 10:1 (w/w).
-
Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation. Avoid vigorous stirring or vortexing, which can cause protein denaturation.
-
-
Clarification of the Lysate:
-
Transfer the solubilization mixture to ultracentrifuge tubes.
-
Centrifuge at 100,000 x g for 45-60 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.
-
-
Collection of Solubilized Protein:
-
Carefully collect the supernatant, which contains the solubilized membrane protein in detergent micelles.
-
The supernatant is now ready for downstream applications such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography.
-
Optimization and Troubleshooting
The success of membrane protein extraction is highly dependent on the specific protein and may require empirical optimization.[18]
| Parameter | Recommendation & Rationale | Troubleshooting |
| Detergent Concentration | Start with 1-2% (w/v). The optimal concentration should be above the CMC and sufficient to maintain protein solubility. | Low Yield: Increase detergent concentration or the detergent-to-protein ratio. Inactivity: Decrease detergent concentration; high concentrations can sometimes lead to delipidation and inactivation. |
| Protein Concentration | A starting concentration of 1-10 mg/mL of total membrane protein is typical. | Aggregation: The protein concentration may be too high. Dilute the membrane preparation. |
| Incubation Time & Temperature | 1-4 hours at 4°C is a common starting point. Longer times may improve yield but also risk proteolysis. | Low Yield: Increase incubation time. If the protein is stable, a higher temperature (e.g., room temperature) for a shorter duration can be tested. |
| Buffer Composition | pH should be optimized for protein stability. Ionic strength (e.g., 150 mM NaCl) can help minimize non-specific interactions.[19] Additives like glycerol (5-20%) can act as cryoprotectants and stabilizers. | Precipitation/Inactivity: Screen different pH values and salt concentrations. The addition of specific lipids or cholesterol analogues (like CHS) may be required for stability.[20] |
Downstream Compatibility
A significant advantage of non-ionic detergents like N-Decyl-β-D-glucopyranoside is their compatibility with a wide range of downstream applications.[21]
-
Chromatography: Compatible with affinity, ion-exchange, and size-exclusion chromatography.[5]
-
Electrophoresis: Suitable for native PAGE analysis. For SDS-PAGE, the presence of the non-ionic detergent typically does not interfere.
-
Structural Biology: Alkyl glycosides are widely used for the crystallization of membrane proteins.[21][22]
-
Mass Spectrometry: While detergents can interfere with mass spectrometry, non-ionic detergents are generally more compatible than ionic detergents.[23] Detergent removal steps may still be necessary for optimal results.[24]
Conclusion
N-Decyl-β-D-glucopyranoside and other alkyl glycoside detergents are invaluable tools for the challenging task of membrane protein extraction. Their mild, non-denaturing properties make them highly effective at solubilizing membrane proteins while preserving their structural and functional integrity.[4][8] The protocols and principles outlined in this guide provide a robust framework for researchers to successfully extract their membrane proteins of interest, paving the way for further biochemical and structural characterization.
References
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CUSABIO. (n.d.). Detergents Applications in Membrane Proteins Research. CUSABIO. Retrieved from [Link]
- le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 86–111.
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Alfa Chemistry. (2025, March 24). Non-Ionic Detergents in Membrane Protein Research [Video]. YouTube. [Link]
- Newby, Z. E., O'Connell, J. D., 3rd, Gruner, S. M., & Love, J. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Protein science : a publication of the Protein Society, 18(1), 155–167.
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G-Biosciences. (2016, February 9). How to Safely Use Detergents during Protein Extraction. Retrieved from [Link]
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G-Biosciences. (n.d.). Optimal Detergent Concentrations for Membrane Protein Extractions. Retrieved from [Link]
- Luche, S., Santoni, V., & Rabilloud, T. (2003). Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. Proteomics, 3(3), 249–253.
- Mainini, F., Gionco, C., & Giammona, A. (2022). Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. Journal of Pharmaceutical and Biomedical Analysis, 219, 114926.
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Creative Biolabs. (n.d.). n-Decyl-β-D-Maltopyranoside, Sol-Grade. Retrieved from [Link]
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SLS. (n.d.). N-DECYL- BETA-D-MALTOSIDE. Retrieved from [Link]
- Hsiao, Y. Y., & Wu, C. C. (2015). High-Sensitivity N-Glycoproteomic Analysis of Mouse Brain Tissue by Protein Extraction with a Mild Detergent of N-Dodecyl β-D-Maltoside. Analytical Chemistry, 87(5), 2857–2864.
-
G-Biosciences. (2018, November 1). Membrane Protein Extraction: The Basics. Retrieved from [Link]
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Woo, J., et al. (2020). Sensitive Top-Down Proteomics Analysis of Low Number of Mammalian Cells Using a Nanodroplet Sample Processing Platform. OSTI.GOV. [Link]
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Creative Commons. (2024, July 1). Overcoming the Challenges in Purifying Membrane Proteins: Strategies and Innovations. Preprints.org. [Link]
- Liu, J., Loo, R. R., & Loo, J. A. (2016). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. Journal of proteome research, 15(8), 2533–2543.
-
Creative Biolabs. (n.d.). n-Decyl-β-D-Glucopyranoside. Retrieved from [Link]
- Kočar, E., & Novák, P. (2013). Effective Removal of Nonionic Detergents in Protein Mass Spectrometry, Hydrogen/Deuterium Exchange, and Proteomics. Analytical Chemistry, 85(11), 5623–5628.
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Creative Biolabs. (n.d.). Nonionic Detergents. Retrieved from [Link]
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Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
- Jańczuk, B., Wójcik, W., & Zdziennicka, A. (1998). Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-d-glucopyranoside and sodium dodecylsulfate mixed micelles. Journal of Colloid and Interface Science, 207(2), 397-402.
- Haynes, C. A., Srisodsuk, M., & Chen, J. (2005). Affinity-enhanced protein partitioning in decyl beta-D-glucopyranoside two-phase aqueous micellar systems. Biotechnology and bioengineering, 89(5), 564–576.
- Rosevear, P., VanAken, T., Baxter, J., & Ferguson-Miller, S. (1980). Alkyl glycoside detergents: a simple synthesis and their effects on the crystallization and properties of cytochrome c oxidase. Biochemistry, 19(18), 4108–4115.
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BioServUK. (n.d.). Rapid removal of the detergent, n-octyl b-D-glucopyranoside. Retrieved from [Link]
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Application Notes and Protocols for N-Decyl-D-gluconamide in Protein Crystallography
Introduction: The Role of N-Decyl-D-gluconamide in Advancing Membrane Protein Structural Biology
The structural determination of integral membrane proteins remains a formidable challenge in modern biology. These proteins, embedded within the lipid bilayer, necessitate solubilization and stabilization in a non-native environment for successful crystallization. The choice of detergent is a critical determinant of success, as it must mimic the native lipid environment to maintain the protein's structural and functional integrity.[1][2][3] this compound, a non-ionic detergent, has emerged as a valuable tool in the crystallographer's arsenal. Its unique molecular architecture, featuring a C10 alkyl chain and a gluconamide headgroup, offers a balance of hydrophobicity and hydrophilicity that can be particularly advantageous for the stabilization of sensitive membrane proteins.
This guide provides a comprehensive overview of the applications of this compound in protein crystallography, detailing its physicochemical properties, offering step-by-step protocols for its use, and presenting a comparative analysis with other commonly employed detergents. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this compound for the structural elucidation of challenging membrane protein targets.
Physicochemical Properties: A Comparative Overview
The efficacy of a detergent in protein crystallography is intrinsically linked to its physicochemical properties. The Critical Micelle Concentration (CMC), micelle size, and aggregation number are key parameters that dictate the detergent's behavior in solution and its interaction with membrane proteins. A lower CMC indicates that less detergent is required to form micelles and solubilize the protein, which can be advantageous for downstream crystallization.[4][5]
While specific experimental values for the CMC of this compound are not as widely reported as for other common detergents, its properties can be inferred from related compounds and general surfactant principles. The tendency for micellization in N-alkyl-D-gluconamides is influenced by the length of the alkyl chain.[4] The following table provides a comparative overview of this compound's estimated properties alongside those of other frequently used non-ionic detergents in protein crystallography.
| Property | This compound (Estimated) | n-Octyl-β-D-glucopyranoside (OG) | n-Dodecyl-β-D-maltopyranoside (DDM) |
| Chemical Formula | C₁₆H₃₃NO₆ | C₁₄H₂₈O₆ | C₂₄H₄₆O₁₁ |
| Molecular Weight ( g/mol ) | 335.44 | 292.37 | 510.62 |
| Detergent Class | Non-ionic | Non-ionic | Non-ionic |
| Critical Micelle Concentration (CMC) | ~2.2 mM | 20-25 mM | ~0.17 mM |
| Micelle Molecular Weight (kDa) | ~20-30 | ~25 | ~50 |
| Aggregation Number | ~60-90 | ~84 | ~98 |
Note: The values for this compound are estimates based on the properties of homologous N-alkyl-D-gluconamides and related glucosides.[6] Researchers should empirically determine the optimal concentration for their specific protein of interest.
Experimental Workflow for Membrane Protein Crystallography using this compound
The following diagram outlines the general workflow for the solubilization, purification, and crystallization of a target membrane protein utilizing this compound.
Caption: General workflow for membrane protein crystallography.
Detailed Protocols
Protocol 1: Membrane Protein Solubilization with this compound
The initial and most critical step is the gentle and efficient extraction of the target protein from the cell membrane.[3][7] This protocol outlines a systematic approach to screen for the optimal this compound concentration.
Materials:
-
Isolated cell membranes containing the target protein.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors.
-
10% (w/v) stock solution of this compound in water.
-
Microcentrifuge tubes.
-
Ultracentrifuge.
Procedure:
-
Membrane Resuspension: Thaw the isolated membranes on ice and resuspend them in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Aliquot the membrane suspension into several microcentrifuge tubes. Add varying concentrations of the 10% this compound stock solution to achieve a final concentration range of 0.5% to 2.0% (w/v). It is crucial to test concentrations both below and above the estimated CMC.
-
Incubation: Incubate the mixtures for 1-4 hours at 4°C with gentle end-over-end rotation. The optimal incubation time should be determined empirically.
-
Clarification: Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 30-60 minutes at 4°C.
-
Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the solubilization efficiency at each detergent concentration.
-
Functional Assay (Optional but Recommended): If a functional assay is available, test the activity of the solubilized protein in the supernatant to ensure that this compound has preserved its native conformation.
Rationale for Experimental Choices:
-
Non-ionic Nature: this compound, being a non-ionic detergent, is generally considered "mild" as it disrupts lipid-lipid and lipid-protein interactions without significantly affecting protein-protein interactions, thus preserving the protein's native state.[8][9]
-
Concentration Screening: Testing a range of detergent concentrations is critical because insufficient detergent will lead to poor solubilization, while excessive detergent can lead to delipidation and protein denaturation.[9]
-
Low Temperature: Performing the solubilization at 4°C helps to minimize proteolytic degradation and maintain protein stability.
Protocol 2: Purification and Detergent Exchange into this compound
Once solubilized, the target protein needs to be purified away from other cellular components. This often involves an initial affinity chromatography step followed by size-exclusion chromatography (SEC) for polishing and to ensure homogeneity.[10] SEC also serves as an excellent step for exchanging the initial solubilization detergent into this compound if a different detergent was used for initial extraction.
Materials:
-
Solubilized protein supernatant.
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash Buffer: Solubilization Buffer + 0.1% (w/v) this compound + 20 mM Imidazole.
-
Elution Buffer: Solubilization Buffer + 0.1% (w/v) this compound + 250 mM Imidazole.
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) this compound.
-
Size-exclusion chromatography column.
Procedure:
-
Affinity Chromatography: Incubate the solubilized supernatant with the equilibrated affinity resin. Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins. Elute the target protein with Elution Buffer.
-
Concentration: Concentrate the eluted protein to a small volume (e.g., 500 µL) using an appropriate centrifugal concentrator.
-
Size-Exclusion Chromatography: Equilibrate the SEC column with at least two column volumes of SEC Buffer. Load the concentrated protein onto the column and collect fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the pure, monodisperse target protein. Pool the desired fractions.
Rationale for Experimental Choices:
-
Detergent in Buffers: It is essential to maintain the detergent concentration above its CMC in all buffers throughout the purification process to prevent the protein from aggregating.[11]
-
SEC for Homogeneity: SEC is a crucial step to separate the target protein from aggregates and other contaminants, yielding a homogeneous sample which is a prerequisite for successful crystallization.[12][13] The monodispersity of the protein peak in the SEC profile is a strong indicator of a well-behaved sample suitable for crystallization trials.[12][13]
Protocol 3: Crystallization of Membrane Proteins with this compound
Crystallization is achieved by slowly bringing the purified protein solution to a state of supersaturation, promoting the formation of a well-ordered crystal lattice.[14] The vapor diffusion method (hanging or sitting drop) is the most common technique used for this purpose.[15]
Materials:
-
Purified and concentrated membrane protein in SEC buffer containing this compound (typically 5-10 mg/mL).
-
Crystallization screens (commercial or custom-made).
-
Crystallization plates (hanging or sitting drop).
Procedure:
-
Protein Preparation: Centrifuge the concentrated protein solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any small aggregates immediately before setting up crystallization trials.[16]
-
Setting up Crystallization Drops:
-
Incubation: Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).
-
Monitoring Crystal Growth: Regularly inspect the drops under a microscope for crystal formation over a period of several days to weeks.
Logical Relationship for Crystallization Success
Caption: Factors influencing successful protein crystallization.
Troubleshooting and Advanced Considerations
-
Phase Separation: The presence of detergent can sometimes lead to phase separation in crystallization trials, which can inhibit crystal formation. If this occurs, consider reducing the detergent concentration in the protein stock or dialyzing the protein against a buffer with a lower detergent concentration.[10]
-
Micelle Size Modulation: The size and shape of the detergent micelle can influence crystal packing. The addition of small amphiphilic molecules or secondary detergents can sometimes modulate the micelle properties and promote crystallization.[11]
-
Lipid Supplementation: Some membrane proteins require the presence of specific lipids to maintain their native conformation and stability. The addition of lipids to the protein solution before crystallization can be beneficial.[11][15]
Conclusion and Future Outlook
This compound represents a valuable addition to the toolkit for membrane protein crystallography. Its mild, non-ionic nature makes it a suitable candidate for the solubilization and stabilization of a wide range of membrane proteins. While it may not be the optimal detergent for every target, its unique properties warrant its inclusion in initial detergent screening strategies, particularly for challenging proteins where more common detergents have failed. As the field of structural biology continues to tackle increasingly complex membrane protein targets, the exploration and application of novel detergents like this compound will be crucial for continued success.
References
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Goh, B. C., & Hunte, C. (2018). Glyco-steroidal amphiphiles (GSAs) for membrane protein structural study. Methods, 147, 107-115. [Link]
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Zanotti, G., & D'Auria, S. (1990). The crystal structure and thermotropic liquid-crystal properties of N-n-undecyl-D-gluconamide. Carbohydrate research, 207(2), 211-219. [Link]
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Tate, C. G. (2001). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. FEBS letters, 504(3), 94-98. [Link]
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Borshchevskiy, V., Round, E., & Gordeliy, V. (2020). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 10(6), 469. [Link]
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Breyton, C., Chabaud, E., Chaudier, Y., Pucci, B., & Popot, J. L. (2013). Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance. Langmuir, 29(49), 15346-15359. [Link]
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Imai, K., Takeda, T., & Ishihama, Y. (2014). Enhanced solubilization of membrane proteins by alkylamines and polyamines. Bioscience, biotechnology, and biochemistry, 78(1), 163-166. [Link]
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Lee, W. H., & Kim, H. R. (2014). Biomolecular membrane protein crystallization. BMB reports, 47(1), 1. [Link]
-
Shinoda, K., Yamaguchi, T., & Hori, R. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan, 34(2), 237-241. [Link]
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García-Sáez, A. J., & Schwille, P. (2010). Membrane protein stabilization strategies for structural and functional studies. Biological chemistry, 391(10), 1145-1154. [Link]
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Kumar, A., & Mittal, A. (2020). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Membranes, 10(11), 312. [Link]
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Wikipedia. (2023). Critical micelle concentration. In Wikipedia. [Link]
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Jawhari, A. (2017, May 17). Stabilization of native & functional membrane proteins for drug discovery [Video]. YouTube. [Link]
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Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published structures. The FEBS journal, 275(1), 1-21. [Link]
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Alfa Chemistry. (2025, March 24). Non-Ionic Detergents in Membrane Protein Research [Video]. YouTube. [Link]
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McPherson, A. (2004). Introduction to protein crystallization. Methods, 34(3), 254-265. [Link]
-
Li, D., & Caffrey, M. (2020). Detergent-free systems for structural studies of membrane proteins. Current Opinion in Structural Biology, 60, 1-9. [Link]
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Alfa Chemistry. (2025, March 24). Non-Ionic Detergents in Membrane Protein Research [Video]. YouTube. [Link]
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Price, W. N., Chen, Y., Handelman, S. K., Neely, H., Manor, P., Karlin, R., ... & Hunt, J. F. (2009). Understanding the physical properties that control protein crystallization by analysis of large-scale experimental data. Nature biotechnology, 27(1), 51-57. [Link]
-
Kantardjieff, K. A., & Rupp, B. (2004). Analysis of crystallization data in the Protein Data Bank. Acta Crystallographica Section D: Biological Crystallography, 60(7), 1255-1259. [Link]
-
Penkova, A., Pan, W., & Vekilov, P. G. (2020). Recent Insights into the Crystallization Process; Protein Crystal Nucleation and Growth Peculiarities; Processes in the Presence of Electric Fields. Crystals, 10(10), 875. [Link]
-
Kuo, H. F., & Hsu, C. H. (2015). Two-Dimensional Crystallization Procedure, from Protein Expression to Sample Preparation. BioMed research international, 2015. [Link]
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Sigma-Aldrich. (2014). A guide to the properties and uses of detergents in biological systems. ResearchGate. [Link]
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Hampton Research. (n.d.). Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. Hampton Research. [Link]
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Buchanan, S. K. (2008). Crystallization of integral membrane proteins. CCR-FY2008 Annual Report, 1-3. [Link]
- Protein XRD Protocols. (n.d.).
-
Jo, I., & Lee, K. (2022). Crystallization of protein-ligand complexes-co-crystallization and crystal soaking. MethodsX, 9, 101833. [Link]
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Price, W. N., Chen, Y., Handelman, S. K., Neely, H., Manor, P., Karlin, R., ... & Hunt, J. F. (2009). Understanding the physical properties that control protein crystallization by analysis of large-scale experimental data. Nature biotechnology, 27(1), 51-57. [Link]
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Böttcher, C., Schade, B., & Egelhaaf, S. U. (2003). Electron micrograph of N-octyl-d-gluconamide self-assembled fibers and 3D model of four entwined ribbons. ResearchGate. [Link]
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Application Notes & Protocols: The Role of N-Decyl-D-gluconamide in Stabilizing G-Protein Coupled Receptors
The Foundational Challenge: GPCR Instability
G-Protein Coupled Receptors (GPCRs) are the largest family of membrane proteins and represent a significant portion of modern drug targets.[1] Their native environment, the lipid bilayer, is crucial for their structural integrity and function. However, to study these receptors in detail—for structural biology, biophysical analysis, or drug screening—they must be removed from this native membrane. This extraction process, known as solubilization, is a critical bottleneck.[1][2] Removing a GPCR from its lipid environment exposes its hydrophobic transmembrane domains, leading to rapid denaturation and aggregation.
The solution lies in replacing the lipid bilayer with a surrogate membrane-mimetic environment provided by amphiphilic molecules, most commonly detergents.[2] The ideal detergent must be potent enough to disrupt the cell membrane and extract the receptor, yet gentle enough to preserve its delicate tertiary structure and functional state. This balance is the cornerstone of successful GPCR research.
N-Decyl-D-gluconamide: A Profile of a Gentle Stabilizer
This compound is a non-ionic detergent that offers a compelling option for GPCR stabilization. Its molecular structure is key to its function.
-
Hydrophilic Head: A linear D-gluconamide group with multiple hydroxyls. This polar head is uncharged (non-ionic) and capable of extensive hydrogen bonding, which contributes to its mild nature.[3][4]
-
Hydrophobic Tail: A ten-carbon (decyl) alkyl chain. This non-polar tail interacts with the hydrophobic transmembrane regions of the GPCR, shielding them from the aqueous solvent.[3]
This amphiphilic architecture allows this compound molecules to self-assemble into micelles in aqueous solutions above a specific concentration known as the Critical Micelle Concentration (CMC).[5] These micelles form a protective shield around the GPCR, with the hydrophobic tails facing the receptor and the hydrophilic heads facing the solvent, thereby creating a soluble, stable protein-detergent complex (PDC).
Quantitative Comparison with Other Detergents
The choice of detergent is empirical and protein-dependent. However, understanding the physicochemical properties of different detergents can guide the initial selection process. This compound belongs to the N-alkyl-aldonamide family, which is structurally similar to the well-characterized N-decanoyl-N-methylglucamine (MEGA-10).
| Property | This compound / Analogue | DDM | LMNG | Octyl Glucoside (OG) |
| Detergent Class | Non-ionic | Non-ionic | Non-ionic | Non-ionic |
| Abbreviation | - / MEGA-10 | DDM | LMNG | OG |
| Molecular Weight ( g/mol ) | 335.44[3] | 510.6 | 1043.3 | 292.4 |
| CMC (mM in H₂O) | ~4.8 (for MEGA-10) [6][7] | ~0.17 | ~0.01 | ~20-25 |
| General Characteristics | Mild detergent with a relatively high CMC, facilitating removal by dialysis. | Gold standard for many GPCRs, known for providing good stability. | Superior stability for many challenging GPCRs due to its branched structure.[8] | Harsher, short-chain detergent; can be denaturing but its high CMC is useful for reconstitution.[8] |
-
Why CMC Matters: The Critical Micelle Concentration is the minimum concentration at which detergent monomers form micelles.[5] For solubilization, the detergent concentration must be significantly above the CMC.[9] A higher CMC, like that of MEGA-10, means the detergent is easier to remove by methods like dialysis, which can be crucial for downstream functional assays or crystallization.
Core Experimental Protocols
The following protocols provide a framework for using this compound or similar mild non-ionic detergents for GPCR research. Note: Optimal conditions, particularly detergent concentration and detergent-to-protein ratios, should be empirically determined for each specific GPCR.
Protocol 1: GPCR Solubilization from Cell Membranes
This protocol describes the extraction of a His-tagged GPCR from isolated cell membranes.
Rationale: The goal is to gently disrupt the lipid bilayer and encapsulate the target GPCR into a protein-detergent complex (PDC) while leaving most other membrane components and insoluble debris behind. The concentration of detergent is kept high enough to efficiently form micelles and solubilize the protein but minimized to avoid denaturation.
Materials:
-
Cell membranes expressing the target GPCR.
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, 1-2% (w/v) this compound, 0.1% (w/v) Cholesteryl Hemisuccinate (CHS), Protease Inhibitor Cocktail.
-
Dounce homogenizer.
-
Ultracentrifuge.
Procedure:
-
Thaw the pellet of cell membranes on ice.
-
Resuspend the membranes in ice-cold Solubilization Buffer to a final total protein concentration of 5-10 mg/mL.
-
Causality Check: The buffer contains NaCl to minimize non-specific ionic interactions and glycerol as a cryoprotectant and protein stabilizer. CHS is a cholesterol analogue that often enhances GPCR stability within the micelle.[2]
-
Homogenize the suspension with 10-15 strokes of a Dounce homogenizer to ensure uniform mixing.
-
Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation. Avoid vigorous shaking or vortexing, which can denature the protein.
-
Pellet the non-solubilized material by ultracentrifugation at >100,000 x g for 60 minutes at 4°C.
-
Carefully collect the supernatant, which contains the solubilized GPCR. This is the starting material for purification.
Protocol 2: Tandem Affinity and Size-Exclusion Chromatography
This two-step chromatography protocol first captures the target protein and then separates it based on size, which also serves as a buffer exchange and quality control step.
Rationale: Immobilized Metal Affinity Chromatography (IMAC) provides high selectivity for the His-tagged GPCR. Size-Exclusion Chromatography (SEC) then separates the monomeric, well-formed PDC from aggregates and smaller contaminants. The detergent concentration in the chromatography buffers is kept above the CMC to maintain the integrity of the micelle.
Materials:
-
Solubilized GPCR supernatant from Protocol 1.
-
IMAC Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM Imidazole, 2.5x CMC of this compound (~12 mM for MEGA-10 analogue).
-
IMAC Elution Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 250-500 mM Imidazole, 2.5x CMC of this compound.
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1.5x CMC of this compound.
-
Ni-NTA affinity resin and SEC column.
Procedure:
-
Affinity Chromatography (IMAC): a. Incubate the solubilized supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C. b. Load the slurry into a column and wash with 10-20 column volumes of IMAC Wash Buffer. The low concentration of imidazole prevents non-specific binding. c. Elute the GPCR with IMAC Elution Buffer. The high imidazole concentration competes with the His-tag for binding to the nickel resin.
-
Size-Exclusion Chromatography (SEC): a. Concentrate the IMAC eluate to ~0.5 mL using an appropriate centrifugal concentrator. b. Inject the concentrated protein onto an SEC column pre-equilibrated with SEC Buffer. c. Collect fractions corresponding to the monomeric peak. The elution profile provides a direct assessment of sample homogeneity. A sharp, symmetrical peak is indicative of a stable, non-aggregated sample. d. Analyze fractions by SDS-PAGE to confirm purity.
Protocol 3: Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)
Rationale: For structural studies like cryo-EM, the sample must be highly pure, conformationally homogeneous, and at an appropriate concentration. This protocol focuses on the final polishing steps to ensure the sample is ready for vitrification.
Materials:
-
Purified, monomeric GPCR from Protocol 2.
-
Ligands (agonist/antagonist) and/or binding partners (e.g., G-protein, nanobody) as required.
-
SEC Buffer (as in Protocol 2).
Procedure:
-
Pool and concentrate the peak SEC fractions to a target concentration of 2-10 mg/mL. Perform concentration steps gently at 4°C.
-
Causality Check: If studying a specific conformational state (e.g., active state), incubate the concentrated GPCR with a saturating concentration of the stabilizing ligand (e.g., a potent agonist) and any required binding partners (like a G-protein mimetic or nanobody) for at least 1 hour on ice prior to vitrification. This locks the receptor in the desired conformation.
-
(Optional but Recommended) Perform a final SEC polishing step on the fully assembled complex (GPCR-ligand-partner) to remove any excess, unbound components and ensure maximal homogeneity.
-
Re-concentrate the final complex to the optimal concentration for grid preparation (typically 3-15 mg/mL, empirically determined).
-
Proceed immediately to cryo-EM grid preparation or flash-freeze the sample in small aliquots in liquid nitrogen for storage. Avoid repeated freeze-thaw cycles.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Solubilization Yield | Insufficient detergent concentration. Inefficient lysis. Incubation time too short. | Increase this compound concentration (e.g., to 2.5% w/v). Ensure thorough homogenization. Increase solubilization time to 2-4 hours. |
| Protein Aggregation in SEC | Sub-optimal detergent concentration. Protein instability. High protein concentration. | Ensure SEC buffer contains detergent at ≥1.5x CMC. Add stabilizing agents like CHS or specific lipids to all buffers. Work with lower protein concentrations if aggregation persists. |
| Loss of Activity | Denaturation during purification. Absence of critical lipids or cofactors. | Maintain 4°C throughout the process. Handle samples gently. Screen for the addition of specific lipids or cholesterol analogues to buffers. |
Conclusion
This compound, and its related family of non-ionic glucamide detergents, serves as a valuable tool for the extraction and stabilization of G-Protein Coupled Receptors. Its mild, non-denaturing character, combined with a moderately high CMC that simplifies its removal, makes it an excellent candidate for purifying GPCRs for functional and structural applications. While no single detergent works for every membrane protein, the principles and protocols outlined here provide a robust starting point for leveraging this compound to overcome the inherent instability of GPCRs, paving the way for deeper insights into their complex biology.
References
- VulcanChem. (n.d.). This compound - 18375-62-7.
- Walter, A., Suchy, S. E., & Vinson, P. K. (1990). Solubility properties of the alkylmethylglucamide surfactants. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1029(1), 67-74.
- BenchChem. (2025). A Comparative Guide to Non-Ionic Detergents for GPCR Solubilization and Stabilization.
- Grisshammer, R. (2009). Purification of recombinant G-protein-coupled receptors. Methods in Molecular Biology, 484, 321-344.
-
Creative Biolabs. (n.d.). Mega-10. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Bonifacino, J. S., Dasso, M., Harford, J. B., Lippincott-Schwartz, J., & Yamada, K. M. (Eds.). (2006). A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes. Current Protocols in Cell Biology, Chapter 8, Unit 8.8.
- Lee, S. Y., et al. (2015). G-Protein-Coupled Receptor Solubilization and Purification for Biophysical Analysis and Functional Studies, in the Total Absence of Detergent. Bioscience Reports, 35(2), e00195.
- Piras, M., et al. (2025). Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants. ACS Omega.
- Bhattacharya, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?. Journal of the American Chemical Society, 142(23), 10455-10464.
- Lee, S., et al. (2025).
- Park, S., et al. (2021). Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization.
- Park, S., et al. (2020). Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance. Chemical Science, 11(16), 4142-4150.
-
Avanti Polar Lipids. (n.d.). MEGA-10 850542 N-decanoyl-N-methylglucamine. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of the Critical Micelle Concentration of N-Hexyl-D-gluconamide and Alternative Non-ionic Surfactants.
- Koyama, M., et al. (2016). Enhanced solubilization of membrane proteins by alkylamines and polyamines. Bioscience, Biotechnology, and Biochemistry, 80(10), 2029-2034.
- Shinoda, K., Yamaguchi, T., & Hori, R. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan, 34(2), 237-241.
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
- Al-Qsous, S., et al. (2026).
- McCabe, O., et al. (2022). Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care. Crystal Growth & Design, 22(10), 6061-6072.
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Application Note: A Guide to the Reconstitution of Membrane Proteins into Liposomes Using N-Decyl-D-gluconamide
Introduction: The Imperative of a Native-Like Environment
Membrane proteins are central figures in cellular communication, transport, and signaling, representing over half of all modern drug targets. However, their intrinsic association with the lipid bilayer presents significant challenges for structural and functional characterization. To study these proteins in isolation, they must first be extracted from their native membrane, a process that invariably involves their solubilization by detergents. While necessary, this removes the protein from its essential lipid environment, often compromising its stability and function.
Reconstitution into liposomes—artificial phospholipid vesicles—is a powerful and indispensable technique to return a purified membrane protein to a controlled, native-like lipid bilayer.[1] This process allows for the investigation of transport kinetics, ligand binding, and conformational changes under defined conditions, free from the interference of other cellular components.[2] The choice of detergent for both the initial solubilization and the subsequent reconstitution is a critical determinant of success. The ideal detergent must be effective at solubilizing the protein while being mild enough to preserve its structural integrity, and it must be efficiently removable to allow for the formation of stable proteoliposomes.
This application note provides a detailed guide to using N-Decyl-D-gluconamide, a non-ionic detergent, for the reconstitution of membrane proteins. We will explore the physicochemical rationale for its use, present a detailed, self-validating protocol, and offer insights into the mechanistic underpinnings of the reconstitution process.
The Detergent: Profiling this compound
This compound belongs to the N-alkyl-aldonamide class of non-ionic detergents. These surfactants are noted for their gentle, non-denaturing properties, making them well-suited for handling sensitive membrane proteins.[2] The structure consists of a hydrophilic gluconamide headgroup derived from glucose and a 10-carbon hydrophobic alkyl tail. This combination of a carbohydrate-based headgroup and a C10 tail strikes a balance between effective membrane solubilization and mildness, preserving protein function.[1][3]
The central parameter governing any detergent-mediated process is the Critical Micelle Concentration (CMC) , the concentration above which detergent monomers self-assemble into micelles.[4] All solubilization and reconstitution steps must be performed at concentrations well above the CMC to ensure proteins remain soluble in detergent micelles. Conversely, the successful formation of proteoliposomes depends on reducing the detergent concentration to below its CMC.[5]
While the precise CMC for this compound is not widely published, data for the closely related N-Decyl-N-methyl-D-gluconamide is available and serves as an excellent estimate. The length of the alkyl chain is the primary determinant of the CMC for this class of surfactants.[6]
| Property | Value / Description | Rationale & Significance |
| Chemical Formula | C₁₆H₃₃NO₆ | --- |
| Molecular Weight | 335.4 g/mol | Important for calculating molar concentrations. |
| Detergent Class | Non-ionic | Does not interfere with charged residues on the protein or with ion-exchange chromatography. Generally mild and non-denaturing.[3] |
| Estimated CMC | ~4.8 mM (0.16% w/v) | Based on the value for N-Decyl-N-methyl-D-gluconamide.[7] This relatively high CMC facilitates rapid removal by dialysis or dilution compared to detergents with very low CMCs like DDM.[2][8] |
| Aggregation Number | Not widely reported | This is the number of monomers per micelle. It influences micelle size and must be considered for techniques like size-exclusion chromatography. |
| Headgroup | D-gluconamide | A polar, uncharged carbohydrate group that confers mildness and biocompatibility.[9] |
| Hydrophobic Tail | C10 (Decyl) | A 10-carbon chain providing sufficient hydrophobicity to disrupt lipid bilayers and form stable protein-detergent micelles.[8] |
Note: If the CMC is a critical parameter for a specific, highly sensitive system, it is advisable to determine it empirically under the precise buffer and temperature conditions of the experiment.[10][11]
Principle of Detergent-Mediated Reconstitution
The reconstitution process is a carefully controlled transition from a protein-detergent complex to a protein-lipid bilayer. The underlying principle is the removal of detergent from a solution containing detergent-solubilized protein and detergent-saturated lipids (or lipid-detergent mixed micelles). As the detergent concentration falls below the CMC, the micelles disassemble. The hydrophobic transmembrane domains of the protein then partition into the assembling phospholipid bilayers, which are thermodynamically more favorable, resulting in the formation of proteoliposomes.
The process can be visualized as a three-stage transition, driven by the controlled removal of the detergent shield.
Caption: Mechanism of detergent-mediated reconstitution into liposomes.
Experimental Workflow: A High-Level Overview
The protocol is divided into four distinct phases, beginning with the preparation of defined lipid vesicles and culminating in the characterization of the final proteoliposomes. Each phase contains critical steps that ensure the integrity and functionality of the reconstituted protein.
Caption: High-level workflow for membrane protein reconstitution.
Detailed Protocols
This section provides a step-by-step methodology. The protocol is a self-validating system, incorporating checkpoints and characterization steps to ensure a successful outcome.
Phase 1: Preparation of Unilamellar Liposomes
Rationale: The goal is to create a homogenous population of liposomes with a defined size. Extrusion is a reliable method for producing unilamellar vesicles of a specific diameter, which is crucial for reproducible functional assays.
Materials:
-
Phospholipids (e.g., POPC, E. coli Polar Lipids) in chloroform
-
Reconstitution Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Rotary evaporator or nitrogen/argon stream
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation: In a round-bottom flask, add the desired amount of lipid stock in chloroform. The lipid-to-protein ratio (LPR) is a critical parameter to optimize, with starting points often ranging from 100:1 to 1000:1 (w/w).
-
Solvent Evaporation: Remove the chloroform under a gentle stream of nitrogen or argon, rotating the flask to create a thin, even film on the wall. Place the flask under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.
-
Hydration: Add the Reconstitution Buffer to the dried lipid film to achieve a final lipid concentration of 10-20 mg/mL. Vortex vigorously until all lipid is resuspended. The solution will appear milky.
-
Homogenization (Freeze-Thaw): Subject the lipid suspension to 5-10 cycles of freezing in liquid nitrogen followed by thawing in a room temperature water bath. This helps to break up large multilamellar structures.
-
Sizing (Extrusion):
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder and syringes by passing buffer through the system.
-
Load the lipid suspension into one of the syringes.
-
Pass the suspension through the membrane 11-21 times. The solution should become significantly less turbid, indicating the formation of smaller, more uniform vesicles.
-
The resulting liposomes can be stored at 4°C for a short period or used immediately.
-
Phase 2: Preparation of Solubilized Membrane Protein
Rationale: The starting material must be a pure, active, and monodisperse protein-detergent complex. This protocol assumes the protein has already been purified using a suitable detergent (which may or may not be this compound).
Protocol:
-
Ensure the purified membrane protein is in a buffer containing a concentration of its solubilizing detergent that is well above the CMC.
-
Confirm protein concentration (e.g., BCA or A280 assay) and purity (SDS-PAGE).
-
Critical Validation: Analyze the protein's monodispersity using size-exclusion chromatography (SEC) and its activity via a relevant functional assay. This establishes a baseline for the protein's quality before reconstitution.
Phase 3: Reconstitution via Detergent Removal
Rationale: This is the core of the procedure. The solubilized protein is mixed with the pre-formed liposomes in the presence of this compound to form mixed micelles. Subsequent, gradual removal of the detergent drives the spontaneous insertion of the protein into the lipid bilayer. The rate of detergent removal is critical; rapid removal can lead to protein aggregation.
Materials:
-
Prepared Liposomes (from Phase 1)
-
Purified Protein (from Phase 2)
-
This compound stock solution (e.g., 10% w/v)
-
Detergent Removal System:
-
Option A (Adsorption): Bio-Beads™ SM-2, washed and equilibrated in Reconstitution Buffer.
-
Option B (Dialysis): Dialysis tubing with an appropriate molecular weight cutoff (MWCO, e.g., 12-14 kDa).
-
Protocol:
-
Mixing: In a microcentrifuge tube, combine the pre-formed liposomes and the purified protein to achieve the desired LPR.
-
Solubilization/Destabilization: Add this compound from the stock solution to the lipid/protein mixture. The final concentration should be well above its CMC (e.g., 2-3 times the CMC, ~10-15 mM).
-
Incubation: Incubate the mixture for 1 hour at 4°C or room temperature (protein-dependent) with gentle agitation (e.g., on a rotator) to allow for the formation of homogenous lipid-protein-detergent complexes.
-
Detergent Removal:
-
Option A (Bio-Beads): This method is faster but can be more aggressive.
-
Add washed Bio-Beads at a ratio of 20:1 (w/w) of beads to detergent.
-
Incubate on a rotator at 4°C. For gradual removal, add the beads in batches over several hours (e.g., one-third of the total beads every 2 hours). A total incubation time of 4-6 hours is a good starting point.[6]
-
-
Option B (Dialysis): This method is gentler and allows for slower, more controlled detergent removal.
-
Transfer the mixture to a dialysis cassette.
-
Dialyze against 1-2 liters of detergent-free Reconstitution Buffer at 4°C.
-
Perform at least three buffer changes over 48-72 hours. To expedite removal, a small amount of Bio-Beads can be added to the dialysis buffer (outside the cassette).
-
-
-
Harvesting Proteoliposomes:
-
After detergent removal, carefully collect the proteoliposome suspension.
-
To remove any aggregated protein, centrifuge the sample at ~100,000 x g for 30-60 minutes at 4°C.
-
Carefully collect the supernatant containing the proteoliposomes. Alternatively, if the proteoliposomes are expected to pellet, resuspend the pellet in fresh buffer. The behavior depends on the LPR and vesicle size.
-
Phase 4: Characterization and Validation
Rationale: It is essential to verify the successful incorporation of the protein into a homogenous population of vesicles. This self-validating step confirms the quality of the preparation for downstream functional studies.
Protocols:
-
Size and Homogeneity (Dynamic Light Scattering - DLS):
-
Dilute a small aliquot of the proteoliposome suspension in filtered buffer.
-
Analyze using a DLS instrument.
-
Expected Outcome: A single, monodisperse peak. The average diameter should be close to the extrusion membrane size (e.g., 100-130 nm). A significant increase in size or polydispersity compared to empty liposomes can indicate aggregation or vesicle fusion.[13]
-
-
Morphology (Transmission Electron Microscopy - TEM):
-
Apply a small volume of the sample to a carbon-coated grid, stain with a heavy metal salt (e.g., uranyl acetate), and visualize.
-
Expected Outcome: Homogenous, spherical vesicles of the expected size.
-
-
Protein Incorporation (SDS-PAGE & Density Gradient):
-
To confirm protein incorporation, float the proteoliposomes on a sucrose density gradient. The protein should co-migrate with the lipid vesicles.
-
A simpler method is to pellet the proteoliposomes by ultracentrifugation, wash the pellet, and analyze both the supernatant and the pellet by SDS-PAGE. The majority of the protein should be found in the pellet fraction with the liposomes.
-
-
Functional Assay:
-
This is the ultimate validation. Perform the same activity assay used in Phase 2.
-
Expected Outcome: The reconstituted protein should retain a significant level of activity, confirming that the process did not lead to denaturation.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Incorporation | Insufficient detergent during incubation. LPR is too high. Protein is aggregated before reconstitution. | Increase this compound concentration during incubation. Decrease the LPR (use more protein relative to lipid). Re-check protein quality by SEC before starting. |
| Protein Aggregation | Detergent removal was too rapid. Unsuitable buffer conditions (pH, ionic strength). | Use dialysis instead of Bio-Beads for slower removal. If using Bio-Beads, add them in smaller batches over a longer period. Optimize buffer composition. |
| Broad/Polydisperse DLS peak | Incomplete extrusion. Vesicle fusion during reconstitution. Aggregation. | Ensure sufficient passes during extrusion (at least 11). Decrease incubation time or temperature. Check for aggregation via TEM and optimize detergent removal. |
| Loss of Protein Activity | Denaturation by detergent. Incorrect lipid composition (e.g., missing essential lipids). Incorrect protein orientation. | Screen other mild detergents. Add specific lipids (e.g., cholesterol, anionic lipids) to the lipid mixture. The orientation is harder to control but is often stochastic. |
References
-
ProFoldin. (n.d.). Detergent Critical Micelle Concentration (CMC) Assay Kit. ProFoldin. [Link]
-
Smart Drugs Teacher Guide. (n.d.). Determination of the critical micellar concentration of a detergent using a fluorescent probe. [Link]
-
Goodby, J. W., et al. (1987). Liquid-Crystalline Behaviour in the n-Alkyl Gluconamides and Other Related Carbohydrates. Liquid Crystals, 1(4). [Link]
-
Pikul, S., et al. (2001). Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides. Journal of Colloid and Interface Science, 240(2), 596-601. [Link]
-
Rémigy, H. W., et al. (2006). A Novel Method for Detergent Concentration Determination. Biophysical Journal, 91(6), 2315-2320. [Link]
-
Paredes, A., et al. (2013). Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. Journal of Chemical Education, 90(1), 101-105. [Link]
-
Paternostre, M. T., Roux, M., & Rigaud, J. L. (1988). Mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents. 2. Incorporation of the light-driven proton pump bacteriorhodopsin. Biochemistry, 27(8), 2668-2677. [Link]
-
Pilakowska-Pietras, D., Lunkenheimer, K., & Piasecki, A. (2004). Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers at the air/water interface. Journal of Colloid and Interface Science, 271(1), 192-200. [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. [Link]
-
Shinoda, K., Yamaguchi, T., & Hori, R. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan, 34(2), 237-241. [Link]
-
Zhang, R., et al. (2024). Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. RSC Sustainability. [Link]
-
Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]
-
Walker, J. M., & Lorsch, J. R. (2021). Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. Langmuir, 37(22), 6835-6844. [Link]
-
Hildreth, J. E. (1982). N-d-Gluco-N-methylalkanamide compounds, a new class of non-ionic detergents for membrane biochemistry. Biochemical Journal, 207(2), 363-366. [Link]
-
Alfa Chemistry. (2024, March 24). Non-Ionic Detergents in Membrane Protein Research [Video]. YouTube. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. A Novel Method for Detergent Concentration Determination - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization | MDPI [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mattersofmatter.eu [mattersofmatter.eu]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determining the Optimal Concentration of N-Decyl-D-gluconamide for Effective Cell Lysis
Introduction: The Role of N-Decyl-D-gluconamide in Modern Cell Lysis
In the pursuit of understanding complex cellular processes and developing novel therapeutics, the efficient and gentle lysis of cells to extract functional intracellular components is a critical first step. This compound is a non-ionic detergent that has gained traction among researchers for its mild yet effective cell membrane disruption properties.[1][2] Its amphipathic nature, characterized by a hydrophilic D-gluconic acid headgroup and a hydrophobic decyl (C10) alkyl tail, allows it to seamlessly integrate into and disrupt the lipid bilayer of cell membranes.[3] This property is particularly advantageous when the goal is to isolate membrane-bound proteins or to maintain the native structure and function of extracted proteins for downstream applications.[1][4]
Unlike harsh ionic detergents such as sodium dodecyl sulfate (SDS) that can denature proteins, this compound offers a gentler alternative, preserving the integrity of protein complexes and enzymatic activity.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to empirically determine the optimal concentration of this compound for the lysis of various cell types, ensuring high-yield extraction of functional cellular components.
The Science of Solubilization: Understanding Detergent Action
The efficacy of a detergent in cell lysis hinges on a fundamental property known as the Critical Micelle Concentration (CMC) . The CMC is the concentration at which detergent monomers in a solution begin to self-assemble into spherical structures called micelles.[1][5] Below the CMC, detergent molecules exist as individual monomers. Above the CMC, these monomers aggregate, with their hydrophobic tails forming a core and their hydrophilic heads facing the aqueous environment.[6]
For cell lysis to occur, the detergent concentration must be above its CMC.[1] At these concentrations, detergent micelles can effectively solubilize the lipid bilayer, leading to the disruption of the cell membrane and the release of intracellular contents.[1] The optimal concentration of this compound will vary depending on the specific cell type, cell density, and the nature of the target molecule being extracted. Therefore, an empirical approach to determine the ideal concentration is paramount for reproducible and efficient cell lysis.
While the precise CMC for this compound is not widely reported, a related compound, n-Decyl-β-D-glucopyranoside, has a CMC of approximately 0.8 mM.[7] This value can serve as a starting point for optimization, but it is crucial to experimentally determine the optimal concentration for your specific application.
Experimental Workflow: A Step-by-Step Guide to Optimization
The following protocol outlines a systematic approach to determine the optimal this compound concentration for your specific cell type. This workflow is designed to be a self-validating system, allowing for clear interpretation of results.
Figure 1: This diagram illustrates the systematic workflow for determining the optimal this compound concentration for cell lysis.
Protocol for Determining Optimal this compound Concentration
Materials:
-
Cultured cells of interest (e.g., mammalian, bacterial, yeast)
-
This compound powder
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., Tris-HCl, HEPES) appropriate for your downstream application, without detergent
-
Protease inhibitor cocktail
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and reagents
-
Western blot apparatus and antibodies (if applicable)
-
Microcentrifuge
-
Spectrophotometer or plate reader
Procedure:
-
Cell Preparation:
-
Adherent Mammalian Cells: Wash cells with ice-cold PBS and then scrape them into a fresh tube.[8][9]
-
Suspension Mammalian Cells: Pellet cells by centrifugation at a low speed (e.g., 500 x g for 5 minutes) and wash with ice-cold PBS.[9]
-
Bacterial Cells (E. coli): Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes) and wash the pellet with a suitable buffer.[10]
-
Yeast Cells (Saccharomyces cerevisiae): Harvest cells by centrifugation and wash with distilled water. For more robust lysis, enzymatic pre-treatment with zymolyase or mechanical disruption with glass beads may be necessary prior to detergent lysis.[11]
-
-
Preparation of this compound Stock Solution:
-
Detergent Titration:
-
Prepare a series of lysis buffers containing varying concentrations of this compound. A good starting range is from 0.1% to 2.0% (w/v).
-
Resuspend equal amounts of your cell pellet in each of the prepared lysis buffers. Ensure to add a fresh protease inhibitor cocktail to each tube.
-
-
Cell Lysis:
-
Incubate the cell suspensions on ice or at 4°C for 30 minutes with gentle agitation. The optimal incubation time may need to be determined empirically.
-
-
Clarification of Lysate:
-
Analysis of Lysis Efficiency:
-
Protein Quantification: Carefully collect the supernatant (the soluble fraction) from each tube. Determine the protein concentration of each supernatant using a BCA or Bradford assay. Higher protein concentration indicates more efficient lysis.
-
SDS-PAGE and Western Blotting: Analyze the protein profile of the soluble fractions by SDS-PAGE. This can reveal the extent of total protein extraction. If you are interested in a specific protein, perform a Western blot to assess its presence in the soluble fraction.
-
Functional Assay: If your target protein has a measurable activity (e.g., enzymatic activity), perform a functional assay on the soluble fractions. This will help identify the detergent concentration that provides the best balance between cell lysis and protein function preservation.
-
Data Interpretation and Optimization
The goal is to identify the lowest concentration of this compound that results in the maximum release of soluble protein without compromising the activity of the target protein.
| This compound Conc. (% w/v) | Total Soluble Protein (mg/mL) | Target Protein (Relative Units - Western Blot) | Target Protein Activity (Units/mL) | Observations |
| 0 (Control) | Low | Very Low | Minimal | Incomplete lysis |
| 0.1 | Moderate | Moderate | High | Partial lysis, good activity |
| 0.5 | High | High | High | Optimal Lysis |
| 1.0 | High | High | Moderate | Potential for protein inhibition |
| 2.0 | High | High | Low | Significant inhibition of activity |
Table 1: Example of a data table for optimizing this compound concentration. The optimal concentration is highlighted, showing a balance between high protein yield and preserved activity.
Application-Specific Considerations
-
Mammalian Cells: These cells are generally more susceptible to detergent lysis.[15] Lower concentrations of this compound (e.g., 0.1% to 0.5%) are often sufficient.
-
Bacterial Cells: The presence of a cell wall in bacteria necessitates more stringent lysis conditions. While detergents can disrupt the cell membrane, they may not be sufficient to break the peptidoglycan layer. Combining this compound with lysozyme treatment or mechanical methods like sonication can enhance lysis efficiency.
-
Yeast Cells: Similar to bacteria, yeast cells have a robust cell wall that requires disruption.[16] Enzymatic digestion with zymolyase or lyticase, or mechanical disruption with glass beads, is often performed prior to or in conjunction with detergent-based lysis.[11]
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low protein yield | Insufficient detergent concentration. | Increase the concentration of this compound. |
| Incomplete cell wall disruption (bacteria/yeast). | Combine with enzymatic or mechanical lysis methods. | |
| Loss of protein activity | Detergent concentration is too high. | Decrease the concentration of this compound. |
| Inadequate protease inhibition. | Ensure fresh protease inhibitors are added to the lysis buffer. | |
| Viscous lysate | Release of genomic DNA. | Add DNase to the lysis buffer and incubate for a short period. |
Conclusion
This compound is a valuable tool for the gentle and effective lysis of cells. By following the systematic approach outlined in this application note, researchers can empirically determine the optimal concentration of this non-ionic detergent for their specific cell type and application. This ensures the high-yield extraction of functional proteins and other cellular components, paving the way for successful downstream analyses in basic research and drug development.
References
- Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC - NIH. (2023).
- Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - ResearchGate. (2023).
- Detergents for Cell Lysis and Protein Extraction in Biological Research. (n.d.).
- This compound - 18375-62-7 - Vulcanchem. (n.d.). Vulcanchem.
- Buy N-(3-Aminopropyl)-N-decyl-D-gluconamide | 93840-55-2 - Smolecule. (n.d.). Smolecule.
- A Comparative Guide: N-Hexyl-D-gluconamide vs. Octyl glucoside for Membrane Protein Extraction - Benchchem. (n.d.). Benchchem.
- This compound | C16H33NO6 | CID 87610 - PubChem - NIH. (n.d.).
- n-Decyl-β-D-Glucopyranoside (CAS 58846-77-8) - Cayman Chemical. (n.d.). Cayman Chemical.
- Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
- How to prepare cell lysate and determine optimal sample input for Invitrogen™ QuantiGene™ Assays - YouTube. (2021). YouTube.
- Enhanced solubilization of membrane proteins by alkylamines and polyamines - PMC - NIH. (n.d.).
- N-Decyl-4-O-beta-D-galactopyranosyl-D-gluconamide - EvitaChem. (n.d.). EvitaChem.
- Solubilization of Membrane Proteins - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine - PubMed. (n.d.).
- Lysis Protocol for mammalian cell lines. (n.d.).
- Cell Lysis Methods: A Guide to Efficient Protein Extraction - Boster Bio. (2024). Boster Bio.
- Cell lysis techniques | Abcam. (n.d.). Abcam.
- Non-Ionic Detergents in Membrane Protein Research - YouTube. (2025). YouTube.
- A Comparative Analysis of the Critical Micelle Concentration of N-Hexyl-D-gluconamide and Alternative Non-ionic Surfactants - Benchchem. (n.d.). Benchchem.
- Lysis of bacterial cells for plasmid purific
- The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar. (1961). Semantic Scholar.
- Critical micelle concentr
- Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - PubMed Central. (2026).
- Western Blot Protocol: Cell Lysis, Mammalian Cells - Bio-Rad Antibodies. (n.d.). Bio-Rad Antibodies.
- Can anyone recommend a method for yeast (Saccharomyces cerevisiae) cell lysis? (2013).
- Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simul
- Sample Method Cell Disruption Protein Preservation Comments Mammalian cells Detergent-based lysis +++ +++ Most frequently used t - ResearchGate. (n.d.).
- A Review on Macroscale and Microscale Cell Lysis Methods - PMC - NIH. (n.d.).
- A Crude Extract Preparation and Optimization from a Genomically Engineered Escherichia coli for the Cell-Free Protein Synthesis System: Practical Labor
- Reliable Approach for Pure Yeast Cell Wall Protein Isolation from Saccharomyces cerevisiae Yeast Cells - PMC - PubMed Central. (2022).
- 12 Useful Detergents for Your Experiments - GoldBio. (n.d.). GoldBio.
- Chemical Lysis and Cell Disruptors - Constant Systems. (n.d.). Constant Systems.
- Cell Harvest, Lysis, Neutralization & Clarification of Plasmid DNA - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- An improved method for whole protein extraction from yeast Saccharomyces cerevisiae. (2025).
- Yeast Cell Lysis Reagents - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- A high-throughput assay of yeast cell lysis for drug discovery and genetic analysis - PubMed. (n.d.).
- On the mechanism of cell lysis by deformation - PubMed. (n.d.).
- Mechanics and Dynamics of Bacterial Cell Lysis - PMC - PubMed Central. (n.d.).
- Preparation of Soluble Proteins from Escherichia coli - PMC - PubMed Central. (n.d.).
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Application Notes and Protocols for N-Decyl-D-gluconamide in Cryo-Electron Microscopy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the non-ionic detergent, N-Decyl-D-gluconamide, for the solubilization and stabilization of membrane proteins for structural analysis by cryo-electron microscopy (cryo-EM).
Introduction: The Critical Role of Detergents in Membrane Protein Cryo-EM
Cryo-electron microscopy has revolutionized structural biology, enabling the determination of high-resolution structures of complex biological macromolecules in their near-native states.[1] However, the study of membrane proteins by cryo-EM presents a significant challenge: these proteins are embedded within a lipid bilayer and must be extracted and stabilized in a soluble form without compromising their structural integrity.[2] This is where detergents play a pivotal role.
Detergents are amphipathic molecules that can partition into the cell membrane, disrupting the lipid bilayer and encapsulating membrane proteins in detergent micelles. The choice of detergent is critical, as it can significantly impact the stability, homogeneity, and ultimate resolution of the protein structure.[3] An ideal detergent for cryo-EM should effectively solubilize the target protein while preserving its native conformation and function. Furthermore, the detergent should form small, uniform micelles that do not interfere with particle alignment during image processing.
This compound is a non-ionic detergent that holds promise for membrane protein structural biology. Its uncharged, hydrophilic gluconamide headgroup and C10 alkyl chain offer a potentially mild yet effective means of extracting and stabilizing membrane proteins for cryo-EM analysis.
Physicochemical Properties of this compound and Related Detergents
This compound belongs to the N-alkyl-D-gluconamide family of surfactants.[4] Its structure consists of a hydrophilic D-gluconamide headgroup and a hydrophobic decyl (C10) tail.[4] While extensive data on this compound is not widely available, its properties can be inferred from closely related analogs.
Table 1: Physicochemical Properties of this compound and Common Detergents for Cryo-EM
| Detergent | Chemical Formula | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Reference(s) |
| This compound | C₁₆H₃₃NO₆ | 335.44 | Not widely reported; estimated based on analogs | [4][5] |
| N-Decyl-N-methyl-D-gluconamide | C₁₇H₃₅NO₆ | 349.47 | 4.8 | [6] |
| n-Decyl-β-D-maltopyranoside (DM) | C₂₂H₄₂O₁₁ | 482.56 | 1.8 | [7] |
| n-Dodecyl-β-D-maltopyranoside (DDM) | C₂₄H₄₆O₁₁ | 510.62 | 0.17 | [7] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | C₃₅H₆₈O₂₁ | 821.9 | 0.01 | [7] |
| n-Octyl-β-D-glucopyranoside (OG) | C₁₄H₂₈O₆ | 292.37 | 20-25 | [7][8] |
| Decyl Glucoside | C₁₆H₃₂O₆ | 320.4 | ~1.0 - 2.2 | [9][10][11] |
Note: The CMC of this compound is likely to be in a similar range to N-Decyl-N-methyl-D-gluconamide and Decyl Glucoside. However, empirical determination is highly recommended.
The Critical Micelle Concentration (CMC) is a crucial parameter for any detergent. It is the concentration at which detergent monomers self-assemble into micelles. For effective solubilization of membrane proteins, the detergent concentration must be significantly above its CMC.
Rationale for Using this compound in Cryo-EM
The selection of this compound for cryo-EM sample preparation is based on the following scientific principles:
-
Mildness: As a non-ionic detergent, this compound is expected to be milder than ionic or zwitterionic detergents, reducing the likelihood of protein denaturation.[8]
-
Small Micelle Size: The C10 alkyl chain suggests that this compound will form relatively small micelles, which is advantageous for cryo-EM as it minimizes the "noise" from the detergent shell surrounding the protein.[7]
-
Dialyzability: A potentially moderate to high CMC would allow for its removal by dialysis if required for downstream applications or if a detergent exchange is necessary.[8]
-
Chemical Homogeneity: Synthetic detergents like this compound offer high purity and batch-to-batch consistency, which is crucial for reproducible results.
Experimental Protocol: Solubilization of Membrane Proteins with this compound for Cryo-EM
This protocol provides a starting point for the solubilization of membrane proteins using this compound. Optimization of detergent concentration, incubation time, and temperature is essential for each specific target protein.
Materials:
-
Membrane fraction containing the target protein
-
This compound
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
Ultracentrifuge
-
Dialysis tubing or desalting column (optional)
Workflow Diagram:
Caption: General workflow for membrane protein extraction and preparation for cryo-EM.
Step-by-Step Methodology:
-
Membrane Preparation: a. Start with a pellet of cells or tissue expressing the target membrane protein. b. Homogenize the sample in a suitable lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors) on ice. c. Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the membranes.[8] e. Wash the membrane pellet with a suitable buffer to remove contaminating soluble proteins.
-
Protein Solubilization: a. Resuspend the washed membrane pellet in a solubilization buffer. b. Crucially, determine the optimal concentration of this compound. A good starting point is to screen a range of concentrations from 2x to 10x the estimated CMC. Based on its analogs, a starting concentration of 1-2% (w/v) can be tested.[8] c. Incubate the mixture for a defined period (e.g., 1-4 hours) at 4°C with gentle agitation.[8] The optimal incubation time will vary depending on the protein. d. Perform a final ultracentrifugation step (e.g., 100,000 x g for 1 hour) to pellet any non-solubilized membrane material.[8] The supernatant contains the solubilized membrane protein.
-
Purification and Sample Preparation for Cryo-EM: a. The solubilized protein can now be purified using standard chromatography techniques, such as affinity and size-exclusion chromatography, in the presence of this compound at a concentration above its CMC (e.g., 1.5x CMC). b. The purified protein-detergent complex is then concentrated to a suitable level for cryo-EM grid preparation (typically 1-5 mg/mL). c. The sample is applied to cryo-EM grids, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice.
Causality Behind Experimental Choices and Troubleshooting
Detergent Screening Logic:
Caption: Logical relationship between protein and detergent properties for successful cryo-EM.
-
Why concentration matters: Using a detergent concentration below the CMC will not result in micelle formation and thus will not effectively solubilize the membrane protein. Conversely, excessively high concentrations can lead to protein denaturation and larger, more heterogeneous micelles, which can complicate cryo-EM analysis.
-
The importance of the alkyl chain: The decyl (C10) chain of this compound is of intermediate length. Shorter chains (C6-C8) are generally milder but may be less efficient at solubilization, while longer chains (C12-C14) are more effective but can be harsher on the protein.[8]
-
The role of the headgroup: The non-ionic gluconamide headgroup is crucial for the detergent's mildness, as it does not disrupt protein-protein interactions to the same extent as charged headgroups.
-
Troubleshooting aggregation: If the protein aggregates after solubilization, consider increasing the detergent concentration, screening other detergents, or adding stabilizing agents like cholesterol analogs.
-
Addressing preferred orientation: If cryo-EM analysis reveals preferred particle orientation, the addition of a small amount of a different detergent (co-micelle formation) or using tilted data collection strategies may help.
Conclusion
This compound represents a promising, yet underexplored, tool for the structural analysis of membrane proteins by cryo-EM. Its non-ionic nature and intermediate alkyl chain length suggest it may offer a balance of solubilization efficiency and mildness. The protocols and principles outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this compound for their specific membrane protein targets. As with any detergent, empirical optimization is key to achieving high-quality samples for high-resolution structure determination.
References
-
Pilipowska-Pietras, D., Lunkenheimer, K., & Piasecki, A. (2004). Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers at the air/water interface. Journal of Colloid and Interface Science, 271(1), 192-200. [Link]
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PubChem. This compound. [Link]
- Piasecki, A., & Pilakowska-Pietras, D. (2007). Synthesis and Properties of Functionalized Alkylaldonamides. Tenside Surfactants Detergents, 44(4), 206-211.
-
Request PDF. Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers at the air/water interface. [Link]
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Royal Society of Chemistry. (2021). Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance. Chemical Science, 12(3), 1056-1065. [Link]
-
Zhang, Q., et al. (2012). Synthesis and properties of dodecyl trehaloside detergents for membrane protein studies. Langmuir, 28(32), 11849-11858. [Link]
-
Semantic Scholar. Synthesis and surface properties of N-alkylaldonamides. [Link]
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Scilit. Synthesis and surface properties of N-alkylaldonamides. [Link]
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Mehltretter, C. L., et al. (1952). Surfactants and detergents from sulfated N‐alkyl‐gluconamides. Journal of the American Oil Chemists' Society, 29(5), 185-187. [Link]
-
ResearchGate. Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. [Link]
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Stetsenko, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]
-
Merk, A., et al. (2016). Breaking the resolution barrier in cryo-electron microscopy. Cell, 165(7), 1698-1707. [Link]
-
Mehltretter, C. L., Furry, M. S., & Rankin, J. C. (1952). Surfactants and detergents from sulfated N-alkyl-gluconamides. Journal of the American Oil Chemists' Society, 29(5), 185-187. [Link]
-
The Herbarie. The Science Behind Decyl Glucoside: A Deep Dive into its Properties and Benefits. [Link]
-
ResearchGate. Synthesis and Properties of Dodecyl Trehaloside Detergents for Membrane Protein Studies. [Link]
-
Vilas, J. L., et al. (2023). Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. International Journal of Molecular Sciences, 24(3), 2345. [Link]
-
Chidella, C. S., et al. (2021). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Membranes, 11(10), 752. [Link]
-
Chen, S., et al. (2024). High-Resolution Cryo-Electron Microscopy Structure Determination of Haemophilus influenzae Tellurite-Resistance Protein A via 200 kV Transmission Electron Microscopy. International Journal of Molecular Sciences, 25(8), 4463. [Link]
-
Kotov, V., et al. (2021). Biophysical Screening Pipeline for Cryo-EM Grid Preparation of Membrane Proteins. Frontiers in Molecular Biosciences, 8, 705981. [Link]
-
ResearchGate. Alkyl Poly Glucosides (APGs) Surfactants and Their Properties: A Review. [Link]
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ResearchGate. Role of surfactants in electron cryo-microscopy film preparation. [Link]
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EMSL LEARN Webinar Series. (2022). Using Cryo-Electron Microscopy for Structural Biology. [Link]
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Application Notes and Protocols for N-Decyl-D-gluconamide in Functional Assays of Membrane Transporters
A Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the non-ionic detergent, N-Decyl-D-gluconamide, for the solubilization, purification, and functional reconstitution of membrane transporters. This document offers both the theoretical underpinnings and practical, step-by-step protocols for studying two major classes of transporters: ATP-Binding Cassette (ABC) transporters and Solute Carrier (SLC) transporters.
Introduction: The Challenge and Opportunity of Studying Membrane Transporters
Membrane transporters are integral membrane proteins that govern the passage of ions, nutrients, metabolites, and drugs across cellular and organellar membranes. Their critical roles in cellular homeostasis, signaling, and detoxification make them paramount targets in drug discovery and development. However, their hydrophobic nature presents a significant challenge for biochemical and functional characterization, necessitating their extraction from the native lipid bilayer and reconstitution into a more defined and controllable environment.
The choice of detergent is a pivotal step in this process. An ideal detergent must efficiently solubilize the transporter from the membrane while preserving its structural integrity and biological activity. N-alkyl-D-gluconamides are a class of non-ionic detergents that offer a potentially gentle alternative to more conventional detergents. Their carbohydrate headgroup provides hydrophilicity, while the alkyl chain imparts the necessary hydrophobicity to interact with the transmembrane domains of proteins.
This compound (C16H33NO6, MW: 335.44 g/mol ) is a member of this family, featuring a 10-carbon alkyl chain.[1][2][3] This guide focuses on its application, providing a framework for its use in generating high-quality proteoliposome systems for robust functional assays.
Physicochemical Properties of this compound
A critical parameter for any detergent used in membrane protein research is its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers self-assemble into micelles, and it dictates the optimal concentration range for protein solubilization and purification.[4]
| Property | Value | Source |
| Molecular Formula | C16H33NO6 | [1][2][3] |
| Molecular Weight | 335.44 g/mol | [1][2][3] |
| Class | Non-ionic | [5] |
| Critical Micelle Concentration (CMC) | Not widely reported in the literature. | [5][6] |
Part 1: Solubilization of Membrane Transporters using this compound
Principle:
The first step in purifying a membrane transporter is its extraction from the cell membrane. This compound, at a concentration above its CMC, will form micelles that can disrupt the lipid bilayer and create a soluble protein-detergent complex. The goal is to use the minimum concentration of detergent that effectively solubilizes the target protein while minimizing denaturation and preserving its activity.
Protocol: Small-Scale Solubilization Screen
This protocol is designed to empirically determine the optimal concentration of this compound for solubilizing a target membrane transporter.
Materials:
-
Membrane fraction containing the transporter of interest
-
Solubilization Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, Protease Inhibitor Cocktail
-
This compound stock solution (e.g., 10% w/v in Solubilization Buffer)
-
Microcentrifuge tubes
-
Ultracentrifuge
Procedure:
-
Prepare Membrane Suspension: Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Set up Solubilization Reactions: In separate microcentrifuge tubes, aliquot the membrane suspension. Add varying concentrations of this compound (e.g., final concentrations of 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Incubation: Incubate the samples on a rotator at 4°C for 1-4 hours.
-
Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized membrane fragments.
-
Analyze Supernatant: Carefully collect the supernatant, which contains the solubilized proteins.
-
Quantify Solubilization: Analyze the supernatant for the presence of the target transporter using SDS-PAGE and Western blotting or another specific detection method. The optimal detergent concentration is the lowest concentration that yields the maximum amount of solubilized target protein.
Causality Behind Experimental Choices:
-
Glycerol: Acts as an osmolyte to stabilize the protein structure.[9]
-
DTT: A reducing agent to prevent oxidation of cysteine residues.[9]
-
Protease Inhibitors: Essential to prevent degradation of the target protein.
-
Low Temperature (4°C): Minimizes protease activity and protein denaturation.
-
Ultracentrifugation: Ensures a clear separation of solubilized proteins from insoluble membrane fractions.
Part 2: Reconstitution of Membrane Transporters into Proteoliposomes
Principle:
Reconstitution involves inserting the purified, detergent-solubilized transporter into a synthetic lipid bilayer, forming proteoliposomes. This process mimics the native membrane environment and is essential for studying transport activity.[10][11] The method described here involves the removal of detergent from a mixture of protein, lipids, and detergent, which triggers the self-assembly of lipids into vesicles with the transporter embedded within the bilayer.
Protocol: Reconstitution by Detergent Removal
Materials:
-
Purified, solubilized membrane transporter in a buffer containing this compound.
-
Liposomes (e.g., prepared from E. coli polar lipids or a defined mixture of POPC/POPG)
-
Reconstitution Buffer: 20 mM HEPES, pH 7.4, 100 mM KCl
-
Bio-Beads SM-2 or dialysis tubing (10-14 kDa MWCO)
Procedure:
-
Prepare Lipid-Detergent-Protein Mixture:
-
In a glass tube, mix the purified transporter with pre-formed liposomes at a desired protein-to-lipid ratio (e.g., 1:50 to 1:1000 w/w).
-
Add this compound to a final concentration that ensures all components are in a mixed micellar state. This may require slight adjustments based on the initial detergent concentration in the purified protein solution.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.
-
-
Detergent Removal:
-
Method A: Bio-Beads: Add prepared Bio-Beads SM-2 (approximately 20-40 mg per mg of detergent) to the mixture. Incubate on a rotator at 4°C. Perform several changes of Bio-Beads over a period of 4-24 hours to ensure complete detergent removal.[12]
-
Method B: Dialysis: Transfer the mixture into dialysis tubing and dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C. Perform several buffer changes over 48-72 hours.
-
-
Harvest Proteoliposomes: After detergent removal, the solution should become turbid, indicating the formation of proteoliposomes. Collect the proteoliposome suspension and store it at 4°C or flash-freeze in liquid nitrogen for long-term storage.
Causality Behind Experimental Choices:
-
Protein-to-Lipid Ratio: This ratio can influence the number of transporters per vesicle and can be optimized for specific assays.
-
Detergent Removal Method: Bio-Beads offer a faster removal process, while dialysis is a gentler, slower method that can sometimes lead to more homogenous vesicle populations. The choice depends on the stability of the transporter.
Part 3: Functional Assays of Reconstituted Transporters
A. Functional Assays for ABC Transporters
ABC transporters utilize the energy of ATP hydrolysis to transport substrates across membranes.[13] Functional assays can measure either ATP hydrolysis or substrate transport.
Principle: This assay measures the rate of ATP hydrolysis by the reconstituted ABC transporter. The release of inorganic phosphate (Pi) is quantified colorimetrically.
Materials:
-
Reconstituted proteoliposomes containing the ABC transporter.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl2, 100 mM KCl
-
ATP stock solution (100 mM)
-
Substrate of the transporter (optional, for stimulation)
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare Reactions: In a 96-well plate, add the reconstituted proteoliposomes to the Assay Buffer.
-
Add Substrate (Optional): If the transporter's ATPase activity is stimulated by its substrate, add the substrate to the desired final concentration.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate: Incubate the plate at the optimal temperature for the transporter (e.g., 37°C) for a defined period (e.g., 15-60 minutes).
-
Stop Reaction & Detect Pi: Stop the reaction by adding the malachite green reagent.
-
Measure Absorbance: After color development, measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Quantify Phosphate: Determine the amount of Pi released using a standard curve prepared with known concentrations of phosphate.
Principle: This assay directly measures the uptake of a radiolabeled or fluorescent substrate into the proteoliposomes, driven by ATP hydrolysis.
Materials:
-
Reconstituted proteoliposomes with ATP encapsulated inside.
-
External Buffer: 20 mM HEPES, pH 7.4, 100 mM KCl
-
Radiolabeled or fluorescent substrate.
-
Filtration apparatus with appropriate filters (e.g., 0.22 µm nitrocellulose).
Procedure:
-
Encapsulate ATP: During reconstitution, include ATP in the Reconstitution Buffer to trap it inside the proteoliposomes.
-
Initiate Transport: Add the radiolabeled or fluorescent substrate to the external buffer containing the proteoliposomes.
-
Time Course: At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), take aliquots of the reaction mixture.
-
Stop Transport: Rapidly filter the aliquots through the nitrocellulose filter and wash with ice-cold External Buffer to remove external substrate.
-
Quantify Uptake: Measure the radioactivity or fluorescence retained on the filter, which corresponds to the amount of substrate transported into the proteoliposomes.
B. Functional Assays for SLC Transporters
SLC transporters are typically secondary active transporters, utilizing ion gradients to drive substrate transport.[14]
Principle: This assay measures the uptake of a radiolabeled substrate into proteoliposomes, driven by an imposed ion gradient (e.g., Na+ or H+).
Materials:
-
Reconstituted proteoliposomes containing the SLC transporter.
-
Internal Buffer (used for reconstitution): e.g., 20 mM HEPES, pH 7.4, 100 mM KCl
-
External Buffer (for uptake): e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl (to create a Na+ gradient).
-
Radiolabeled substrate.
-
Filtration apparatus.
Procedure:
-
Establish Ion Gradient: Reconstitute the transporter in a buffer lacking the driving ion (e.g., KCl for a Na+-coupled transporter). The proteoliposomes are then diluted into an external buffer containing the driving ion (e.g., NaCl).
-
Initiate Transport: Add the radiolabeled substrate to the external buffer.
-
Time Course & Stop Transport: Follow the same procedure as for the ABC transporter transport assay (steps 3 and 4).
-
Quantify Uptake: Measure the radioactivity on the filter to determine the amount of substrate transported.
Visualization of Workflows
Experimental Workflow for Solubilization and Reconstitution
Caption: General workflows for ABC and SLC transporter functional assays.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Solubilization Yield | Insufficient detergent concentration. | Increase the concentration of this compound. Optimize incubation time. |
| Protein Aggregation | Detergent concentration too low during purification. Protein instability. | Maintain detergent concentration above the CMC in all buffers. Add stabilizing agents like glycerol or specific lipids. |
| Low/No Activity after Reconstitution | Protein denaturation during solubilization or reconstitution. Incorrect orientation in the membrane. Leaky proteoliposomes. | Screen different solubilization conditions. Optimize the reconstitution protocol (e.g., try dialysis instead of Bio-Beads). Test different lipid compositions. |
| High Background in Transport Assays | Incomplete removal of external substrate. Non-specific binding to filters. | Optimize the washing steps in the filtration assay. Pre-soak filters in buffer. |
Conclusion
This compound is a promising detergent for the study of membrane transporters. While some of its physicochemical properties, such as the CMC, require empirical determination for each specific application, the general protocols outlined in these notes provide a robust starting point for solubilization, reconstitution, and functional characterization of both ABC and SLC transporters. By carefully optimizing each step, researchers can develop reliable in vitro systems to investigate the mechanism, kinetics, and pharmacology of these vital membrane proteins.
References
-
Geertsma, E. R., et al. (2008). Membrane reconstitution of ABC transporters and assays of translocator function. Nature Protocols, 3(2), 256-266. [Link]
-
Poolman, B., et al. (2005). Functional analysis of detergent-solubilized and membrane-reconstituted ATP-binding cassette transporters. Methods in Enzymology, 400, 429-459. [Link]
-
Geertsma, E. R., et al. (2008). Membrane reconstitution of ABC transporters and assays of translocator function. Nature Protocols, 3(2), 256-266. [Link]
-
Indiveri, C., et al. (2023). Over-Production of the Human SLC7A10 in E. coli and Functional Assay in Proteoliposomes. International Journal of Molecular Sciences, 25(1), 465. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Al-Husari, D., et al. (2023). Structural and functional properties of the transporter SLC26A6 reveal mechanism of coupled anion exchange. eLife, 12, e85559. [Link]
-
Al-Husari, D., et al. (2023). Structural and functional properties of the transporter SLC26A6 reveal mechanism of coupled anion exchange. eLife, 12, e85559. [Link]
-
ResearchGate. (n.d.). Functional Analysis of Detergent‐Solubilized and Membrane‐Reconstituted ATP‐Binding Cassette Transporters. Retrieved from [Link]
-
Superti-Furga, G., et al. (2020). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 11, 594241. [Link]
-
Pérez, C., & Vaz, F. M. (2023). Reconstitution of ATP-dependent lipid transporters: gaining insight into molecular characteristics, regulation, and mechanisms. Biological Chemistry, 404(8-9), 701-714. [Link]
-
Scalise, M., et al. (2013). Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics. International Journal of Molecular Sciences, 14(9), 18539-18556. [Link]
-
Chae, P. S., et al. (2019). Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance. Chemical Science, 10(4), 1145-1152. [Link]
-
Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(8), 244. [Link]
-
Kumar, V., et al. (2020). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Membranes, 10(11), 316. [Link]
-
Shinoda, K., et al. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan, 34(2), 237-241. [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Li, M., et al. (2023). Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. RSC advances, 13(50), 35149-35158. [Link]
-
PubChem. (n.d.). N-Hexyl-D-gluconamide. Retrieved from [Link]
-
G-Biosciences. (n.d.). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
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Application Notes and Protocols for N-Decyl-D-gluconamide Stock Solutions
Introduction: The Utility of N-Decyl-D-gluconamide in Advanced Research
This compound (CAS 18375-62-7) is a non-ionic surfactant that has garnered significant interest within the scientific community.[1] Its amphiphilic nature, stemming from a hydrophilic D-gluconamide headgroup and a hydrophobic decyl (C10) alkyl tail, makes it an effective agent for a variety of laboratory applications.[1] This includes the solubilization and stabilization of membrane proteins, the formation of microemulsions, and as a component in drug delivery systems.[1][2] Derived from renewable resources, it represents a biodegradable and biocompatible alternative to traditional synthetic surfactants.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound stock solutions. The protocols herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₃NO₆ | [1][3][4] |
| Molecular Weight | 335.44 g/mol | [1][3][4] |
| Appearance | Solid | [2] |
| Nature | Amphiphilic, Non-ionic Surfactant | [1] |
| Critical Micelle Concentration (CMC) | Not explicitly reported. Estimated based on analogues. | |
| N-Decyl-N-methyl-D-gluconamide | 4.8 mM | [5] |
| n-Decyl-β-D-glucopyranoside | ~0.8-2.2 mM | [2] |
Causality of Experimental Choices: Solvent Selection and Stability Considerations
The choice of solvent is the most critical factor in the preparation of a stable and effective this compound stock solution. Due to its amphiphilic structure, its solubility is nuanced. The hydrophilic gluconamide head, with its multiple hydroxyl groups, allows for hydrogen bonding with polar solvents, while the hydrophobic decyl tail influences its interaction with less polar environments.[1]
Solvent Selection Rationale:
-
Aqueous Buffers (e.g., PBS, Tris): While this compound is soluble in polar solvents, its solubility in purely aqueous systems at high concentrations can be limited. For a related compound, n-Decyl-β-D-glucopyranoside, solubility in PBS (pH 7.2) is reported as sparingly soluble (1-10 mg/mL).[2] It is therefore recommended to prepare aqueous solutions with gentle heating and agitation. The use of aqueous buffers is ideal for direct application in most biological assays to avoid solvent-induced artifacts.
-
Organic Co-solvents:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophilic and hydrophobic compounds.[6] For the related n-Decyl-β-D-glucopyranoside, solubility in DMSO is reported as ≥10 mg/mL.[2] This makes DMSO an excellent choice for creating high-concentration stock solutions. However, it is crucial to consider the potential downstream effects of DMSO on cellular systems and enzymatic assays.
-
Ethanol: Ethanol is another polar organic solvent that can be used to dissolve this compound. The solubility of n-Decyl-β-D-glucopyranoside in ethanol is reported as ≥10 mg/mL.[2] Ethanol is often more compatible with biological systems than DMSO, but its volatility requires careful handling to maintain accurate concentrations.
-
Stability and Storage:
This compound is generally stable under normal conditions.[1] However, to ensure the longevity and efficacy of stock solutions, the following should be considered:
-
Temperature: For long-term storage, it is recommended to store stock solutions at -20°C. For short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, which can degrade the compound and affect its performance. Aliquoting the stock solution into smaller, single-use volumes is a highly recommended practice.
-
Light: Protect solutions from direct light to prevent any potential photodegradation.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
Protocols for Stock Solution Preparation
Safety Precautions: Before handling this compound, consult the Safety Data Sheet (SDS). It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol is suitable for creating a high-concentration stock for subsequent dilution into aqueous buffers.
Materials:
-
This compound (MW: 335.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer or sonicator
-
Sterile syringe filters (0.22 µm, compatible with DMSO)
Procedure:
-
Calculation: To prepare 10 mL of a 100 mM stock solution:
-
Grams of this compound = (100 mmol/L) * (0.010 L) * (335.44 g/mol ) = 0.3354 g (or 335.4 mg)
-
-
Weighing: Accurately weigh 335.4 mg of this compound powder and transfer it to a 15 mL conical tube.
-
Dissolution: Add 8 mL of DMSO to the tube. Vortex thoroughly. If the solid does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes or warm gently to 37°C.
-
Volume Adjustment: Once fully dissolved, add DMSO to bring the final volume to 10 mL.
-
Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Store at -20°C for long-term storage.
Protocol 2: Preparation of a 10 mM this compound Stock Solution in Aqueous Buffer (e.g., PBS)
This protocol is designed for applications where the direct use of an aqueous solution is preferred.
Materials:
-
This compound (MW: 335.44 g/mol )
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical-bottom polypropylene tubes (50 mL)
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar
-
Water bath or heating block
-
Sterile syringe filters (0.22 µm, low protein binding)
Procedure:
-
Calculation: To prepare 50 mL of a 10 mM stock solution:
-
Grams of this compound = (10 mmol/L) * (0.050 L) * (335.44 g/mol ) = 0.1677 g (or 167.7 mg)
-
-
Weighing: Weigh 167.7 mg of this compound powder and add it to the 50 mL conical tube.
-
Dissolution: Add approximately 45 mL of PBS and a sterile magnetic stir bar. Place the tube on a magnetic stirrer in a water bath set to 37-40°C. Stir until the solid is completely dissolved. This may take some time. Avoid excessive heating.
-
Volume Adjustment: Once dissolved, remove the stir bar and adjust the final volume to 50 mL with PBS.
-
Sterilization: Sterile filter the solution using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot into single-use sterile tubes and store at -20°C or 2-8°C for short-term use (up to one week).
Self-Validating System: Quality Control and Best Practices
To ensure the integrity of your experiments, it is crucial to incorporate quality control steps.
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or cloudiness, especially after thawing. If precipitation is observed, gently warm the solution to 37°C to redissolve the compound.
-
pH Measurement: For aqueous solutions, periodically check the pH to ensure it remains within the desired range.
-
Functional Validation: The ultimate validation of your stock solution is its performance in your specific application. It is advisable to test a new batch of stock solution in a small-scale, well-characterized assay before using it in large-scale or critical experiments.
-
Accurate Pipetting: Due to the viscous nature of concentrated DMSO solutions, use positive displacement pipettes or reverse pipetting techniques to ensure accurate dispensing.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the formulation of this compound stock solutions. By understanding the physicochemical properties of this versatile surfactant and adhering to best practices for its dissolution and storage, researchers can ensure the reliability and reproducibility of their experimental outcomes.
References
- BenchChem. (2025).
- Gao, H., et al. (2026).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of N-alkyl-D-gluconamides as High-Efficacy Surfactants. BenchChem.
-
MDPI. (n.d.). Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. Retrieved from [Link]
- PubMed. (2001). Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides. Journal of Colloid and Interface Science, 240(2), 552-558.
- PubMed Central. (2026).
-
ResearchGate. (n.d.). Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. Retrieved from [Link]
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Application Notes and Protocols for Downstream Applications Following N-Decyl-D-gluconamide Solubilization
Abstract
N-Decyl-D-gluconamide is a non-ionic, sugar-based surfactant distinguished by its gentle action and favorable physicochemical properties for biochemical and pharmaceutical applications. Its robust performance in solubilizing integral membrane proteins (MPs) from their native lipid environment while preserving structural and functional integrity makes it a valuable tool for researchers. This guide provides an in-depth exploration of the critical downstream applications enabled by this compound-mediated solubilization. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer troubleshooting insights for applications ranging from protein purification and functional reconstitution to advanced structural biology and drug formulation.
The Foundation: Understanding this compound
This compound is an amphiphilic molecule composed of a hydrophilic D-gluconamide headgroup and a hydrophobic 10-carbon alkyl (decyl) tail.[1] This structure allows it to partition into the lipid bilayer, disrupt protein-lipid and lipid-lipid interactions, and encapsulate individual membrane proteins within detergent micelles, effectively transferring them into an aqueous-soluble state.
The choice of detergent is a critical first step that dictates the success of all subsequent experiments.[2] this compound is often favored for several key reasons:
-
Mild, Non-Denaturing Action: Its non-ionic nature prevents the harsh charge-based disruption of protein tertiary and quaternary structures, which is a common risk with ionic detergents.
-
Biocompatibility: As a sugar-based surfactant, it exhibits good biocompatibility, making it suitable for applications involving sensitive proteins and for formulations intended for biological systems.[1][3]
-
Favorable Micellar Properties: The behavior of a detergent is governed by its Critical Micelle Concentration (CMC), the concentration above which individual detergent molecules (monomers) self-assemble into micelles.[4][5] While the precise CMC for this compound is not as widely documented as for other detergents, its analogs such as N-Decyl-β-D-glucopyranoside (Decyl Glucoside) have a CMC in the range of 0.8-2.2 mM.[6][7] This moderate CMC is advantageous: it is low enough to ensure micelle formation at reasonable concentrations but high enough to allow for effective removal by methods like dialysis when required for downstream applications.
Table 1: Comparative Physicochemical Properties of Non-Ionic Detergents
| Property | This compound | n-Dodecyl-β-D-maltoside (DDM) | n-Octyl-β-D-glucoside (OG) |
| Molecular Weight ( g/mol ) | 335.44[8][9] | 510.62 | 292.37 |
| Detergent Class | Non-ionic, Sugar-based[1] | Non-ionic, Sugar-based | Non-ionic, Sugar-based |
| Reported CMC (mM in H₂O) | Analog-dependent (approx. 0.8-2.2)[6][7][10] | ~0.17 | 20-25[2] |
| Primary Advantage | Mild, biocompatible, good for functional studies. | Highly stabilizing, widely used for structural biology. | High CMC allows for easy removal by dialysis. |
| Considerations | Less documented than DDM or OG. | Low CMC makes it difficult to remove. | Can be more destabilizing for some proteins. |
Core Workflow: Membrane Protein Solubilization
The goal of solubilization is to efficiently extract the target protein from the membrane while maintaining its native fold and activity. This process involves incubating isolated cell membranes with a buffered solution containing this compound at a concentration above its CMC.
Diagram: General Solubilization Workflow
Caption: Workflow for extracting membrane proteins using detergent solubilization.
Protocol 1: General Solubilization of a Target Membrane Protein
-
Rationale: This protocol establishes a baseline for solubilization. The key is to use a detergent-to-protein ratio sufficient to saturate endogenous lipids and encapsulate the protein. A common starting point is a 10:1 (w/w) ratio of detergent to total membrane protein.
-
Membrane Preparation: Start with a pellet of isolated cell membranes (e.g., from bacterial, yeast, or mammalian cells) stored at -80°C.
-
Determine Protein Concentration: Resuspend a small aliquot of the membranes in a suitable buffer and determine the total protein concentration using a compatible assay (e.g., BCA assay).
-
Solubilization Buffer Preparation: Prepare a buffer containing:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
10% (v/v) Glycerol (for stability)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
-
This compound at a final concentration of 1-2% (w/v). This is well above the expected CMC.
-
-
Solubilization:
-
Thaw the membrane pellet on ice.
-
Resuspend the membranes in the prepared solubilization buffer to a final total protein concentration of 5-10 mg/mL.
-
Incubate for 1-4 hours at 4°C with gentle end-over-end rotation. Avoid vigorous vortexing, which can cause denaturation.
-
-
Clarification:
-
Transfer the suspension to ultracentrifuge tubes.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet insoluble material, such as cytoskeletal components and non-solubilized membrane fragments.
-
-
Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins within this compound micelles. This fraction is now ready for downstream applications.
Downstream Application: Protein Purification
Once solubilized, the target protein can be purified from other membrane and contaminating proteins using standard chromatographic techniques.[] The critical consideration is to include a maintenance concentration of this compound (typically at or just above the CMC, e.g., 0.1-0.2%) in all purification buffers to ensure the protein-micelle complexes remain stable and soluble.[12]
Protocol 2: Affinity Purification of a His-Tagged Membrane Protein
-
Rationale: Immobilized Metal Affinity Chromatography (IMAC) is a common first-step purification for recombinantly expressed proteins. The inclusion of a low concentration of a non-denaturing detergent like this compound is compatible with most IMAC resins.
-
Buffer Preparation:
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 0.1% (w/v) this compound.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 0.1% (w/v) this compound.
-
-
Column Equilibration: Equilibrate a Ni-NTA or other suitable IMAC column with 5-10 column volumes (CVs) of Wash Buffer.
-
Sample Loading: Apply the clarified supernatant from Protocol 1 to the equilibrated column at a slow flow rate (e.g., 0.5-1.0 mL/min) to maximize binding.
-
Washing: Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein using a step or gradient of Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
Further Purification (Optional): For higher purity, pool the elution fractions and perform size-exclusion chromatography (SEC) using a buffer containing 0.1% this compound. This step separates the target protein from aggregates and smaller contaminants.
Downstream Application: Reconstitution into Native-Like Environments
For many functional and structural studies, it is desirable to move the purified protein from the artificial micellar environment into a more native-like lipid bilayer.[13][14] This process, known as reconstitution, typically involves mixing the protein-detergent complex with lipids and then removing the detergent.[15]
Diagram: From Micelle to Membrane Mimetic
Caption: Reconstitution of a detergent-solubilized protein into a proteoliposome or nanodisc.
Protocol 3: Reconstitution into Proteoliposomes for Functional Assays
-
Rationale: Proteoliposomes are spherical lipid vesicles containing the protein of interest.[15] They are the gold standard for transport assays. This protocol uses adsorbent beads (Bio-Beads) to slowly remove the this compound, allowing the protein to spontaneously insert into pre-formed liposomes.
-
Liposome Preparation:
-
Prepare a lipid film of desired composition (e.g., E. coli polar lipids or a mix of POPC:POPG) in a glass vial.
-
Hydrate the film in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.0) to form multilamellar vesicles.
-
Generate unilamellar vesicles by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Mixing:
-
In a microcentrifuge tube, mix the purified protein-detergent complex with the prepared liposomes. A typical protein-to-lipid ratio (PLR) to screen is 1:100 to 1:1000 (w/w).
-
Incubate on ice for 30 minutes.
-
-
Detergent Removal:
-
Add prepared Bio-Beads SM-2 (approx. 20 mg per 1 mg of detergent) to the mixture.
-
Incubate with gentle end-over-end rotation at 4°C. Perform sequential additions of fresh beads every 2 hours for a total of 6-8 hours to ensure complete detergent removal.
-
-
Harvesting: Carefully remove the solution, leaving the beads behind. The resulting proteoliposomes can be used directly or flash-frozen for storage.
Downstream Application: Functional Characterization
Once reconstituted, the activity of the membrane protein can be assessed in a controlled, lipid-bilayer environment.[14][16]
Protocol 4: Ion Transport Assay Using Proteoliposomes
-
Rationale: This protocol measures the function of an ion channel or transporter. An ion-sensitive fluorescent dye is encapsulated within the proteoliposome. Protein-mediated ion flux across the bilayer causes a change in fluorescence, which can be measured over time.
-
Assay Preparation: Prepare proteoliposomes as in Protocol 3, but include an ion-sensitive dye (e.g., a pH-sensitive dye like pyranine for proton transport) in the hydration buffer. Remove external, non-encapsulated dye using a desalting column (e.g., Sephadex G-50).
-
Establishing a Gradient: Create an ion gradient across the vesicle membrane. For example, to measure proton import, the external buffer can be at pH 6.0 while the internal buffer is at pH 8.0.
-
Initiating Transport:
-
Place the proteoliposome suspension in a fluorometer cuvette.
-
Record a stable baseline fluorescence signal.
-
Initiate transport by adding a substrate or creating a membrane potential (e.g., by adding valinomycin in the presence of a K+ gradient).
-
-
Data Acquisition: Monitor the change in fluorescence over time. The rate of fluorescence change is proportional to the transport activity of the reconstituted protein.
-
Controls: Always run parallel experiments with "empty" liposomes (no protein) to measure background leak rates and with inhibitors (if available) to confirm the specificity of the transport activity.
Downstream Application: Structural Biology
Determining the high-resolution structure of a membrane protein provides the ultimate mechanistic insight.[17][18] this compound can be used to prepare samples for both Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography.
-
Cryo-Electron Microscopy (Cryo-EM): This has become the dominant technique for membrane protein structure determination.[19] The mild nature of this compound helps maintain the protein's integrity. Samples can be vitrified for single-particle analysis directly in detergent micelles or after reconstitution into nanodiscs, which provide a more native-like and orientationally consistent environment.[20]
-
X-ray Crystallography: While challenging, it is possible to grow diffraction-quality crystals of membrane proteins from detergent solutions. The relatively small micelle size of gluconamide-based detergents can sometimes be advantageous for promoting the crystal lattice contacts necessary for diffraction.[21]
Protocol 5: Sample Preparation for Single-Particle Cryo-EM
-
Rationale: The goal is to obtain a monodisperse, stable sample of the protein-micelle or protein-nanodisc complex at a suitable concentration for vitrification. Size-exclusion chromatography is the final, critical step.
-
Purification: Purify the target protein as in Protocol 2, ending with a final SEC step. The SEC buffer should be optimized for stability and contain 0.1-0.2% this compound.
-
Concentration: Concentrate the peak SEC fractions corresponding to the monodisperse protein to 2-5 mg/mL using a centrifugal concentrator with an appropriate molecular weight cutoff.
-
Grid Preparation:
-
Apply 3-4 µL of the concentrated sample to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
Incubate for 30 seconds in a controlled environment (e.g., Vitrobot) at 4°C and 100% humidity.
-
Blot away excess liquid and immediately plunge-freeze the grid in liquid ethane.
-
-
Screening and Data Collection: Screen the frozen grids on a transmission electron microscope to assess particle distribution and ice quality before proceeding to high-resolution data collection.
Downstream Application: Drug Formulation and Delivery
The biocompatibility and amphiphilic nature of this compound make it a candidate for pharmaceutical formulations.[1] It can act as a solubilizing agent for hydrophobic drugs or as a stabilizer in nanoparticle-based drug delivery systems.[3] Its sugar headgroup may also be modified for targeted delivery applications.[22]
Conclusion
This compound is a potent and versatile non-ionic detergent that serves as an excellent entry point for a wide array of downstream applications. Its ability to gently extract membrane proteins from the lipid bilayer while preserving their native structure and function is paramount. By carefully optimizing solubilization conditions and selecting the appropriate downstream workflow—be it purification, functional reconstitution, structural analysis, or pharmaceutical formulation—researchers can successfully unlock the biochemical and therapeutic potential of their membrane protein targets. The protocols provided herein offer a robust framework for leveraging the unique advantages of this compound in a modern research setting.
References
- This compound - 18375-62-7 - Vulcanchem. (URL: )
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Detergent-mediated reconstitution of membrane proteins - PubMed. (URL: [Link])
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Reconstitution of Membrane Proteins into Platforms Suitable for Biophysical and Structural Analyses - Springer. (URL: [Link])
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New approach for membrane protein reconstitution into peptidiscs and basis for their adaptability to different proteins - eLife. (URL: [Link])
-
Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - Portland Press. (URL: [Link])
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This compound | C16H33NO6 | CID 87610 - PubChem. (URL: [Link])
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Solubilization of Membrane Proteins using designed protein WRAPS - bioRxiv. (URL: [Link])
-
Structural genomics of membrane proteins - PMC - PubMed Central. (URL: [Link])
-
Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - NIH. (URL: [Link])
-
Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine - PubMed. (URL: [Link])
-
Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - MDPI. (URL: [Link])
-
A 10-Year Meta-Analysis Of Membrane Protein Structural Biology - NIH. (URL: [Link])
-
The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures - Semantic Scholar. (URL: [Link])
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DECYL GLUCOSIDE - Ataman Kimya. (URL: [Link])
-
Critical micelle concentration - Wikipedia. (URL: [Link])
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New Horizons in Structural Biology of Membrane Proteins: Experimental Evaluation of the Role of Conformational Dynamics and Intrinsic Flexibility - MDPI. (URL: [Link])
-
Structures of membrane proteins - PMC - PubMed Central. (URL: [Link])
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Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - PubMed Central. (URL: [Link])
-
Solubilization of Membrane Proteins using designed protein WRAPS - bioRxiv. (URL: [Link])
-
Detergents Applications in Membrane Proteins Research - CUSABIO. (URL: [Link])
-
Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation - ACS Publications. (URL: [Link])
-
N-Dodecyl-D-gluconamide | C18H37NO6 | CID 87611 - PubChem. (URL: [Link])
-
Challenges in the Development of Functional Assays of Membrane Proteins - PMC - NIH. (URL: [Link])
-
Challenges in Creating Functional Assays for Membrane Proteins - Hilaris Publisher. (URL: [Link])
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Highlighting membrane protein structure and function: A celebration of the Protein Data Bank - UNL Digital Commons. (URL: [Link])
-
Challenges in the Development of Functional Assays of Membrane Proteins - ResearchGate. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Preventing Protein Aggregation with N-Decyl-D-gluconamide
Welcome to the technical support center for utilizing N-Decyl-D-gluconamide in your protein aggregation prevention strategies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the effective use of this non-ionic surfactant. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent protein aggregation?
This compound is a non-ionic surfactant with an amphipathic structure, meaning it has both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part.[1] The hydrophilic portion is the D-gluconamide headgroup, which is composed of a chain of hydroxyl groups, making it highly soluble in aqueous solutions.[1] The hydrophobic part is the ten-carbon decyl tail.[1]
Protein aggregation is often driven by the exposure of hydrophobic patches on the protein's surface.[2][3][4] In an aqueous environment, these hydrophobic regions on different protein molecules will tend to associate with each other to minimize their contact with water, leading to the formation of aggregates.[2] this compound prevents this by acting as a molecular "shield." Its hydrophobic tail interacts with the exposed hydrophobic patches on the protein surface, while its large, hydrophilic headgroup faces the aqueous solvent. This effectively masks the "sticky" hydrophobic regions, preventing protein-protein association and keeping the protein soluble and in its native state.[3]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant. It is the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into larger, spherical structures called micelles.[5][6][7] Below the CMC, the surfactant exists primarily as monomers. Above the CMC, any additional surfactant added to the solution will predominantly form micelles.[7]
The CMC is crucial for several reasons:
-
Effective Concentration Range: For preventing protein aggregation, this compound is typically used at concentrations above its CMC. This ensures a sufficient reservoir of surfactant molecules to interact with the protein surfaces.
-
Avoiding Denaturation: While non-ionic detergents like this compound are generally considered mild, very high concentrations can potentially lead to protein denaturation. Working within an optimal range around the CMC is often a good starting point.
-
Dialysis and Removal: If you need to remove the detergent in a later step, knowing the CMC is important. Detergent monomers can be removed by dialysis, but micelles, being much larger, are not easily dialyzed away.
A precise, experimentally determined CMC for this compound is not widely reported in the scientific literature.[8] However, a structurally similar compound, n-Decyl-β-D-glucopyranoside (decyl glucoside), has a reported CMC in the range of 0.8 mM to 2.2 mM.[9][10][11] This provides a reasonable starting point for your concentration screening experiments. For rigorous work, it is highly recommended to experimentally determine the CMC of this compound in your specific buffer system.
Q3: At what concentration should I use this compound?
The optimal concentration of this compound is protein-dependent and should be determined empirically. A good starting point for screening is to test a range of concentrations around the estimated CMC of the structurally similar decyl glucoside (0.8 mM to 2.2 mM).
Here is a general guideline for a screening experiment:
| Concentration Range | Rationale |
| Below Estimated CMC (e.g., 0.1 - 0.5 mM) | To determine if sub-micellar concentrations have any effect. |
| Around Estimated CMC (e.g., 0.8 - 2.5 mM) | This is often the most effective range for preventing aggregation. |
| Above Estimated CMC (e.g., 5 - 10 mM) | To assess if higher concentrations provide additional benefit or lead to any detrimental effects on protein stability or activity. |
It is crucial to monitor not only the prevention of aggregation but also the structural integrity and biological activity of your protein at each concentration.
Troubleshooting Guide
Problem: My protein is still aggregating even with this compound.
-
Is the concentration high enough?
-
Rationale: You may be using a concentration below the CMC in your specific buffer, or your protein may require a higher surfactant-to-protein ratio to effectively shield all exposed hydrophobic surfaces.
-
Solution: Increase the concentration of this compound in a stepwise manner (e.g., 2x, 5x, 10x the initial concentration) and monitor for improved solubility. Consider that the ionic strength of your buffer can influence the CMC.[6][7]
-
-
Is the buffer composition compatible?
-
Rationale: While this compound has good solubility in polar solvents, extreme pH or high concentrations of certain salts could potentially affect its solubility or interaction with the protein.[1]
-
Solution: Ensure your buffer pH is within a stable range for your protein (typically pH 6.0-8.0 for most proteins).[2] If you are using a non-standard buffer, you may need to re-determine the optimal this compound concentration.
-
-
Is the aggregation mechanism non-hydrophobic?
-
Rationale: this compound is most effective at preventing aggregation driven by hydrophobic interactions. If your protein is aggregating due to other reasons, such as isoelectric precipitation or the formation of incorrect disulfide bonds, a detergent alone may not be sufficient.
-
Solution:
-
Check the isoelectric point (pI) of your protein and ensure your buffer pH is at least one unit away from the pI.
-
Consider adding a reducing agent like DTT or TCEP if your protein has cysteine residues that could be forming intermolecular disulfide bonds.
-
-
Problem: I'm concerned that this compound is affecting my protein's activity.
-
Are you using an excessive concentration?
-
Rationale: Although non-ionic detergents are mild, very high concentrations can potentially disrupt the native structure of some proteins, leading to a loss of activity.
-
Solution: Perform a concentration titration and assay the biological activity of your protein at each concentration. The goal is to find the minimum concentration of this compound that prevents aggregation while preserving maximum activity.
-
-
Is the detergent interfering with a downstream assay?
-
Rationale: Detergents can interfere with certain analytical techniques, such as some colorimetric protein assays or mass spectrometry.
-
Solution:
-
For protein concentration determination, use a compatible assay like the BCA assay with appropriate controls.
-
If the detergent must be removed, consider methods like hydrophobic interaction chromatography or dialysis (if using a concentration below the CMC).
-
-
Experimental Protocols
Protocol 1: Experimental Determination of the Critical Micelle Concentration (CMC) of this compound
Principle: The formation of micelles in a surfactant solution causes a distinct change in the solution's physical properties. By plotting a physical property (like conductivity for ionic surfactants, or surface tension for non-ionic surfactants) against the logarithm of the surfactant concentration, the CMC can be identified as the point where the slope of the line changes.[5][12][13][14] For non-ionic surfactants like this compound, surface tension measurement is a common method.
Materials:
-
This compound
-
Your experimental buffer
-
Tensiometer
-
High-precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a concentrated stock solution of this compound in your experimental buffer (e.g., 20 mM). This compound is a solid at room temperature and has good solubility in polar solvents.[1]
-
Create a dilution series of the this compound stock solution in the same buffer. A logarithmic dilution series is often effective, spanning a range from well below to well above the expected CMC (e.g., 0.01 mM to 10 mM).
-
Measure the surface tension of each dilution using a tensiometer, ensuring the temperature is constant.
-
Plot the surface tension (y-axis) against the logarithm of the this compound concentration (x-axis).
-
Identify the CMC: The plot will show two intersecting lines. The concentration at the intersection point is the CMC.[5][12][14]
Protocol 2: Screening for the Optimal Concentration of this compound to Prevent Protein Aggregation
Principle: This protocol uses a systematic approach to identify the lowest effective concentration of this compound that prevents aggregation of a target protein under stress conditions (e.g., elevated temperature or agitation). Aggregation is monitored by measuring turbidity (light scattering).
Materials:
-
Purified, aggregation-prone protein stock solution
-
This compound stock solution (e.g., 20 mM in your assay buffer)
-
Assay buffer
-
96-well clear, flat-bottom plate
-
Plate reader capable of measuring absorbance at 340 nm or 600 nm
-
Incubator or shaking incubator to induce aggregation
Procedure:
-
Prepare a dilution series of this compound: In your assay buffer, prepare a series of concentrations to be tested. Based on the estimated CMC, a good starting range would be 0 mM (control), 0.5 mM, 1.0 mM, 2.0 mM, 4.0 mM, and 8.0 mM.
-
Add protein to the detergent solutions: In each well of the 96-well plate, add your protein to the different this compound solutions to a final protein concentration that is known to be prone to aggregation. Ensure the final volume in each well is consistent (e.g., 100 µL).
-
Induce Aggregation:
-
Thermal Stress: Place the plate in an incubator at a temperature known to induce aggregation of your protein (e.g., 45°C) for a set period (e.g., 1-24 hours).
-
Mechanical Stress: Place the plate on an orbital shaker at a specific speed for a set period.
-
-
Monitor Aggregation: Measure the absorbance (turbidity) of each well at 340 nm or 600 nm at regular intervals. An increase in absorbance indicates an increase in aggregation.
-
Analyze the Data: Plot the change in absorbance over time for each this compound concentration. The optimal concentration is the lowest one that effectively minimizes the increase in turbidity over the time course of the experiment.
Visualizing the Mechanism and Workflow
Mechanism of Action
The following diagram illustrates the proposed mechanism by which this compound stabilizes a protein by shielding its exposed hydrophobic patches.
Caption: Mechanism of protein stabilization by this compound.
Experimental Workflow
This diagram outlines the systematic workflow for determining and applying the optimal concentration of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- EvitaChem. N-Decyl-4-O-beta-D-galactopyranosyl-D-gluconamide.
- Vulcanchem. This compound - 18375-62-7.
- Cayman Chemical. n-Decyl-β-D-Glucopyranoside (CAS 58846-77-8).
- Calibre Scientific | Molecular Dimensions. n-Decyl-β-D-Glucopyranoside, Anagrade.
- PubMed Central.
- ResearchGate.
- Patsnap Synapse.
- NIH.
- Umcs.
- PubMed. Formulations for delivery of therapeutic proteins.
- Benchchem.
- Umcs.
- Alfa Chemistry.
- NIH. This compound | C16H33NO6 | CID 87610 - PubChem.
- Wikipedia.
- Guidechem. This compound 18375-62-7 wiki.
- NIH.
- Virtual Labs.
- MDPI.
- ResearchGate. Avoiding antibody aggregation during processing: Establishing hold times.
- PubMed Central.
- NIH.
- STM Journals. An Experimental Investigation On The Determination Of Critical Micelle Concentration (CMC) Of Various Surfactants Using The Surface Tension Method » JoPC.
- Scirp.org.
- Google Patents.
- American Pharmaceutical Review. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
- PubMed.
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- RSC Publishing.
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- PubMed.
- Carl ROTH. Biological Buffers.
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Technical Support Center: Optimizing N-Decyl-D-gluconamide for Protein Integrity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on the use of N-Decyl-D-gluconamide, a non-ionic detergent, for applications requiring the maintenance of protein structural and functional integrity. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format to assist in your experimental success.
Understanding the Tool: this compound
This compound is an amphipathic molecule, meaning it possesses both a hydrophilic (water-loving) polar head group and a hydrophobic (water-fearing) non-polar tail.[1] This dual nature allows it to interact with both the hydrophobic regions of proteins and the aqueous buffer environment, making it an effective surfactant for solubilizing and stabilizing proteins, particularly membrane-associated proteins.[2][3]
The key to wielding this tool effectively lies in understanding and manipulating its concentration around a critical threshold: the Critical Micelle Concentration (CMC) .
What is the Critical Micelle Concentration (CMC) and Why is it Crucial?
The CMC is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger, ordered structures called micelles.[4][5][6] Below the CMC, the detergent exists primarily as monomers. Above the CMC, any additional detergent added will predominantly form micelles.[5][7]
This transition is paramount for protein stability for several reasons:
-
Solubilization: For membrane proteins, detergent micelles are essential for extracting the protein from the lipid bilayer and creating a soluble protein-detergent complex.[3][8]
-
Preventing Denaturation: While detergent monomers can bind to hydrophobic patches on a protein's surface and cause denaturation, the formation of micelles provides a more native-like environment for transmembrane domains, shielding them from the aqueous solvent and preventing aggregation.[9]
-
Controlling the Experimental System: Working with a defined detergent state (monomers vs. micelles) is critical for reproducible results in downstream applications like chromatography, structural studies, and functional assays.
A study on the closely related analog, decanoyl-N-methylglucamide, determined its CMC to be 7 mM .[2] This value serves as an excellent starting point for optimizing this compound concentrations. However, it is important to note that slight structural differences and variations in experimental conditions (e.g., buffer composition, pH, ionic strength, and temperature) can influence the CMC.[5][10]
| Property | Description | Significance for Protein Stability |
| Chemical Structure | (2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide[1] | The hydrophilic gluconamide headgroup is non-ionic, minimizing unwanted charge-based interactions with the target protein. The C10 alkyl chain provides the hydrophobicity necessary for membrane disruption and protein solubilization. |
| Molecular Weight | 335.44 g/mol [1] | Necessary for calculating molar concentrations for precise CMC-based work. |
| Reported CMC of Analog | 7 mM (for decanoyl-N-methylglucamide)[2] | Provides a scientifically-grounded starting concentration for optimization experiments. |
| Detergent Class | Non-ionic[2] | Generally considered "mild" as they are less likely to disrupt protein-protein interactions and cause denaturation compared to ionic detergents.[9] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My protein is precipitating after adding this compound. What is happening and how can I fix it?
A1: Causality and Troubleshooting Strategy
Protein precipitation upon addition of this compound can stem from several factors, primarily related to the detergent concentration being in a suboptimal range for your specific protein and buffer system.
Workflow for Troubleshooting Protein Precipitation
Caption: Troubleshooting workflow for protein precipitation.
Step-by-Step Protocol: Detergent Concentration Optimization
-
Prepare Stock Solutions:
-
Protein Stock: Your purified or semi-purified membrane preparation at a known concentration (e.g., 5-10 mg/mL).
-
Detergent Stock: A 100 mM stock solution of this compound in your primary experimental buffer. (Molecular Weight = 335.44 g/mol ).
-
-
Set up Titration Series: In a series of microcentrifuge tubes, prepare your protein sample with varying final concentrations of this compound. A good starting range, bracketing the reported 7 mM CMC of its analog, would be: 2 mM, 5 mM, 7 mM , 10 mM, 15 mM, 20 mM, and 30 mM. Ensure the final protein concentration and buffer conditions are identical in all tubes.
-
Incubation: Gently mix and incubate the samples under your standard conditions (e.g., 1 hour at 4°C).
-
Separation of Soluble and Insoluble Fractions: Centrifuge all tubes at high speed (e.g., >100,000 x g for 30-60 minutes at 4°C) to pellet insoluble protein and non-solubilized membranes.[11]
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze both the supernatant and the pellet fractions by SDS-PAGE and Coomassie staining or Western blot to determine the concentration of this compound at which the majority of your target protein remains in the soluble fraction.
Q2: My protein is soluble, but it has lost its activity. How can I maintain function?
A2: Balancing Solubilization with Functional Integrity
Loss of activity suggests that while the protein is solubilized, its native conformation has been compromised. Non-ionic detergents like this compound are generally mild, but over-stripping of essential lipids or subtle conformational changes can still occur.
Logical Relationship for Maintaining Protein Activity
Caption: Factors for maintaining protein activity.
Strategies for Preserving Protein Function:
-
Work at the Minimal Effective Concentration: From your optimization experiment (Q1), identify the lowest concentration of this compound that maintains solubility. Often, this is just above the CMC. Using a large excess of detergent increases the risk of delipidation and denaturation.
-
Lipid Supplementation: Some membrane proteins require specific lipid interactions to maintain their active conformation.[3] Consider adding a lipid mixture (e.g., E. coli polar lipids or a defined synthetic mix) or a cholesterol analog like CHS to your solubilization buffer. This can create mixed micelles that better mimic the native membrane environment.
-
Buffer Optimization: Protein stability is highly dependent on pH and ionic strength. Systematically vary the pH (in 0.5 unit increments) and salt concentration (e.g., 50 mM, 150 mM, 300 mM NaCl) of your buffer containing the optimal this compound concentration to find conditions that best preserve activity.
-
Inclusion of Stabilizing Agents: The addition of co-solvents like glycerol (5-20% v/v), sugars (e.g., sucrose or trehalose), or certain amino acids can help stabilize the protein's native structure.[12][13]
Q3: How do I remove this compound for downstream applications?
A3: Detergent Removal Techniques
For certain applications, such as reconstitution into liposomes, some forms of mass spectrometry, or specific functional assays, removal of the detergent is necessary. The choice of method depends on the CMC of the detergent.
-
Dialysis: This is the most common and gentle method. It is effective for detergents with a high CMC. Since the 7 mM CMC of the this compound analog is relatively high, dialysis is a suitable option. As the detergent-containing solution is dialyzed against a detergent-free buffer, the monomer concentration drops. To re-establish equilibrium, micelles disassemble into monomers, which then diffuse across the dialysis membrane.
-
Hydrophobic Adsorption Chromatography: Beads like Bio-Beads SM-2 can be used to bind and remove hydrophobic detergent molecules from the solution. This method is often faster than dialysis.
Experimental Protocol: Detergent Removal by Dialysis
-
Prepare Dialysis Buffer: Prepare a large volume (at least 100x the volume of your sample) of your desired final buffer without any detergent.
-
Sample Preparation: Place your protein-detergent sample into a dialysis cassette with a molecular weight cut-off (MWCO) that is appropriate for retaining your protein (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Dialysis: Submerge the sealed cassette in the dialysis buffer at 4°C. Stir the buffer gently.
-
Buffer Changes: Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the detergent.
By applying these principles and systematic troubleshooting approaches, you can effectively harness the properties of this compound to achieve optimal solubility and stability for your protein of interest, paving the way for successful downstream research and development.
References
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ResearchGate. (2025). Optimal concentrations of N-decanoyl-N-methylglucamine and sodium dodecyl sulfate allow the extraction and analysis of membrane proteins. Retrieved from [Link]
-
Tsuchiya, T., & Takeda, K. (1987). Solubilization and reconstitution of membrane proteins of Escherichia coli using alkanoyl-N-methylglucamides. Journal of Biochemistry, 101(3), 743-749. Retrieved from [Link]
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Seddon, A. M., Curnow, P., & Booth, P. J. (2010). Membrane protein solubilization. Methods in Molecular Biology, 601, 205-217. Retrieved from [Link]
-
Russo, C., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir, 36(25), 6839-6848. Retrieved from [Link]
-
ResearchGate. (2026). Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. Retrieved from [Link]
-
Maria Curie-Skłodowska University. (2024). DETERMINATION OF CRITICAL MICELLE CONCENTRATION VIA CONDUCTIVITY MEASUREMENT. Retrieved from [Link]
-
Comenius University. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Retrieved from [Link]
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Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
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ResearchGate. (2025). Membrane Protein Solubilization. Retrieved from [Link]
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MDPI. (2023). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. Retrieved from [Link]
-
Virtual Labs. (n.d.). Determination of Critical Micelle Concentration (CMC) of a Surfactant. Retrieved from [Link]
-
MDPI. (2018). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Detergent n-Decyl-β-D-maltoside. Retrieved from [Link]
-
STM Journals. (2025). An Experimental Investigation On The Determination Of Critical Micelle Concentration (CMC) Of Various Surfactants Using The Surface Tension Method. Retrieved from [Link]
-
Chemistry Connection. (n.d.). Decyl Glucoside Tech Data Sheet. Retrieved from [Link]
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DSpace@MIT. (2011). The Development of Novel Excipients for the Stabilization of Proteins Against Aggregation. Retrieved from [Link]
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National Institutes of Health. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Retrieved from [Link]
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Chen, H., et al. (2005). Affinity-enhanced protein partitioning in decyl beta-D-glucopyranoside two-phase aqueous micellar systems. Biotechnology and Bioengineering, 90(4), 503-514. Retrieved from [Link]
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National Institutes of Health. (2017). Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance. Retrieved from [Link]
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MDPI. (2023). Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. Retrieved from [Link]
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National Institutes of Health. (2023). Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms. Retrieved from [Link]
-
National Institutes of Health. (2013). Life and Death of Proteins: A Case Study of Glucose-starved Staphylococcus aureus. Retrieved from [Link]
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Breyton, C., et al. (1997). Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1327(1), 53-62. Retrieved from [Link]
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troubleshooting low yield in membrane protein extraction with N-Decyl-D-gluconamide
Welcome to the technical support center for N-Decyl-D-gluconamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for utilizing this compound in membrane protein extraction. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments and achieve optimal yields of functional membrane proteins.
Introduction to this compound: A Mild Non-Ionic Detergent
This compound is a non-ionic detergent that has gained traction in membrane biology for its gentle action in solubilizing membrane proteins.[1][2] Its amphiphilic nature, characterized by a hydrophilic D-gluconamide headgroup and a hydrophobic decyl tail, allows it to effectively disrupt lipid bilayers while minimizing protein denaturation.[1][3] This makes it a valuable tool for extracting sensitive membrane proteins and preserving their structural and functional integrity.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for designing effective extraction protocols.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₃NO₆ | [4][5] |
| Molecular Weight | 335.44 g/mol | [4][5] |
| Detergent Class | Non-ionic | [2] |
| Critical Micelle Concentration (CMC) | Estimated range: 0.15% - 0.25% (w/v) | [5] |
Note on CMC: The precise Critical Micelle Concentration (CMC) of this compound is not extensively reported in the literature, and it can be influenced by buffer conditions such as ionic strength and pH.[6][7] The provided range is an estimate based on structurally similar detergents like N-decanoyl-N-methylglucamine (MEGA-10), which has a reported CMC of 0.24% (w/v).[5] It is imperative to empirically determine the optimal concentration for your specific protein and experimental conditions.
Q2: How does this compound compare to other common non-ionic detergents like DDM or Octyl Glucoside?
This compound belongs to the family of sugar-based non-ionic detergents, similar to n-Dodecyl-β-D-maltoside (DDM) and Octyl Glucoside (OG).[3][8] While all are considered mild, the choice of detergent can significantly impact extraction efficiency and protein stability.[9] Generally, detergents with shorter alkyl chains, like this compound, may be considered milder than their longer-chain counterparts.[2] However, the optimal detergent is highly protein-dependent and often requires empirical screening.[9][10]
Q3: What are the best practices for preparing and storing this compound solutions?
For optimal performance and reproducibility, proper handling of this compound is essential.
-
Preparation: Prepare fresh solutions in your desired buffer. Gentle warming may be required to fully dissolve the detergent.
-
Storage: Stock solutions can typically be stored at 2-8°C for short periods. For long-term storage, it is advisable to aliquot and freeze at -20°C or -80°C to prevent microbial growth and degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Low Yield in Membrane Protein Extraction
Low yield is a common challenge in membrane protein extraction.[9] The following section provides a structured approach to troubleshooting this issue when using this compound.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low membrane protein yield.
Detailed Troubleshooting Guide
Issue 1: Inefficient Cell Lysis and Membrane Preparation
-
Causality: Incomplete cell lysis will result in a lower quantity of membranes available for extraction, directly impacting the final protein yield.
-
Troubleshooting Steps:
-
Verify Lysis Efficiency: After the lysis step, examine a small aliquot of the cell suspension under a microscope to confirm that the majority of cells are disrupted.
-
Optimize Mechanical Lysis: If using sonication, optimize the power, duration, and number of cycles. For homogenization, ensure a sufficient number of passes.
-
Enhance Lysis Buffer: The inclusion of lysozyme (for bacteria) or specific lytic enzymes can improve lysis efficiency. Ensure the buffer contains protease inhibitors to prevent protein degradation.[3]
-
Issue 2: Suboptimal Detergent Concentration
-
Causality: The concentration of this compound must be above its CMC to form micelles, which are necessary for solubilizing membrane proteins.[6][11] However, excessively high concentrations can sometimes lead to protein denaturation or interfere with downstream applications.
-
Troubleshooting Steps:
-
Detergent Titration: Perform a small-scale pilot experiment with a range of this compound concentrations (e.g., from 0.5x to 5x the estimated CMC). Analyze the supernatant for your protein of interest to identify the optimal concentration.
-
Consider Detergent-to-Protein Ratio: The optimal ratio of detergent to total protein is also a critical factor. A common starting point is a 10:1 (w/w) ratio of detergent to protein.
-
Issue 3: Inadequate Solubilization Conditions
-
Causality: Time, temperature, and agitation all play a role in the efficiency of detergent-mediated solubilization.
-
Troubleshooting Steps:
-
Optimize Incubation Time: While a 1-hour incubation is a common starting point, some proteins may require longer (e.g., up to 4 hours) or shorter incubation times.[2]
-
Maintain Low Temperature: Perform the solubilization at 4°C to minimize protease activity and maintain protein stability.
-
Gentle Agitation: Use a rocker or rotator to ensure thorough mixing during incubation, which facilitates the interaction between the detergent and the cell membranes.
-
Issue 4: Unfavorable Buffer Composition
-
Causality: The pH, ionic strength, and presence of additives in the solubilization buffer can significantly influence protein stability and solubility.[3]
-
Troubleshooting Steps:
-
pH Optimization: The optimal pH for extraction is protein-dependent. It is advisable to test a range of pH values (e.g., 6.0 to 8.5).
-
Ionic Strength Adjustment: The inclusion of salt, typically 150 mM NaCl, can help to mimic physiological conditions and reduce non-specific interactions.[3]
-
Inclusion of Stabilizing Additives: Additives such as glycerol (10-20% v/v) can enhance protein stability. Always include a fresh cocktail of protease inhibitors in your solubilization buffer.
-
Issue 5: Protein Aggregation and Precipitation
-
Causality: Membrane proteins are inherently hydrophobic and prone to aggregation when removed from their native lipid environment.[9]
-
Troubleshooting Steps:
-
Lower Protein Concentration: High protein concentrations can promote aggregation. If possible, work with more dilute protein samples during the initial extraction.
-
Screen Other Detergents: If aggregation persists, it may be necessary to screen a panel of different mild, non-ionic detergents to find one that is better suited for your protein of interest.
-
Consider Additives that Reduce Aggregation: The addition of specific amino acids (e.g., arginine and glutamic acid) has been shown to reduce protein aggregation in some cases.
-
Experimental Protocol: Membrane Protein Extraction with this compound
This protocol provides a general framework for the extraction of membrane proteins from cultured cells. It should be optimized for your specific cell type and protein of interest.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail)
-
Solubilization Buffer (Lysis Buffer containing a predetermined optimal concentration of this compound)
-
Homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Harvesting and Washing:
-
Harvest cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS to remove media components.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using your optimized method (e.g., sonication on ice or multiple passes through a homogenizer).
-
-
Removal of Insoluble Debris:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube.
-
-
Membrane Fractionation:
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant, which contains the cytosolic proteins.
-
-
Membrane Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer containing this compound.
-
Incubate for 1-4 hours at 4°C with gentle agitation.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any non-solubilized material.
-
Carefully collect the supernatant, which contains your solubilized membrane protein.
-
Downstream Compatibility
A key advantage of using a mild, non-ionic detergent like this compound is its compatibility with many downstream applications.
-
Chromatography: Solubilized proteins can be purified using various chromatography techniques, including affinity, ion-exchange, and size-exclusion chromatography.
-
Electrophoresis: Samples are generally compatible with SDS-PAGE and Western blotting.
-
Mass Spectrometry: While detergents can interfere with mass spectrometry, methods exist for their removal prior to analysis.[12][13] The compatibility of this compound should be assessed on a case-by-case basis, as some non-ionic detergents can be challenging to remove in the gas phase.[14]
-
Structural Biology: The use of mild detergents is crucial for maintaining the native conformation of proteins for structural studies like X-ray crystallography and cryo-electron microscopy (cryo-EM).[15][16][17] However, the presence of detergent micelles can be a complicating factor, and detergent removal or exchange may be necessary.
Detergent Removal: For applications sensitive to detergents, this compound can be removed using methods such as:
-
Dialysis/Diafiltration: Effective for detergents with a high CMC.
-
Hydrophobic Adsorption Chromatography: Utilizes resins that bind to the hydrophobic tails of the detergent molecules.[3]
-
Size-Exclusion Chromatography: Can separate the protein-detergent complex from free detergent micelles.[3]
Conclusion
This compound is a valuable tool for the extraction of membrane proteins, offering a mild alternative to harsher detergents. Achieving high yields of functional protein is a multifactorial process that requires careful optimization of lysis, solubilization, and buffer conditions. This guide provides a comprehensive framework for troubleshooting common issues and developing a robust extraction protocol. By understanding the principles behind each step and systematically addressing potential pitfalls, researchers can harness the full potential of this compound in their membrane protein research.
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G-Biosciences. (2018). Membrane Protein Extraction: The Basics. Available from: [Link]
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- 11. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass spectrometry of intact membrane proteins: shifting towards a more native-like context - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
improving the stability of proteins solubilized in N-Decyl-D-gluconamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and foundational knowledge for improving the stability of proteins solubilized in N-Decyl-D-gluconamide (DG). As a mild, non-ionic detergent, DG is a valuable tool, but achieving long-term stability for sensitive proteins like membrane proteins requires careful optimization. This document is designed to explain the causality behind experimental choices, providing you with the rationale needed to adapt and overcome challenges in your specific system.
FAQs: First Principles of Protein Stability in DG
This section addresses fundamental questions about this compound and its role in protein science.
Q1: What is this compound and why is it used for protein solubilization?
This compound is a non-ionic detergent. Like other detergents, it is an amphipathic molecule, meaning it has a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[1] Its structure allows it to disrupt cellular membranes and form micelles around membrane proteins, effectively extracting them from their native lipid environment and keeping them soluble in aqueous buffers.[2][3] The key advantages of non-ionic detergents like DG are their charge-neutral nature and mildness, which reduce the likelihood of denaturing the protein compared to harsher ionic detergents.[4] This is critical for studies where preserving the protein's native structure and function is paramount.[4]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration above which detergent molecules spontaneously self-assemble into structures called micelles.[5] Below the CMC, detergent molecules exist mostly as individual monomers. Efficiently solubilizing and stabilizing a membrane protein requires the detergent concentration to be kept above its CMC at all times. This ensures there are enough micelles to encapsulate the hydrophobic transmembrane domains of the protein, preventing aggregation. Detergents with a higher CMC are generally easier to remove from a sample via dialysis, which can be advantageous for downstream applications.[6]
Q3: What are the initial signs of protein instability after solubilization in DG?
The most common signs of protein instability include:
-
Precipitation/Aggregation: Visible cloudiness or pelleting after centrifugation. This indicates that the protein-detergent complexes are not stable and are clumping together.
-
Loss of Activity: For enzymes, transporters, or receptors, a decrease or complete loss of biological function is a direct indicator of structural instability.
-
Changes in Spectroscopic Profile: Techniques like Circular Dichroism (CD) can reveal changes in the protein's secondary structure.
-
Heterogeneity in Size Exclusion Chromatography (SEC): An unstable protein may show a broad peak, shoulder peaks, or a shift towards the void volume (indicating large aggregates) during a SEC run.
Troubleshooting Guide: From Problem to Solution
This guide is structured to help you diagnose and solve common stability issues encountered when using this compound.
Problem 1: My protein precipitates immediately or shortly after detergent exchange into DG.
-
Probable Cause 1: Suboptimal Detergent Concentration.
-
Rationale: The concentration of DG may have fallen below its CMC during the exchange process (e.g., dialysis or dilution), or the final concentration is insufficient to maintain a stable protein-detergent complex (PDC). While the concentration must be above the CMC, excessively high concentrations can also sometimes be destabilizing.
-
Solution: Ensure that all buffers used during and after the exchange contain DG at a concentration at least 2-3 times its CMC. After purification, you can cautiously reduce the concentration, but it should always remain above the CMC.
-
-
Probable Cause 2: Inadequate Mimicry of the Native Membrane.
-
Rationale: Detergent micelles are a simplified mimic of the native lipid bilayer. Many membrane proteins, especially complex ones like GPCRs, require specific lipids or sterols (like cholesterol) to maintain their native conformation and stability.[3] Removing these essential molecules during solubilization can lead to unfolding and aggregation.
-
Solution: Supplement your DG-containing buffer with additives that mimic the native environment. This is the most powerful strategy for enhancing stability.
-
Cholesterol analogues (e.g., CHS): Crucial for the stability of many mammalian membrane proteins.
-
Phospholipids: Add a mixture of lipids that resembles the native membrane composition (e.g., POPC, POPE, POPG). Reconstituting the protein into mixed micelles of detergent and lipid can significantly enhance stability.[2]
-
-
-
Probable Cause 3: Unfavorable Buffer Conditions.
-
Rationale: The stability of any protein, whether soluble or membrane-bound, is highly dependent on the pH, ionic strength, and presence of co-factors in the buffer.[7] These parameters affect the charge distribution on the protein surface and its overall fold.
-
Solution: Systematically screen a range of buffer conditions.
-
pH: Test a range of pH values (e.g., 6.0 to 8.5) to find the optimal pH for your protein's stability.
-
Ionic Strength: Vary the salt concentration (e.g., 50 mM to 500 mM NaCl).
-
Additives: Include glycerol (5-20%) as a general stabilizer (osmolyte) and any known co-factors or metal ions (e.g., Mg²⁺, Zn²⁺) required for protein function.[8]
-
-
Problem 2: My protein is soluble in DG, but it loses activity over time.
-
Probable Cause 1: Gradual Structural Degradation.
-
Rationale: While the protein may be soluble, the DG micelle alone might not be sufficient to prevent subtle, slow conformational changes that lead to inactivation. The detergent micelle might be too dynamic or not provide the right lateral pressure to keep the protein in its active state.
-
Solution: This is another strong indication that stabilizing additives are needed.
-
Implement Additive Screening: Use the protocol outlined below to systematically test the effects of lipids, cholesterol analogues, and other small molecules.
-
Consider a Milder Detergent: While DG is mild, some proteins are exceptionally sensitive. It may be necessary to screen other detergents. Newer generation detergents like Lauryl Maltose Neopentyl Glycol (LMNG) or Glucose Neopentyl Glycol (GNG) have shown remarkable success in stabilizing challenging proteins.[9][10]
-
-
-
Probable Cause 2: Oxidation or Proteolysis.
-
Rationale: Instability is not always caused by the detergent. Cysteine and methionine residues are prone to oxidation, and flexible loops in the protein structure can be susceptible to cleavage by trace amounts of contaminating proteases.[7]
-
Solution:
-
Add Reducing Agents: Include DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) in your buffers to prevent oxidation of cysteine residues.
-
Use Protease Inhibitor Cocktails: Always include a broad-spectrum protease inhibitor cocktail during cell lysis and purification to prevent protein degradation.[8]
-
-
Problem 3: My protein runs as a large aggregate during Size Exclusion Chromatography (SEC).
-
Probable Cause: Formation of large, heterogeneous Protein-Detergent Complexes (PDCs).
-
Rationale: This indicates that individual PDCs are interacting with each other, forming non-specific aggregates. This can be driven by exposed hydrophobic patches on the protein that are not sufficiently shielded by the detergent micelle, or by attractive forces between the detergent moieties themselves.[11]
-
Solution:
-
Optimize Detergent-to-Protein Ratio: The ratio of detergent to protein can influence the size and homogeneity of the PDC. Experiment with different ratios during solubilization and purification.[8]
-
Increase Ionic Strength: In some cases, increasing the salt concentration (e.g., to 300-500 mM NaCl) can disrupt non-specific electrostatic interactions between PDCs, leading to smaller, more monodisperse particles.
-
Re-evaluate Additives: The presence of the correct lipids or sterols can lead to more compact and stable PDCs that are less prone to aggregation.
-
-
Visualization of Troubleshooting & Stabilization
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing protein instability in this compound.
Caption: A step-by-step workflow for troubleshooting protein instability.
Conceptual Model of Stabilization
This diagram illustrates how additives help create a more native-like environment compared to a pure detergent micelle.
Sources
- 1. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. youtube.com [youtube.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [researchdiscovery.drexel.edu]
Technical Support Center: Managing Foaming Issues with N-Decyl-D-gluconamide
Welcome to the technical support center for N-Decyl-D-gluconamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage foaming issues that may arise during experimentation. As a non-ionic, sugar-based surfactant, this compound is valued for its mild and biocompatible properties.[1] However, like all surfactants, its use can sometimes lead to excessive foaming, which can compromise experimental integrity. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you understand the root causes of foaming and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution foaming excessively?
A1: this compound is an amphiphilic molecule, meaning it has a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[1] When dissolved in an aqueous solution and agitated, these molecules migrate to the air-liquid interface, reducing surface tension. This stabilization of the interface allows for the formation of persistent bubbles, which we observe as foam.[2][3]
Several factors can exacerbate foaming:
-
Concentration: Foaming typically increases as the surfactant concentration approaches its Critical Micelle Concentration (CMC), the point at which surfactant molecules begin to form aggregates called micelles.[4][5][6][7][8]
-
Agitation and Aeration: High-speed mixing, vigorous shaking, sparging, or pouring solutions from a height can introduce a significant amount of air, leading to increased foam formation.[4][9]
-
Presence of Other Molecules: Proteins, polysaccharides, and other biomolecules in your experimental system can also act as surface-active agents, further stabilizing the foam.[2]
-
System Parameters: Factors such as pH, temperature, and the presence of salts can influence the foaming properties of this compound.[4]
Troubleshooting Guide: Real-World Scenarios
This section addresses specific foaming issues you might encounter and provides actionable solutions.
Scenario 1: Excessive foaming during buffer preparation or reagent mixing.
Q2: I'm observing significant foam just by mixing my buffer containing this compound. How can I prevent this?
A2: This is a common issue arising from the energy introduced during dissolution and mixing. The key is to minimize the incorporation of air into the solution.
Root Causes:
-
High-shear mixing (e.g., vortexing at high speeds).
-
Dropping powdered this compound onto the liquid surface from a height.
-
Vigorous shaking to dissolve the surfactant.
Solutions:
Preventative Measures:
-
Gentle Mixing: Use a magnetic stirrer at a low to moderate speed, ensuring the vortex does not draw air into the solution.[9]
-
Controlled Addition: Add this compound powder or stock solution slowly down the side of the vessel.
-
Degassing: For applications sensitive to dissolved gases, degassing the buffer before or after adding the surfactant can help.
Corrective Actions:
-
Allow Time to Settle: If foam has already formed, cover the container and let it sit. The foam may dissipate over time.
-
Mechanical Disruption: A gentle swirl or tilting of the container can sometimes break the foam. For larger volumes, a sterile pipette tip can be used to manually disrupt the bubbles.
Scenario 2: Foaming during cell lysis and protein extraction.
Q3: My protein extraction protocol using this compound is generating a lot of foam, which is interfering with sample handling and potentially denaturing my protein. What should I do?
A3: Foaming during cell lysis is particularly problematic as it can lead to sample loss and inconsistent results.[10] The presence of released cellular components, especially proteins, can stabilize the foam generated by the surfactant.[2] this compound is used in these applications to solubilize membrane proteins.[11][12][13]
Experimental Protocol: Low-Foam Protein Extraction
-
Pre-cool all reagents and equipment to 4°C to minimize protein degradation.
-
Resuspend the cell pellet gently in a lysis buffer without this compound.
-
Add this compound from a concentrated stock solution to the desired final concentration. Pipette the surfactant slowly into the cell suspension while gently stirring or rocking.
-
Incubate with gentle agitation. Avoid vortexing or vigorous shaking. Use an end-over-end rotator at a low speed.
-
Clarify the lysate by centrifugation as per your standard protocol. The foam layer, if any, should be minimal and can be carefully aspirated.
Visualizing the Workflow:
Caption: A logical workflow for minimizing foam during protein extraction.
Scenario 3: Persistent foam in bioreactors and cell cultures.
Q4: I'm using this compound in a cell culture or fermentation process, and the foam is threatening to clog my filters and compromise sterility. How can I manage this?
A4: Foam in bioreactors is a significant issue that can reduce gas exchange, lead to sensor malfunction, and cause contamination.[10][14] In these dynamic systems, a more active approach to foam control is often necessary.
Strategies for Bioreactor Foam Control:
| Strategy | Description | Advantages | Disadvantages |
| Mechanical Control | Using rotating foam breakers or impellers to physically disrupt the foam layer.[2][10] | No chemical addition, immediate effect. | Can introduce shear stress on cells, requires specific equipment. |
| Process Optimization | Reducing agitation speed or aeration rate.[2][10] | Simple to implement, no additives. | May compromise oxygen supply to the culture. |
| Chemical Control (Antifoaming Agents) | Adding a small amount of a defoaming agent to destabilize the foam.[3][14][15][16] | Highly effective at low concentrations. | Potential for cytotoxicity, can interfere with downstream processing.[17][18] |
Using Antifoaming Agents Effectively:
If mechanical and process controls are insufficient, the use of an antifoaming agent is the next step.
Types of Antifoaming Agents:
-
Silicone-based: Highly effective and widely used. Typically contain polydimethylsiloxane (PDMS).[3][19]
-
Organic (non-silicone): Can include polyalkylene glycols (e.g., polypropylene glycol) or fatty acid esters.[19]
Protocol for Antifoam Selection and Use:
-
Selection: Choose an antifoam that is biocompatible and suitable for your specific cell line or microorganism. Silicone-based antifoams like Antifoam A or SE-15 are common choices. Always start with a product designated as "molecular biology grade" or tested for use in cell culture.
-
Determine the Optimal Concentration: This is a critical step to avoid negative impacts on your culture.
-
Prepare a dilution series of the antifoam agent (e.g., 0.001% to 0.1%).
-
In a small-scale pilot experiment (e.g., in shake flasks), test the effect of each concentration on cell viability and product yield.
-
Identify the lowest effective concentration that controls foam without significantly inhibiting growth. A starting concentration of 0.005% to 0.01% is often recommended for organic antifoams.
-
-
Method of Addition:
-
Manual Dosing: Add the antifoam dropwise as needed when foam appears. This is suitable for smaller scale or less foam-prone cultures.
-
Automated Dosing: For larger bioreactors, use a foam sensor (e.g., a conductivity probe) connected to a pump to automatically add a small amount of antifoam when the foam reaches a certain level.[10] This is the most efficient method and minimizes the total amount of antifoam used.[17]
-
Visualizing the Decision Process:
Caption: A decision tree for managing bioreactor foam.
By systematically addressing the root causes of foaming and applying these targeted solutions, you can effectively manage issues related to the use of this compound, ensuring the quality and reliability of your experimental outcomes.
References
- This compound - 18375-62-7. Vulcanchem.
- Foam Impact on Bioprocess Yield: Quality & Efficiency in Bioreactors. Amerging Technologies. (2025-09-07).
- Antifoaming Agent. Bio-Link.
- Antifoams. Sigma-Aldrich.
- Technical Support Center: Overcoming Foaming Issues with Triethanolamine Phosph
- Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures. MB Cosmetics Academy. (2025-09-15).
- How to Control Foaming in Microbial Fermentation Processes.
- How to Use Antifoam in Bioreactor Cultures. (2025-05-09).
- Foam Control in Bioreactors Used in Biopharmaceutical Manufacturing. (2019-12-04).
- An Experimental Investigation into the Behaviour of Antifoaming Agents.
- Anti-foaming Agent.
- Advanced Guide on Foam Control Agents. BCF Chemie.
- The Foam Factor: A Closer Look at Adjuvant Features.
- Optimal concentrations of N-decanoyl-N-methylglucamine and sodium dodecyl sulfate allow the extraction and analysis of membrane proteins.
- Foam Control in Fermentation.
- Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance. PMC - PubMed Central.
- Surfactant Self-Assembling and Critical Micelle Concentr
- A Comparative Analysis of the Critical Micelle Concentration of N-Hexyl-D-gluconamide and Altern
- Critical micelle concentr
- Determination of the critical micelle concentration Introduction The micelle is an aggreg
- Detergents for Cell Lysis and Protein Extraction. Thermo Fisher Scientific - US.
Sources
- 1. This compound (18375-62-7) for sale [vulcanchem.com]
- 2. How to Control Foaming in Microbial Fermentation Processes [synapse.patsnap.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. brewerint.com [brewerint.com]
- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 9. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 10. amergingtech.com [amergingtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Antifoaming Agent - Bio-Link [biolink.com]
- 15. How to Use Antifoam in Bioreactor Cultures [synapse.patsnap.com]
- 16. bcfchemie.com [bcfchemie.com]
- 17. southforkinst.com [southforkinst.com]
- 18. researchgate.net [researchgate.net]
- 19. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
minimizing N-Decyl-D-gluconamide interference in downstream assays
A Guide for Researchers on Minimizing Interference in Downstream Assays
Welcome to the technical support resource for N-Decyl-D-gluconamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this non-ionic detergent for the solubilization and purification of proteins, particularly membrane proteins. While this compound is a valuable tool, its presence can interfere with sensitive downstream applications. This document provides in-depth troubleshooting advice, detailed protocols, and a discussion of alternatives to ensure the integrity and success of your experiments.
Understanding this compound
This compound is a non-ionic detergent belonging to the N-alkyl-aldonamide family. Its structure consists of a hydrophilic D-gluconamide headgroup and a 10-carbon hydrophobic alkyl (decyl) tail.[1][2] This amphipathic nature allows it to effectively solubilize membrane proteins by replacing the native lipid bilayer and forming protein-detergent micelles.
While its mild, non-denaturing properties are advantageous for maintaining protein structure and function, the very characteristics that make it an effective solubilizing agent can lead to complications in subsequent analytical steps.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when this compound is carried over into downstream assays.
Q1: Why is my ELISA signal weak or inconsistent after protein purification with this compound?
Answer: This is a frequent issue stemming from two primary mechanisms of detergent interference in immunoassays:
-
Competition for Binding Sites: The polystyrene surface of ELISA plates has a high affinity for hydrophobic molecules. Detergent monomers and micelles present in your sample can compete with your protein of interest for binding to the well surface. This is particularly problematic if the detergent concentration is at or above its Critical Micelle Concentration (CMC).[3] At these concentrations, the detergent can effectively outcompete your protein, leading to a lower amount of immobilized antigen and, consequently, a weaker signal.[4]
-
Stripping of Coated Protein: Non-ionic detergents can also "strip" or elute proteins that have already been adsorbed to the plate surface.[4] If your purified protein sample containing this compound is added to a plate pre-coated with an antibody or other reagent, the detergent can disrupt this interaction.
Troubleshooting Steps:
-
Reduce Detergent Concentration: The most critical step is to lower the this compound concentration to well below its CMC before coating. The CMC for the structurally similar detergent n-Decyl-β-D-glucopyranoside is in the range of 0.8-2.2 mM.[5][6][7] Aim for a final concentration at least 10- to 100-fold lower than this estimated CMC in the sample applied to the ELISA plate.[3]
-
Incorporate Detergent in Wash Buffers: Paradoxically, a very low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 in your wash buffers can be beneficial. It acts as a blocking agent to prevent non-specific binding of detection antibodies without significantly stripping the specifically bound protein.[8]
-
Optimize Blocking: Ensure you are using a protein-based blocking agent like Bovine Serum Albumin (BSA) or casein. Detergents alone are considered temporary blockers and are not sufficient.[8][9]
Q2: My protein activity is lower than expected in a functional enzyme assay. Could this compound be the cause?
Answer: Yes, it is a strong possibility. While non-ionic detergents like this compound are considered "mild" and less likely to cause irreversible denaturation than ionic detergents (e.g., SDS), they can still inhibit enzyme activity through several mechanisms:[10]
-
Substrate Competition: If your enzyme's substrate is hydrophobic or lipidic, the detergent micelles can sequester the substrate, making it less available to the enzyme's active site. The detergent may also directly compete with the substrate for binding.[10]
-
Conformational Changes: Although generally structure-preserving, the detergent environment is not identical to a native lipid bilayer. Subtle conformational changes induced by the detergent micelle surrounding the protein can impact catalytic efficiency.
-
Disruption of Protein-Protein Interactions: If your enzyme is part of a complex, the detergent can disrupt necessary subunit interactions.
Troubleshooting Steps:
-
Detergent Screening: The effect of a detergent is highly protein-specific. It is advisable to screen a panel of different non-ionic or zwitterionic detergents (e.g., Octyl Glucoside, DDM, CHAPS) to find one that preserves the highest activity for your specific protein.[10]
-
Detergent Removal/Exchange: Implement one of the detergent removal protocols described below to reduce the detergent concentration to the minimum required for solubility.
-
Reconstitution into Liposomes: For membrane proteins, the gold standard for functional assays is to remove the detergent and reconstitute the protein into a lipid environment (liposomes) that mimics its native state.
Q3: My mass spectrometry results are poor, showing low signal intensity and suppressed peaks. Why?
Answer: Detergents are a well-known source of interference in mass spectrometry (MS). They can severely compromise data quality through:
-
Ion Suppression: Detergents have high ionization efficiency and can suppress the ionization of your peptides of interest, leading to a dramatic decrease in signal intensity.
-
Spectrum Contamination: Detergent molecules can create a forest of peaks in the spectrum, obscuring the true peptide signals and making data analysis difficult.[11]
-
Instrument Contamination: Detergents can build up within the mass spectrometer, leading to persistent background noise that affects subsequent analyses.[12]
Troubleshooting Steps:
-
Aggressive Detergent Removal: Complete removal of the detergent is crucial before MS analysis. Methods based on detergent adsorption (e.g., specialized resins) or protein precipitation are often necessary.[11][13]
-
Use MS-Compatible Surfactants: For projects heavily reliant on MS, consider using specially designed, acid-labile surfactants from the outset. These surfactants are engineered to break down into MS-friendly components upon acidification of the sample before injection.[14]
-
Detergent Exchange: Exchange this compound for a more MS-friendly detergent like n-Octyl-β-D-glucopyranoside (OG), which has been shown to be more compatible with MALDI-MS in some contexts.[15]
Protocols for Detergent Removal
The choice of removal method depends on the properties of the detergent (especially its CMC), the stability of your protein, and the requirements of your downstream application.
Method 1: Dialysis / Diafiltration
-
Principle: This method relies on the passive diffusion of small molecules (detergent monomers) across a semi-permeable membrane with a specific molecular weight cutoff (MWCO), while retaining the larger protein. It is most effective for detergents with a high CMC .[16]
-
Causality: For detergents with a low CMC like this compound, the bulk of the detergent exists in large micelles that cannot pass through the dialysis membrane. To make dialysis effective, the sample must be diluted to bring the total detergent concentration below its CMC, promoting the dissociation of micelles into monomers.[17]
Step-by-Step Protocol:
-
Determine Target Concentration: Calculate the required dilution factor to bring the this compound concentration below its estimated CMC (e.g., < 0.8 mM).
-
Dilute Sample (if necessary): Dilute your protein sample with a detergent-free buffer to meet the sub-CMC requirement. Be mindful of your protein's stability at lower concentrations.
-
Prepare Dialysis Cassette: Select a dialysis membrane with an MWCO that is appropriate for your protein (e.g., 10 kDa MWCO for a 50 kDa protein). Hydrate the membrane according to the manufacturer's instructions.
-
Load Sample: Load your diluted protein sample into the dialysis device.
-
Perform Dialysis: Place the device in a large volume of detergent-free buffer (e.g., 100-200 times the sample volume) at 4°C with gentle stirring.
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, then allow it to proceed overnight. At least three buffer changes are recommended for efficient removal.
Method 2: Size-Exclusion Chromatography (SEC)
-
Principle: SEC, or gel filtration, separates molecules based on their hydrodynamic radius (size). Larger molecules (protein-detergent complexes) elute first, while smaller molecules (free detergent micelles and monomers) are retained in the porous resin and elute later.[18]
-
Causality: This method is effective when there is a significant size difference between your protein of interest (including its associated detergent micelle) and the free detergent micelles.[18]
Step-by-Step Protocol:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your protein's size.
-
Equilibration: Equilibrate the column with at least two column volumes of your desired final buffer, which should be detergent-free or contain the detergent at a concentration below its CMC.
-
Sample Loading: Load a small, concentrated volume of your protein sample onto the column (typically <2-4% of the total column volume for best resolution).[19]
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE and UV absorbance to identify those containing your purified protein, now separated from the bulk of the free detergent.
Method 3: Detergent Adsorption using Hydrophobic Beads/Resins
-
Principle: This technique uses porous polystyrene or other specialized resins that have a high affinity for hydrophobic molecules. These beads selectively adsorb detergent monomers and micelles from the solution.[18]
-
Causality: The hydrophobic nature of the resin provides a sink for the hydrophobic tails of the detergent, effectively sequestering them from the aqueous phase and away from your protein. This method is highly effective for a wide range of detergents, including those with low CMCs.[20]
Step-by-Step Protocol:
-
Prepare Resin: Wash the hydrophobic beads (e.g., Bio-Beads SM-2) extensively with methanol and then water to remove preservatives and contaminants. Equilibrate them in your protein buffer.
-
Determine Bead-to-Sample Ratio: This requires empirical optimization. Start with a ratio of 0.5 g of wet beads per 1 mL of protein sample.
-
Incubation: Add the equilibrated beads to your protein sample and incubate with gentle end-over-end rotation at 4°C. Incubation times can range from 1 hour to overnight.
-
Monitor Removal (Optional but Recommended): At different time points, carefully remove a small aliquot of the sample (avoiding the beads) and test for residual detergent or assay for protein activity/stability.
-
Sample Recovery: Carefully remove the supernatant containing your protein, leaving the beads behind. This can be done by gentle centrifugation or by using a column format.
Visualizing the Workflow
The decision-making process for handling detergent interference can be visualized as follows:
Caption: Decision workflow for addressing detergent interference.
Data Summary: Comparing Detergent Removal Methods
| Method | Principle | Best For | Pros | Cons |
| Dialysis / Diafiltration | Size exclusion (monomers) | Detergents with high CMC (>10 mM) | Simple, passive, requires minimal specialized equipment.[18] | Very slow and inefficient for low-CMC detergents; potential for large volume increase.[18] |
| Size-Exclusion Chromatography (SEC) | Size exclusion (micelles) | Samples where protein-micelle complex is much larger than free micelles. | Relatively fast; provides buffer exchange simultaneously; good for analytical scale.[18] | Requires significant size difference for good separation; potential for sample dilution.[18] |
| Ion-Exchange Chromatography (IEC) | Charge-based separation | Non-ionic and zwitterionic detergents. | Highly effective; protein is concentrated on the column.[17] | Requires optimization of binding/elution conditions; may not be suitable for all proteins. |
| Hydrophobic Adsorption | Hydrophobic interaction | All detergent types, especially low-CMC detergents. | Highly efficient (>95% removal); applicable to a wide range of detergents.[13][20] | Requires empirical optimization of bead-to-sample ratio; risk of non-specific protein binding or over-stripping detergent, causing protein precipitation.[18] |
| Precipitation (Acetone/TCA) | Differential solubility | Robust, soluble proteins. | Fast and effective at removing most contaminants.[17] | High risk of irreversible protein denaturation and loss; resolubilization can be very difficult.[21] |
Alternatives to this compound
If this compound proves consistently problematic, consider these alternatives during the protein purification design phase.
| Alternative Class | Examples | Key Advantage | Best For | Reference |
| High-CMC Glucosides | n-Octyl-β-D-glucopyranoside (OG) | High CMC (~20-25 mM) allows for easy removal by dialysis. | General applications where mild solubilization is needed and easy removal is a priority. | [22] |
| Maltoside Derivatives | n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG) | Often show excellent stabilizing properties for membrane proteins. | Structural biology (Cryo-EM, Crystallography) and studies requiring high protein stability. | [23] |
| MS-Compatible Surfactants | RapiGest SF, PPS Silent Surfactant, MaSDeS | Acid-labile or otherwise engineered to not interfere with mass spectrometry. | Proteomics and any workflow ending in mass spectrometry analysis. | [14] |
| Detergent-Free Systems | Amphipols (e.g., A8-35), Nanodiscs (SMA, MSP) | Provide a native-like lipid bilayer environment without free detergent in the final sample. | Functional and structural studies requiring a lipid environment; circumvents all detergent interference issues. | [24][25][26] |
The selection of a detergent or alternative system is always empirical. A small-scale screening approach to test the solubility, stability, and activity of your target protein in several different systems is a valuable upfront investment.
By understanding the mechanisms of interference and employing a systematic approach to troubleshooting, researchers can successfully mitigate the challenges posed by this compound, ensuring the accuracy and reliability of their downstream experimental results.
References
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G-Biosciences. (2019, May 21). Best Ways to Remove Detergents in Protein Samples. [Link]
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Bitesize Bio. (2022, June 10). 6 Easy Ways to Remove Excess Detergent from Membrane Proteins. [Link]
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Petr, M., et al. (2014). Effective Removal of Nonionic Detergents in Protein Mass Spectrometry, Hydrogen/Deuterium Exchange, and Proteomics. Analytical Chemistry. [Link]
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International Zoology News. (2020, July 2). How To Remove Detergents In Protein Samples. [Link]
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LabCluster. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. [Link]
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Green, M. R., & Edwards, P. A. (1988). The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances. Journal of Immunological Methods. [Link]
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Fisher Scientific. (n.d.). Protein clean-up technical handbook. [Link]
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Aebersold, R., & Goodlett, D. R. (2001). Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis. Current Protocols in Protein Science. [Link]
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Otavová, M., et al. (1989). Coating of proteins to polystyrene ELISA plates in the presence of detergents. Journal of Immunological Methods. [Link]
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ResearchGate. (2019, November 4). Which detergent interferes with enzymatic activity the least?[Link]
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Ravula, T., et al. (2020). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Molecules. [Link]
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Slotboom, D. J., et al. (2016). Characterising protein/detergent complexes by triple-detection size-exclusion chromatography. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Agilent. (n.d.). Size Exclusion Chromatography in the Presence of an Anionic Surfactant. [Link]
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Popot, J. L. (2011). Alternatives to Detergents for Handling Membrane Proteins in Aqueous Solutions. Methods in Molecular Biology. [Link]
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Fisher Scientific. (n.d.). Blocking Agent and Detergent in ELISA. [Link]
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PubChem. (n.d.). This compound. [Link]
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Zhang, Q., et al. (2021). Detergents and alternatives in cryo-EM studies of membrane proteins. Acta Pharmacologica Sinica. [Link]
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Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. [Link]
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Wikipedia. (n.d.). Critical micelle concentration. [Link]
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Ravula, T., & Ramamoorthy, A. (2021). Recent advances in membrane mimetics for membrane protein research. Biochemical Society Transactions. [Link]
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University of Anbar. (n.d.). Determination of the critical micelle concentration. [Link]
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Shinoda, K., et al. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan. [Link]
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Lin, Y. H., et al. (2018). A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics. Molecular & Cellular Proteomics. [Link]
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ResearchGate. (2008). Effects of common surfactants on protein digestion and MALDI MS analysis of the digested peptides using two-layer sample preparation. [Link]
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Technical Support Center: Strategies for Refolding Proteins After Solubilization with N-Decyl-D-gluconamide
Welcome to the technical support center for protein refolding. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing the non-ionic detergent N-Decyl-D-gluconamide for protein solubilization and subsequent refolding. Here, we will delve into the mechanistic principles, provide actionable troubleshooting advice, and offer detailed protocols to enhance the success of your protein refolding experiments.
Introduction to this compound in Protein Science
This compound is a non-ionic detergent valued for its gentle solubilizing properties, making it a suitable choice for extracting membrane proteins and solubilizing inclusion bodies while aiming to preserve a semblance of the protein's native-like secondary structure.[1][2] Its utility stems from its amphipathic nature, with a hydrophobic decyl chain and a hydrophilic gluconamide headgroup. This structure allows it to effectively shield the hydrophobic regions of proteins, preventing aggregation during the initial solubilization phase.[3] However, the successful refolding of the protein into its biologically active conformation requires the careful and complete removal of this detergent.
Key Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for designing effective refolding strategies.
| Property | Value | Significance in Refolding |
| Chemical Formula | C₁₆H₃₃NO₆ | Influences molecular weight and interactions. |
| Molecular Weight | 335.44 g/mol | Important for calculating molar concentrations. |
| Detergent Class | Non-ionic | Generally milder and less denaturing than ionic detergents.[4] |
| Critical Micelle Concentration (CMC) | ~4.8 mM | The concentration above which micelles form.[5] Detergent removal is most efficient when the concentration is brought below the CMC.[6] |
| Aggregation Number | Varies with concentration | The number of detergent molecules in a micelle, which can affect the size of the protein-detergent complex.[7] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the refolding process after solubilization with this compound.
Question 1: My protein precipitates immediately upon initiating detergent removal by dialysis or dilution. What is causing this and how can I prevent it?
Answer:
Immediate precipitation upon the removal of this compound is a classic sign of rapid aggregation, which occurs when the rate of detergent removal outpaces the rate of correct protein folding.[8][9] This exposes the hydrophobic regions of folding intermediates to the aqueous buffer, leading to intermolecular aggregation.[8][9]
Causality:
-
Rapid Detergent Removal: A large concentration gradient during one-step dialysis or a high dilution factor can strip the detergent away from the protein too quickly, not allowing sufficient time for the protein to adopt a stable, folded conformation.[6][8]
-
High Protein Concentration: Protein aggregation is a concentration-dependent process.[9] Higher concentrations increase the likelihood of intermolecular interactions between folding intermediates.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and temperature of the refolding buffer can significantly impact protein stability and solubility.
Solutions:
-
Gradual Detergent Removal:
-
Step-wise Dialysis: Instead of a single dialysis step against a detergent-free buffer, perform a series of dialysis steps with progressively lower concentrations of this compound.[8][10][11] This gradual reduction allows for a slower, more controlled refolding process.
-
Controlled Dilution: Employ a slow, continuous dilution (pulsed-dilution) of the solubilized protein into the refolding buffer rather than a single, rapid dilution.[6]
-
-
Optimize Protein Concentration:
-
Refolding Additives:
-
Aggregation Suppressors: Incorporate additives like L-arginine (0.4-1 M) or proline into the refolding buffer.[11][12] These molecules can help to suppress aggregation by interacting with hydrophobic patches on folding intermediates.[11][13]
-
Protein Stabilizers: Agents like glycerol (10-20%), polyethylene glycol (PEG), or sugars (e.g., sucrose, sorbitol) can increase the stability of the refolded protein.[8][13][14]
-
Question 2: My protein remains soluble after detergent removal, but it shows no biological activity. What are the likely causes and how can I address them?
Answer:
Soluble but inactive protein often indicates that the protein has misfolded into a stable, non-native conformation or has formed soluble oligomers.
Causality:
-
Incorrect Disulfide Bond Formation: For proteins containing cysteine residues, improper disulfide bond formation is a common cause of inactivation.[9]
-
Trapped Folding Intermediates: The protein may be kinetically trapped in a misfolded state that is soluble but lacks the precise three-dimensional structure required for activity.
-
Missing Cofactors or Metal Ions: If the protein requires cofactors or metal ions for its activity, their absence in the refolding buffer will result in an inactive protein.
Solutions:
-
Redox Shuffling System:
-
If your protein has disulfide bonds, include a redox pair in the refolding buffer to facilitate correct disulfide bond formation and reshuffling.[15] A common system is a combination of reduced (GSH) and oxidized (GSSG) glutathione, typically at a ratio of 5:1 or 10:1 (e.g., 5 mM GSH: 0.5 mM GSSG).[16] The slightly alkaline pH of the buffer can also promote these exchange reactions.[9]
-
-
Chaperone-Assisted Refolding:
-
Buffer Optimization:
-
Systematically screen different pH values and buffer compositions.[12] The optimal pH for refolding is often near the protein's isoelectric point (pI), but this needs to be empirically determined.
-
Ensure all necessary cofactors, metal ions, or ligands are present in the refolding buffer to promote the native conformation.
-
Question 3: I'm using on-column refolding, but my protein either precipitates on the column or elutes as a broad peak of aggregated protein. How can I optimize this process?
Answer:
On-column refolding is a powerful technique that combines purification and refolding, but it requires careful optimization of the buffer exchange steps.[10][17]
Causality:
-
Abrupt Denaturant/Detergent Removal: A sudden switch from the solubilization buffer to the refolding buffer on the column can induce aggregation.
-
High Protein Loading: Overloading the column can lead to high local protein concentrations, promoting aggregation.
-
Inappropriate Wash Steps: The composition of the wash buffers is critical for gradually removing the detergent and allowing the protein to refold while still bound to the resin.
Solutions:
-
Gradient Wash Steps:
-
Instead of a step-wise buffer change, implement a linear gradient to gradually decrease the concentration of this compound and any other denaturants (like urea or guanidinium chloride) in the wash buffer.[10]
-
Introduce an intermediate wash step with a buffer containing a low concentration of a non-ionic detergent like Triton X-100 before proceeding to the final refolding buffer.[17]
-
-
Optimize Flow Rate:
-
A slower flow rate during the refolding gradient allows more time for the protein to refold correctly on the column.
-
-
Incorporate Additives in Wash Buffers:
-
Include aggregation suppressors like L-arginine in the wash and refolding buffers to minimize protein-protein interactions on the column.[16]
-
-
Consider a Stripping Agent:
-
After the initial washes, a wash with a buffer containing β-cyclodextrin can be used to actively strip the this compound from the bound protein, facilitating refolding.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for initial solubilization?
A1: The optimal concentration should be above the Critical Micelle Concentration (CMC) of approximately 4.8 mM.[5] A common starting point is 1-2% (w/v). However, the ideal concentration can vary depending on the specific protein and should be empirically determined to achieve complete solubilization without excessive use of the detergent.
Q2: How can I efficiently remove this compound after refolding?
A2: Due to its moderate CMC, this compound can be removed by dialysis, diafiltration, or hydrophobic interaction chromatography.[1][19] For laboratory scale, dialysis is a common and effective method.[8][19] If residual detergent is a concern, the use of cyclodextrins can aid in its sequestration.[17]
Q3: Can I use this compound in combination with other denaturants like urea or guanidinium chloride?
A3: Yes, this is a common practice, especially for solubilizing inclusion bodies.[6] Typically, inclusion bodies are first solubilized in a high concentration of urea (e.g., 8 M) or guanidinium chloride (e.g., 6 M) along with a reducing agent, and then this compound can be added to help maintain solubility as the primary denaturant is gradually removed.[6][20]
Q4: How do I verify that my protein has refolded correctly?
A4: Correct refolding should be assessed by a combination of methods:
-
Functional Assays: The most definitive test is to measure the biological activity of the protein (e.g., enzymatic activity, binding affinity).[21]
-
Spectroscopic Methods: Circular Dichroism (CD) spectroscopy can be used to analyze the secondary structure of the refolded protein and compare it to the native protein.
-
Chromatographic Analysis: Size-Exclusion Chromatography (SEC) can determine the oligomeric state of the refolded protein and identify the presence of aggregates.[8][9]
-
Dynamic Light Scattering (DLS): This technique can assess the monodispersity of the refolded protein sample.
Experimental Protocols
Protocol 1: Step-wise Dialysis for Protein Refolding
This protocol describes a gradual removal of this compound to promote correct protein folding.
-
Initial Solubilization: Solubilize the protein (e.g., from inclusion bodies) in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT, and 1% (w/v) this compound.
-
Clarification: Centrifuge the solubilized protein at high speed (e.g., >100,000 x g for 30 minutes) to remove any remaining insoluble material.[2]
-
Step 1 Dialysis: Dialyze the supernatant against a 100-fold volume of refolding buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine, 5 mM GSH, 0.5 mM GSSG) containing 4 M urea and 0.1% this compound for 4-6 hours at 4°C.
-
Step 2 Dialysis: Transfer the dialysis bag to a fresh 100-fold volume of the same refolding buffer now containing 2 M urea and no this compound for 4-6 hours at 4°C.
-
Step 3 Dialysis: Transfer the dialysis bag to a fresh 100-fold volume of the refolding buffer with 1 M urea for 4-6 hours at 4°C.
-
Final Dialysis: Perform two final dialysis steps against a 100-fold volume of the refolding buffer without urea for 12 hours each at 4°C.
-
Recovery and Analysis: Recover the refolded protein from the dialysis bag, centrifuge to remove any precipitate, and assess the concentration, purity, and activity.
Protocol 2: On-Column Refolding with an "Artificial Chaperone" Approach
This protocol is adapted for His-tagged proteins and utilizes affinity chromatography.[17]
-
Protein Solubilization: Solubilize His-tagged inclusion bodies in 20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 8 M urea, and 10 mM 2-mercaptoethanol.
-
Column Binding: Load the solubilized protein onto a Ni-NTA affinity column pre-equilibrated with the same buffer.
-
Wash 1 (Denaturant Removal): Wash the column with 10 column volumes (CV) of a buffer containing 20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, and a linear gradient from 8 M to 0 M urea.
-
Wash 2 (Detergent Exchange): Wash the column with 10 CV of 20 mM Tris-HCl, pH 8.0, 0.1 M NaCl containing 0.1% Triton X-100.[17]
-
Wash 3 (Detergent Stripping): Wash the column with 10 CV of 20 mM Tris-HCl, pH 8.0, 0.1 M NaCl containing 5 mM β-cyclodextrin to remove the Triton X-100 and facilitate refolding.[17]
-
Wash 4 (Final Wash): Wash with 5 CV of 20 mM Tris-HCl, pH 8.0, 0.5 M NaCl to remove any remaining cyclodextrin.
-
Elution: Elute the refolded protein with a buffer containing 20 mM Tris-HCl, pH 8.0, 0.1 M NaCl, and 300-500 mM imidazole.
-
Analysis: Analyze the eluted fractions for protein concentration, purity, and activity.
Visualizing the Workflow and Troubleshooting Logic
Caption: A workflow for protein refolding and troubleshooting.
References
- Optimization and Modeling of Protein Refolding Conditions. (n.d.). mediaTUM.
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Yamaguchi, H., & Miyazaki, M. (2014). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. Biomolecules, 4(4), 954–973. [Link]
- On-column Chemical Refolding of Proteins. (n.d.). Lawrence Berkeley National Laboratory.
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Kim, J. S., Kim, S. K., Kim, J. H., Kim, I. Y., Kim, S. I., & Kim, K. K. (2005). On-column protein refolding for crystallization. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 6), 759–764. [Link]
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Kim, J. S., Kim, S. K., Kim, J. H., Kim, I. Y., Kim, S. I., & Kim, K. K. (2005). On-column protein refolding for crystallization. Acta Crystallographica. Section D, Biological Crystallography, 61(Pt 6), 759–764. [Link]
- The Efficient Solubilization and Refolding of Recombinant Organophosphorus Hydrolyses Inclusion Bodies Produced in Escherichia. (n.d.). Journal of Applied Biotechnology Reports.
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Wang, Y., Li, Y., Li, Y., Liu, Y., Zhang, Y., & Li, D. (2017). A Systematic Protein Refolding Screen Method using the DGR Approach Reveals that Time and Secondary TSA are Essential Variables. Scientific Reports, 7, 9157. [Link]
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Alibolandi, M., & Mirzahoseini, H. (2011). Chemical Assistance in Refolding of Bacterial Inclusion Bodies. International Journal of Peptide Research and Therapeutics, 17(3), 221–230. [Link]
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DETERGENT AIDED REFOLDING AND PURIFICATION OF RECOMBINANT XIAP FROM INCLUSION BODIES. (2021). Studia Universitatis Babes-Bolyai Chemia, 66(1), 5–14. [Link]
- Purifying Challenging Proteins. (n.d.). Cytiva.
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Vallejo, L. F., & Rinas, U. (2004). Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins. Microbial Cell Factories, 3, 11. [Link]
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Arakawa, T., Tsumoto, K., & Ejima, D. (2002). Practical considerations in refolding proteins from inclusion bodies. Current Pharmaceutical Biotechnology, 3(4), 329–340. [Link]
- Protein Refolding. (n.d.). SlidePlayer.
- Protein refolding from Inclusion bodies - how to do and confirm the folding? (2006, August 15). Protocol Online.
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Yang, Z., Zhou, Q., & Wang, Y. (2018). Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance. Chemical Communications, 54(44), 5586–5589. [Link]
- How can I prevent protein aggregation and loss during refolding and storage? (2014, July 2). ResearchGate.
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Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. (2024). RSC advances, 14(2), 947–957. [Link]
- A Comparative Guide: N-Hexyl-D-gluconamide vs. Octyl glucoside for Membrane Protein Extraction. (2025). BenchChem.
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Effect of buffer additives on solubilization and refolding of reteplase inclusion bodies. (2016). Research in Pharmaceutical Sciences, 11(2), 156–163. [Link]
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Hatai, A., Srisailam, S., & Punyarit, P. (2023). Effects of Chemical Additives in Refolding Buffer on Recombinant Human BMP-2 Dimerization and the Bioactivity on SaOS-2 Osteoblasts. Molecules (Basel, Switzerland), 28(2), 693. [Link]
- Kent, K. (2022, February 17). Refolding Proteins Made Easy: 21 Tips and Tricks. Bitesize Bio.
- Protein Refolding Strategies for Inclusion Bodies. (2023, April 30). Bioss Antibodies.
- Refolding. (n.d.). The Wolfson Centre for Applied Structural Biology.
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Overview of refolding methods on misfolded recombinant proteins from Escherichia coli inclusion bodies. (2023). Journal of Applied Biology and Biotechnology, 11(4), 1–10. [Link]
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Clark, E. D. (2001). Protein refolding for industrial processes. Current Opinion in Biotechnology, 12(2), 202–207. [Link]
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Clark, E. D. (1998). Refolding of recombinant proteins. Current Opinion in Biotechnology, 9(2), 157–163. [Link]
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Solubilization and Refolding of Inclusion Body Proteins. (2014). Methods in Molecular Biology, 1129, 335–342. [Link]
- Correlation of the aggregation number of the micelles with surfactant concentration. (n.d.). ResearchGate.
- Critical micelle concentration. (n.d.). In Wikipedia.
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Optimal concentrations of N-decanoyl-N-methylglucamine and sodium dodecyl sulfate allow the extraction and analysis of membrane proteins. (2014). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 117–126. [Link]
- A Comparative Analysis of the Critical Micelle Concentration of N-Hexyl-D-gluconamide and Alternative Non-ionic Surfactants. (n.d.). BenchChem.
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Modeling of protein refolding from inclusion bodies. (2014). Biotechnology and Bioprocess Engineering, 19(2), 266–275. [Link]
- A Comparative Analysis of N-alkyl-D-gluconamides as High-Efficacy Surfactants. (2025). BenchChem.
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Haynes, C. A., Srisodsuk, M., & Asenjo, J. A. (1995). Affinity-enhanced protein partitioning in decyl beta-D-glucopyranoside two-phase aqueous micellar systems. Biotechnology and Bioengineering, 45(4), 325–337. [Link]
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Validation & Comparative
A Researcher's Guide to Detergent Selection: N-Decyl-D-gluconamide vs. Octyl Glucoside for Membrane Protein Stability
For researchers, scientists, and drug development professionals, the journey from a membrane-bound protein of interest to a stable, functional entity suitable for structural biology or drug screening is fraught with challenges. The very first step—extraction from the native lipid bilayer—is arguably the most critical, and the choice of detergent can dictate the success or failure of the entire endeavor. This guide provides an in-depth, objective comparison of two non-ionic detergents, the well-established n-Octyl-β-D-glucopyranoside (Octyl Glucoside) and the less characterized N-Decyl-D-gluconamide, to empower you with the knowledge to make an informed decision for your specific membrane protein.
The Critical Role of Detergents in Membrane Protein Science
Integral membrane proteins are embedded within the hydrophobic core of the lipid bilayer. To study them in aqueous solutions, they must be coaxed out of this environment using amphipathic molecules called detergents. These molecules mimic the lipid bilayer by forming micelles around the hydrophobic transmembrane domains of the protein, thereby solubilizing it while aiming to preserve its native structure and function.[1] The ideal detergent is a "gentle" one, effectively solubilizing the protein without causing irreversible denaturation.[1][2]
The selection of a detergent is not a one-size-fits-all solution; it is highly dependent on the specific characteristics of the target protein.[3][4] Factors such as the detergent's alkyl chain length, headgroup chemistry, and its Critical Micelle Concentration (CMC) play a pivotal role in its performance.[5] The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, a prerequisite for membrane solubilization.[6][7][8]
Head-to-Head Comparison: Physicochemical Properties
A direct comparison of the fundamental properties of this compound and Octyl Glucoside reveals key differences that can influence their application in membrane protein studies. While Octyl Glucoside is extensively characterized, specific experimental data for this compound is less abundant in the literature.
| Property | This compound | Octyl Glucoside | References |
| Chemical Formula | C₁₆H₃₃NO₆ | C₁₄H₂₈O₆ | [9] |
| Molecular Weight ( g/mol ) | 335.44 | 292.37 | [9] |
| Detergent Class | Non-ionic | Non-ionic | [9] |
| Alkyl Chain Length | C10 | C8 | |
| Critical Micelle Concentration (CMC) | Not explicitly found in literature; Estimated ~4.8 mM* | 20-25 mM | [4][9] |
| Aggregation Number | Not Available | 84 | |
| Micelle Molecular Weight (kDa) | Not Available | ~25 | [4] |
*Note: The CMC of the structurally similar N-Decyl-N-methyl-D-gluconamide is reported to be 4.8 mM.[10]
In-Depth Analysis of Each Detergent
Octyl Glucoside: The Established Workhorse
Octyl Glucoside (OG) has been a staple in membrane protein biochemistry for decades.[11] Its primary advantages lie in its well-understood properties and high CMC.[4] A high CMC is beneficial for its easy removal by dialysis, a crucial step for protein reconstitution into liposomes or for downstream applications where the presence of detergent is undesirable.[12][13]
However, the short C8 alkyl chain of Octyl Glucoside contributes to the formation of smaller, more dynamic micelles.[14] This can lead to a "harsher" treatment of the membrane protein, with a higher propensity for detergent monomers to penetrate the protein's tertiary structure, potentially leading to destabilization and denaturation, particularly for sensitive proteins like G-protein-coupled receptors (GPCRs).[11][14] In fact, it is often considered a more denaturing detergent compared to those with longer alkyl chains.[15]
This compound: A Potentially Milder Alternative
This compound belongs to the gluconamide class of non-ionic surfactants.[16] Structurally, it possesses a longer C10 alkyl chain compared to Octyl Glucoside. This seemingly small difference can have a significant impact on its behavior. Generally, for a homologous series of non-ionic surfactants, a longer alkyl chain leads to a lower CMC, as the increased hydrophobicity drives micellization at lower concentrations.[17] This is supported by the estimated CMC of ~4.8 mM for a closely related compound.[10]
The longer alkyl chain of this compound would be expected to form larger, more stable micelles that can provide a more lipid-like and less disruptive environment for the solubilized membrane protein. This could translate to better preservation of the protein's structural integrity and biological activity. However, the lack of extensive empirical data for this compound means that its efficacy must be determined on a case-by-case basis.
Causality Behind Experimental Choices: Why Alkyl Chain Length Matters
The length of the detergent's hydrophobic tail is a critical parameter influencing its interaction with membrane proteins.
Caption: Relationship between alkyl chain length and detergent properties.
A shorter alkyl chain, as in Octyl Glucoside, results in a higher CMC and smaller, more dynamic micelles. This can increase the likelihood of the detergent disrupting the protein's native conformation. Conversely, the longer C10 chain of this compound is predicted to lead to a lower CMC and larger, more stable micelles, which may offer a gentler solubilization environment and better long-term stability for the protein.
Experimental Protocol: A Self-Validating System for Detergent Screening
Given the limited data on this compound, an empirical approach is essential. The following protocol outlines a systematic detergent screening process to compare the efficacy of this compound and Octyl Glucoside for your specific membrane protein of interest.
Caption: Experimental workflow for comparing detergent efficacy.
Detailed Steps:
-
Membrane Preparation:
-
Start with a cell pellet expressing your membrane protein of interest.
-
Lyse the cells and isolate the membrane fraction through differential centrifugation.
-
Wash the membrane pellet to remove cytosolic contaminants.
-
-
Protein Solubilization:
-
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).
-
Divide the membrane suspension into two aliquots.
-
To one aliquot, add this compound to a final concentration of 1-2% (w/v).
-
To the other aliquot, add Octyl Glucoside to a final concentration of 1-2% (w/v).
-
Incubate both samples for 1-4 hours at 4°C with gentle agitation.
-
-
Separation of Soluble Fraction:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet non-solubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Quantification of Solubilization Efficiency:
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody specific to your protein of interest.
-
Compare the amount of protein in the supernatant for both detergents to determine solubilization efficiency.
-
-
Assessment of Protein Stability:
-
Perform a thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), on the soluble fractions.
-
This technique measures the melting temperature (Tm) of the protein in the presence of a fluorescent dye. A higher Tm indicates greater protein stability.[15]
-
-
Evaluation of Protein Function:
-
If a functional assay is available for your protein (e.g., ligand binding, enzymatic activity), perform the assay on the solubilized protein from both detergent conditions.
-
Compare the specific activity to determine which detergent better preserves the protein's native function.
-
Conclusion and Recommendations
The choice between this compound and Octyl Glucoside is a balance between the known and the potential.
Octyl Glucoside remains a reliable, well-characterized, and cost-effective option, particularly when easy removal of the detergent is a primary concern.[13][18] Its vast history of use provides a wealth of established protocols and expected outcomes.[4] However, its potential harshness makes it a less ideal starting point for particularly sensitive or novel membrane proteins.[11][14]
This compound , while less studied, presents a compelling alternative. Its longer alkyl chain suggests it may offer a milder solubilization environment, potentially leading to higher yields of stable, functional protein. The lack of a definitive CMC value and extensive application data necessitates an empirical approach, as outlined in the provided protocol.
For researchers and drug development professionals, the optimal path forward is to consider both detergents in a well-designed screening experiment. Start with the established protocols for Octyl Glucoside as a baseline, and include this compound as a promising candidate for enhancing the stability of your target membrane protein. This empirical, data-driven approach will ultimately lead to the most successful outcome for your research.
References
-
HECAMEG® - CAS 115457-83-5 - Calbiochem | 373272. MilliporeSigma. Available from: [Link]
- Goodby JW, et al. Liquid-Crystalline Behaviour in the n-Alkyl Gluconamides and Other Related Carbohydrates. Liquid Crystals. 1986;1(4):337-349.
- Chae PS, et al. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. Protein Sci. 2012;21(9):1375-87.
- Tate CG. Thermostabilisation of membrane proteins for structural studies. Methods Mol Biol. 2017;1586:235-256.
- Miyazaki Y, et al. Optimal concentrations of N-decanoyl-N-methylglucamine and sodium dodecyl sulfate allow the extraction and analysis of membrane proteins. J Proteome Res. 2005;4(5):1873-8.
- Gryglewicz G, et al. Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides. J Colloid Interface Sci. 2001;237(1):157-64.
-
NovoPro Bioscience Inc. Detergent types and critical micelle concentrations (CMC). 2023. Available from: [Link]
-
Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. ACS Publications. Available from: [Link]
-
How Do Branched Detergents Stabilize GPCRs in Micelles? ACS Publications. Available from: [Link]
-
Synthesis and Surfactant Properties of Nonionic Biosourced Alkylglucuronamides. ResearchGate. Available from: [Link]
-
Non-Ionic Detergents in Membrane Protein Research. YouTube. 2025. Available from: [Link]
-
Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. ResearchGate. Available from: [Link]
- Synthesis and physical properties of surfactants based on D-gluconamides. IOP Conference Series: Materials Science and Engineering. 2019;509:012089.
- Tsuchiya T, et al. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins. J Biochem. 1982;92(3):949-52.
- Stetsenko A.
-
N-Hexyl-D-gluconamide. PubChem. Available from: [Link]
- Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. Analytical Chemistry. 2023;95(7):3585-3593.
- Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants. ACS Omega. 2025;10(8):9871-9880.
- Heerklotz H, et al. Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer. Biophys J. 1996;70(4):1771-80.
- Detergent selection for enhanced extraction of membrane proteins.
- Properties of New Glucamide Surfactants. Langmuir. 1996;12(15):3579-3587.
-
Stetsenko A. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. Available from: [Link]
- Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir. 2020;36(26):7331-7341.
- Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance. Chemical Science. 2019;10(38):8841-8849.
-
Critical micelle concentration. Wikipedia. Available from: [Link]
- GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles. Methods. 2011;55(4):310-7.
-
Determination of the critical micelle concentration. Available from: [Link]
-
Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. Available from: [Link]
- Kinetic stability of membrane proteins. Cell Mol Life Sci. 2014;71(13):2437-49.
- Membrane Protein Stabilization Strategies for Structural and Functional Studies. Biomolecules. 2021;11(2):309.
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A Scientist's Guide: N-Decyl-D-gluconamide vs. DDM for GPCR Solubilization
Introduction: The GPCR Challenge and the Detergent Dilemma
G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins in the human genome and are the targets of a significant portion of modern pharmaceuticals. Their residence within the lipid bilayer of cells, however, makes them notoriously difficult to study. To analyze their structure and function, they must first be carefully extracted from their native membrane environment, a process known as solubilization. This is where detergents, amphipathic molecules that can shield the hydrophobic regions of the protein from the aqueous solvent, become indispensable.
The choice of detergent is arguably one of the most critical steps in the entire workflow of GPCR research. An ideal detergent must effectively liberate the receptor from the membrane while preserving its delicate three-dimensional structure and functional integrity. A poor choice can lead to denaturation, aggregation, and a complete loss of activity, rendering downstream experiments useless.
For decades, n-Dodecyl-β-D-maltoside (DDM) has been a gold-standard detergent in the field, responsible for the successful solubilization and structural determination of numerous GPCRs. However, the search for alternatives continues, driven by the need for detergents that may offer improved stability for specific receptors or advantages in certain biochemical applications. This guide provides a direct comparison between the established workhorse, DDM, and a less common alternative, N-Decyl-D-gluconamide, providing researchers with the data and rationale to make informed decisions for their experimental design.
The Contenders: A Physicochemical Overview
Understanding the fundamental properties of a detergent is key to predicting its behavior. The Critical Micelle Concentration (CMC) is a crucial parameter; it is the concentration at which detergent monomers begin to self-assemble into micelles. Effective solubilization typically occurs at concentrations well above the CMC.
| Property | This compound | n-Dodecyl-β-D-maltoside (DDM) |
| Chemical Class | Non-ionic | Non-ionic |
| Molecular Weight | 321.4 g/mol | 510.6 g/mol |
| Alkyl Chain Length | 10 Carbons | 12 Carbons |
| Headgroup | Gluconamide | Maltoside |
| CMC (in water) | ~2.2 mM | ~0.17 mM |
| Aggregation Number | ~110 | ~140 |
DDM's very low CMC means it forms stable micelles at a low concentration, making it highly effective for maintaining protein stability over long periods. In contrast, this compound has a significantly higher CMC, which can be advantageous for experiments requiring easier detergent removal, such as reconstitution into liposomes or nanodiscs.
Mechanism of Solubilization: A Visual Guide
The process of membrane protein solubilization by detergents is a stepwise invasion and disruption of the lipid bilayer. The detergent partitions into the membrane, eventually saturating it and forming mixed micelles containing protein, detergent, and some residual lipids.
Caption: The stepwise process of GPCR extraction from the lipid bilayer by detergent micelles.
Head-to-Head Comparison: Performance in GPCR Research
The ultimate test of a detergent is its performance in solubilizing a target GPCR while maintaining its stability and function.
Solubilization Efficiency
Both DDM and this compound are capable of solubilizing GPCRs. DDM's longer alkyl chain and larger headgroup contribute to its robust solubilizing power, making it a reliable first choice for screening new GPCR targets. It has a proven track record of successfully extracting a wide variety of receptors.
This compound, while effective, may require higher concentrations (relative to its CMC) to achieve the same level of solubilization as DDM for certain receptors. Its shorter alkyl chain makes it a slightly milder detergent, which can sometimes be beneficial in preserving the integrity of more delicate protein complexes.
Functional Stability and Integrity
This is the most critical parameter. A solubilized receptor is only useful if it remains functional—capable of binding ligands and coupling to signaling partners.
-
DDM: DDM is widely regarded as excellent for preserving the functional state of many GPCRs. Its maltoside headgroup is thought to mimic the natural carbohydrate-rich environment at the cell surface, and the detergent micelle it forms is often described as a gentle "life raft" for the receptor. Numerous studies have demonstrated that DDM-solubilized GPCRs retain high-affinity ligand binding and the ability to activate G-proteins.
-
This compound: There is less published data for this compound in the context of GPCRs. However, gluconamide-based detergents have been noted for their ability to maintain the activity of other membrane proteins. The key consideration is that stability is highly receptor-dependent. For a specific GPCR, this compound might offer superior stability compared to DDM, but this must be determined empirically through screening.
Suitability for Structural Biology
For techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), the homogeneity and size of the protein-detergent micelle are paramount.
-
DDM: DDM is a star player in GPCR structural biology. The micelles it forms are generally well-behaved and of a consistent size, which facilitates the formation of well-ordered crystals and stable, monodisperse samples for cryo-EM.
-
This compound: The properties of this compound micelles are also suitable for structural work. However, its higher CMC can sometimes lead to greater variability in micelle size and composition, which can be a hindrance. It is less commonly reported in high-resolution GPCR structures, indicating that DDM is generally the more reliable choice for these demanding applications.
Experimental Protocol: A General Framework for Detergent Screening
The optimal detergent and its concentration must be determined empirically for each GPCR. The following workflow provides a robust starting point for comparing this compound and DDM.
Caption: A generalized workflow for screening and comparing detergents for GPCR solubilization.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target GPCR.
-
Harvest cells and lyse them using hypotonic buffer and mechanical disruption (e.g., dounce homogenization).
-
Perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in a buffer (e.g., HEPES, NaCl, protease inhibitors) at a known total protein concentration.
-
-
Detergent Stock Preparation:
-
Prepare concentrated stock solutions of both DDM (e.g., 10% w/v) and this compound (e.g., 10% w/v) in the same buffer as the membranes.
-
-
Solubilization Screening:
-
In separate tubes, aliquot equal amounts of the membrane preparation.
-
Add the detergent stock solutions to achieve a range of final concentrations. For example:
-
DDM: 0.1%, 0.5%, 1.0% (w/v)
-
This compound: 0.5%, 1.0%, 2.0% (w/v)
-
-
The total protein-to-detergent ratio is a critical parameter to track. A common starting point is a 1:10 ratio (mg protein: mg detergent).
-
Incubate the samples with gentle agitation (e.g., on a rotator) for 1-2 hours at 4°C.
-
-
Clarification:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated protein.
-
-
Analysis of the Solubilized Supernatant:
-
Yield: Carefully collect the supernatant. Determine the concentration of the solubilized GPCR using a method like Western Blotting or a fluorescently-tagged receptor.
-
Functional Activity: Perform a ligand-binding assay (e.g., using a radiolabeled ligand) to determine the amount of active, properly folded receptor.
-
Monodispersity: Analyze the sample using size-exclusion chromatography (SEC) to assess the homogeneity of the protein-detergent micelles. A single, symmetrical peak is indicative of a well-behaved sample suitable for structural studies.
-
Conclusion and Recommendation
For researchers embarking on a new GPCR project, n-Dodecyl-β-D-maltoside (DDM) remains the recommended first-line choice for initial solubilization screening. Its extensive track record of success, gentle nature, and proven utility in functional and structural studies make it a reliable and powerful tool. It provides the highest probability of successfully solubilizing a novel GPCR target in a stable and active state.
This compound should be considered a valuable secondary screening candidate. It is best employed when DDM fails to yield a stable or active receptor, or for specific applications where its higher CMC is a distinct advantage, such as in reconstitution experiments where rapid detergent removal is required. The principle of empirical testing is paramount; while DDM is the statistically superior starting point, the unique biochemistry of each GPCR means that alternatives like this compound may, in specific cases, provide the breakthrough needed for a challenging project.
References
- Avanti Polar Lipids. (n.d.). n-Dodecyl-β-D-maltoside (DDM).
- Anatrace. (n.d.). Detergents for Solubilization and Stabilization of GPCRs. Retrieved from a manufacturer's guide on detergents for GPCRs.
- Kobilka, B. K. (2007). G protein coupled receptor structure and activation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(4), 794–807. This is a representative high-impact review from a key figure in the field discussing methods for GPCR structural biology.
Preserving Native Protein Integrity: A Comparative Guide to N-Decyl-D-gluconamide for Effective Protein Extraction
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The successful extraction of structurally and functionally intact proteins from their native cellular environment is a cornerstone of biological research and therapeutic development. The choice of detergent is a critical variable in this process, with the ideal agent effectively solubilizing the target protein while preserving its native conformation and biological activity. This guide provides a comprehensive comparison of N-Decyl-D-gluconamide, a non-ionic detergent, with other commonly used alternatives, offering experimental frameworks to validate protein structure and function post-extraction.
The Critical Role of Detergent Selection in Protein Stability
Detergents are amphipathic molecules essential for disrupting the lipid bilayer of cell membranes and solubilizing membrane-associated and intracellular proteins.[1] They form micelles that encapsulate the hydrophobic regions of proteins, rendering them soluble in aqueous solutions.[2][3] However, the very properties that make detergents effective at solubilization can also lead to protein denaturation and loss of function.[1][4] Therefore, selecting a detergent that provides a balance between effective extraction and gentle handling is paramount.
Non-ionic detergents, such as this compound, are generally considered milder than their ionic counterparts as they do not significantly alter the native charge distribution of a protein.[5][6] this compound belongs to the N-alkyl-D-gluconamide family of surfactants, which are derived from renewable resources and are known for their biodegradability.[7] Its structure, featuring a hydrophilic gluconamide headgroup and a hydrophobic decyl tail, allows it to effectively mimic the amphipathic environment of the lipid bilayer.
A Head-to-Head Comparison of Common Protein Extraction Detergents
The selection of an appropriate detergent is often empirical and protein-dependent. Below is a comparative overview of the physicochemical properties of this compound and other widely used detergents. A crucial parameter is the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[8] Detergents with a high CMC are generally easier to remove by dialysis, which can be advantageous for downstream applications.
| Detergent | Abbreviation | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Key Features |
| This compound | - | Non-ionic (N-alkyl-D-gluconamide) | 335.44[9] | ~4.8[7] | Mild, biodegradable, derived from renewable resources. |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic (Alkyl Maltoside) | 510.62 | ~0.17[10] | Widely used, effective for many membrane proteins, but can be harsh for some.[11] |
| n-Decyl-β-D-maltoside | DM | Non-ionic (Alkyl Maltoside) | 482.56 | ~1.8[10] | Shorter alkyl chain than DDM, forms smaller micelles.[2] |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic (Alkyl Glucoside) | 292.37 | ~20-25[2][5] | High CMC, easily removable by dialysis.[2] |
| Triton X-100 | - | Non-ionic (Polyoxyethylene) | ~625 | ~0.24[2] | Effective solubilizer, but heterogeneous and absorbs UV light at 280 nm.[2][3] |
| 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | CHAPS | Zwitterionic (Bile salt derivative) | 614.88 | 6 - 10 | Can maintain protein-protein interactions. |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic (Maltose Neopentyl Glycol) | 1053.26 | ~0.01[10] | Known for stabilizing delicate membrane proteins.[2] |
Validating Protein Structure and Function Post-Extraction: A Self-Validating Workflow
To ensure the integrity of the extracted protein, a series of biophysical and functional assays should be performed. This workflow provides a framework for validating the structural and functional viability of your protein after solubilization with this compound or any other detergent.
Caption: Workflow for Protein Extraction and Validation.
Experimental Protocol 1: Assessing Secondary Structure with Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of a protein in solution.[12][13] A significant change in the CD spectrum of a protein after detergent extraction compared to its known native state can indicate denaturation.
Methodology:
-
Sample Preparation:
-
Dialyze the purified protein-detergent complex against a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) containing the same concentration of this compound used for extraction to remove any interfering substances.
-
Determine the protein concentration accurately using a method that is not affected by the detergent, such as the bicinchoninic acid (BCA) assay.
-
Prepare a series of protein dilutions to find an optimal concentration that gives a CD signal in the appropriate range (typically 0.1-1.0 mg/mL).
-
-
Instrument Setup and Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Acquire spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Record a baseline spectrum of the buffer (including the detergent) and subtract it from the protein spectrum.
-
-
Data Analysis:
-
Analyze the corrected CD spectrum for characteristic features of α-helical (negative bands at ~222 nm and ~208 nm) and β-sheet (negative band at ~218 nm) structures.
-
Compare the spectra of the protein extracted with this compound to that of the protein extracted with other detergents or a known native reference.
-
Experimental Protocol 2: Evaluating Protein Homogeneity and Aggregation with Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution, making it an excellent tool for detecting protein aggregation.[14][15] Aggregation is a common sign of protein instability and can be induced by harsh detergents.
Methodology:
-
Sample Preparation:
-
Filter the protein-detergent complex solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
Use the same buffer (including detergent) as the sample for baseline measurements.
-
A typical protein concentration for DLS is between 0.5 and 2.0 mg/mL.
-
-
Instrument Setup and Data Acquisition:
-
Use a DLS instrument with temperature control.
-
Equilibrate the sample to the desired temperature before measurement.
-
Acquire multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI).
-
A monomodal peak with a low PDI (<0.2) indicates a homogenous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.
-
Compare the DLS profiles of the protein in this compound with those in other detergents.
-
Experimental Protocol 3: Confirming Biological Activity with a Functional Assay
The ultimate test of a successful protein extraction is the retention of its biological function. The specific assay will depend on the protein of interest (e.g., enzyme kinetics, ligand binding, or cell-based reporter assays).
Methodology (Example: Enzyme Kinetics):
-
Assay Setup:
-
Prepare a reaction mixture containing the appropriate buffer, substrate, and any necessary cofactors.
-
Ensure the final concentration of this compound in the assay does not interfere with the reaction or detection method. A detergent-free control or a control with a known compatible detergent should be included.
-
-
Enzyme Activity Measurement:
-
Initiate the reaction by adding a known amount of the detergent-solubilized enzyme.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Determine the specific activity of the enzyme (e.g., in µmol/min/mg of protein).
-
Compare the specific activity of the enzyme extracted with this compound to that of the enzyme extracted with other detergents and, if possible, to the activity in its native membrane environment.
-
Mechanistic Insights: Why Detergent Choice Matters
The interaction between a detergent and a protein is a complex interplay of hydrophobic and hydrophilic forces. The goal is to replace the native lipid environment with a detergent micelle that maintains the protein's tertiary and quaternary structure.
Caption: Mechanism of Detergent-Based Protein Extraction.
Mild, non-ionic detergents like this compound are thought to form a more "native-like" micellar environment around the protein's transmembrane domains, thereby preserving its structure and function. Harsher, denaturing detergents can strip away essential lipids and disrupt critical protein-protein or protein-lipid interactions, leading to irreversible unfolding and aggregation.
Conclusion: A Path to Preserving Protein Integrity
The selection of an appropriate detergent is a critical first step in any research or development pipeline that relies on the isolation of functional proteins. This compound, with its mild, non-ionic nature, presents a promising option for researchers seeking to preserve the structural and functional integrity of their target proteins. By employing a robust validation workflow that includes biophysical and functional characterization, scientists can confidently select the optimal detergent for their specific application, ultimately leading to more reliable and reproducible results.
References
-
Bohrium. (2012, November 1). Detergent selection for enhanced extraction of membrane proteins. Retrieved from [Link]
-
Chae, P. S., et al. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. Retrieved from [Link]
-
Matar-Merheb, R., et al. (2011). Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins. PLOS ONE. Retrieved from [Link]
-
Lorber, B. (n.d.). Dynamic Light Scattering For the Noninvasive Detection of Protein Aggregation. American Laboratory. Retrieved from [Link]
-
Gautier, A., et al. (2011). Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins. PLOS ONE. Retrieved from [Link]
-
Miles, A. J., & Wallace, B. A. (2016). Circular dichroism spectroscopy of membrane proteins. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Types of detergents for membrane protein extraction. Retrieved from [Link]
-
Pencer, J., et al. (2014). Systematic analysis of protein–detergent complexes applying dynamic light scattering to optimize solutions for crystallization trials. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Refaei, M. (2011, May 9). DLS Protocol. Retrieved from [Link]
-
ResearchGate. (2016, June 27). (PDF) Circular Dichroism Spectroscopy of Membrane Proteins. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Optimal concentrations of N-decanoyl-N-methylglucamine and sodium dodecyl sulfate allow the extraction and analysis of membrane proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Systematic analysis of protein–detergent complexes applying dynamic light scattering to optimize solutions for crystallization trials. Retrieved from [Link]
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Morrison, M. J., et al. (2015). G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent. Biochemical Journal. Retrieved from [Link]
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ResearchGate. (n.d.). Circular dichroism spectra of (A) detergent-solubilized (DDM and C 12 PC) and (B) membrane-reconstituted YidC [DOPC and DOPE/DOPG (3:1, w/w)] [in 10 mM PPB (pH 7.0)]. (C) Circular dichroism spectra of the P1 domain in the absence of detergent and in the presence of 0.48 mM DDM and 4.5 mM C 12 PC [in 10 mM PPB (pH 6.0)]. Retrieved from [Link]
-
Wyatt Technology. (n.d.). Light Scattering Solutions for Protein Characterization. Retrieved from [Link]
-
Khelashvili, G., et al. (2019). GPCR Solubilization and Quality Control. Methods in Molecular Biology. Retrieved from [Link]
-
Das, N., et al. (2018). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. Biochemistry. Retrieved from [Link]
-
Lee, S. C., et al. (2017). How Do Branched Detergents Stabilize GPCRs in Micelles? Journal of the American Chemical Society. Retrieved from [Link]
-
Chae, P. S., et al. (2010). Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization. Journal of the American Chemical Society. Retrieved from [Link]
-
Langan, R. A., et al. (2025, February 5). Solubilization of Membrane Proteins using designed protein WRAPS. bioRxiv. Retrieved from [Link]
-
Sreerama, N., & Woody, R. W. (2003). Analyses of circular dichroism spectra of membrane proteins. Protein Science. Retrieved from [Link]
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Buchanan, S. K. (n.d.). Crystallization of integral membrane proteins. Center for Cancer Research. Retrieved from [Link]
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Sonoda, Y., et al. (2011). Large-scale identification of membrane proteins with properties favorable for crystallization. Structure. Retrieved from [Link]
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Chae, P. S., et al. (2013). Hydrophobic Variations of N-Oxide Amphiphiles for Membrane Protein Manipulation. Chemistry & Biology. Retrieved from [Link]
-
ResearchGate. (2015, November 24). How I can improve the extraction efficiency of membrane proteins? Retrieved from [Link]
-
Al-Bawab, A. Q., et al. (2026, January 7). Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. Scientific Reports. Retrieved from [Link]
-
Knoll, W., et al. (2012). Challenges in the Development of Functional Assays of Membrane Proteins. Materials. Retrieved from [Link]
-
Liu, J., et al. (2014). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. Journal of Proteome Research. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. Retrieved from [Link]
-
Langan, R. A., et al. (2025, February 5). Solubilization of Membrane Proteins using designed protein WRAPS. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of CMC based on physicochemical properties (surface tension, dye solubility, and conductivity) change against the concentration of surfactant (derived from Chakraborty et al., 2011; Tehrani-Bagha and Holmberg, 2013). Retrieved from [Link]
-
Ravula, T., et al. (2020). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Molecules. Retrieved from [Link]
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Das, P., & Chakrapani, H. (2021). Effectiveness of dual-detergent strategy using Triton X-100 in membrane protein purification. Biochemical and Biophysical Research Communications. Retrieved from [Link]
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Li, D., et al. (2020). Protein Fusion Strategies for Membrane Protein Stabilization and Crystal Structure Determination. MDPI. Retrieved from [Link]
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The Impact of Hydrophobicity: A Comparative Analysis of N-Alkyl-D-Gluconamides with Varied Chain Lengths
In the landscape of biocompatible, renewable resource-derived surfactants, N-alkyl-D-gluconamides are emerging as a versatile class of molecules with significant potential in pharmaceuticals, drug delivery, and biomaterial engineering.[1] These non-ionic surfactants, characterized by a hydrophilic D-gluconamide headgroup and a variable hydrophobic alkyl tail, offer a tunable platform where physicochemical properties can be modulated by a simple alteration in the length of the alkyl chain. This guide provides an in-depth comparative analysis of N-alkyl-D-gluconamides with different chain lengths, offering experimental data, detailed protocols, and a mechanistic understanding to aid researchers and drug development professionals in their selection and application.
The Decisive Role of the Alkyl Chain: A Physicochemical Perspective
The length of the N-alkyl chain is the primary determinant of the amphiphilic character of N-alkyl-D-gluconamides, governing their self-assembly in aqueous solutions, surface activity, and solubility.[1] The interplay between the hydrophilic gluconamide headgroup and the hydrophobic alkyl tail dictates the molecule's behavior in different environments.
An increase in the length of the alkyl chain enhances the overall hydrophobicity of the molecule. This has several predictable and profound consequences on the surfactant's properties. The primary driving force for the self-assembly of these molecules into higher-order structures like micelles is the hydrophobic effect, where the nonpolar alkyl chains aggregate to minimize their contact with water.[1]
A longer alkyl chain leads to a greater driving force for micellization, which occurs at a lower concentration. This is quantified by the critical micelle concentration (CMC), a key parameter indicating surfactant efficiency. As a general trend for homologous series of non-ionic surfactants, the CMC decreases as the alkyl chain length increases.[1] This is because fewer molecules are needed to reach the critical concentration for aggregation when each molecule has a stronger impetus to escape the aqueous environment.
Concurrently, aqueous solubility tends to decrease with a longer alkyl chain due to the larger nonpolar segment of the molecule.[1] This trade-off between enhanced surface activity (lower CMC) and reduced solubility is a critical consideration in formulation development.
Comparative Performance Data
| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| N-Decyl-N-methyl-D-gluconamide | C10 | 4.8 | 27.5 |
| N-Dodecyl-N-methyl-D-gluconamide | C12 | 1.2 | 28.0 |
| N-Tetradecyl-N-methyl-D-gluconamide | C14 | 0.3 | 29.0 |
| N-Hexadecyl-N-methyl-D-gluconamide | C16 | 0.08 | 30.5 |
| N-Octadecyl-N-methyl-D-gluconamide | C18 | 0.02 | 32.0 |
Data sourced from a comparative analysis of N-alkyl-N-methyl-D-gluconamides.[2]
As the data clearly demonstrates, a systematic increase in the alkyl chain length from C10 to C18 results in a logarithmic decrease in the CMC, signifying a significant increase in the efficiency of micelle formation.
Applications: Tailoring Functionality Through Chain Length
The choice of a specific N-alkyl-D-gluconamide is dictated by the intended application, with the alkyl chain length being a key parameter for optimization.
Drug Delivery: In the formulation of drug delivery systems for hydrophobic drugs, the micellar core formed by the aggregated alkyl chains serves as a reservoir for the therapeutic agent.[3] A longer alkyl chain results in a larger hydrophobic core, which can potentially enhance the solubilization capacity for highly lipophilic drugs.[1] However, the lower CMC of longer-chain surfactants also means that the micelles are more stable upon dilution, a crucial factor for in vivo applications. Conversely, for certain formulations, the higher aqueous solubility of shorter-chain gluconamides like N-Hexyl-D-gluconamide might be advantageous.[1]
Hydrogel Formation: Several N-alkyl-D-gluconamides are known to act as low molecular weight gelators, forming supramolecular hydrogels through a network of self-assembled fibers.[4] The stability and mechanical properties of these hydrogels are influenced by the strength of the hydrophobic interactions between the alkyl chains. Longer alkyl chains can lead to stronger van der Waals interactions, potentially resulting in more robust hydrogels. The thermal stability of such gels is also related to the alkyl chain length.[4]
Experimental Protocols
Synthesis of N-Alkyl-D-Gluconamides with Varying Chain Lengths
The synthesis of N-alkyl-D-gluconamides is typically achieved through the aminolysis of D-glucono-1,5-lactone with a primary amine of the desired alkyl chain length.[1]
Materials:
-
D-glucono-1,5-lactone
-
Hexylamine (for N-Hexyl-D-gluconamide)
-
Octylamine (for N-Octyl-D-gluconamide)
-
Decylamine (for N-Decyl-D-gluconamide)
-
Dodecylamine (for N-Dodecyl-D-gluconamide)
-
Methanol (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve D-glucono-1,5-lactone (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add the corresponding primary amine (1.1 equivalents) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the pure N-alkyl-D-gluconamide as a white solid.
Caption: A generalized workflow for the synthesis of N-alkyl-D-gluconamides.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring the surface tension of a series of surfactant solutions of varying concentrations.
Procedure:
-
Prepare a stock solution of the N-alkyl-D-gluconamide in deionized water.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations.
-
Measure the surface tension of each solution at a constant temperature using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed, corresponding to the point where the surface becomes saturated with monomers and micelles begin to form in the bulk solution.[5]
Caption: Experimental workflow for determining the Critical Micelle Concentration.
Concluding Remarks
The N-alkyl-D-gluconamide platform offers a remarkable degree of tunability, with the alkyl chain length serving as a simple yet powerful tool to modulate the physicochemical properties and, consequently, the functional performance of these biocompatible surfactants. A longer alkyl chain generally imparts greater surface activity and promotes self-assembly at lower concentrations, which can be advantageous for applications requiring stable micellar formulations, such as in drug delivery. However, this is often accompanied by a decrease in aqueous solubility. The selection of the optimal N-alkyl-D-gluconamide, therefore, necessitates a careful consideration of the specific requirements of the intended application. The experimental protocols provided herein offer a robust framework for the synthesis and characterization of a series of these promising biomaterials, empowering researchers to make informed decisions in their development of advanced formulations and materials.
References
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Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides. PubMed. Available at: [Link].
-
Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers at the air/water interface. PubMed. Available at: [Link].
-
Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants. PMC. Available at: [Link].
-
Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. MATEC Web of Conferences. Available at: [Link].
-
The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. PubMed Central. Available at: [Link].
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-Decyl-D-gluconamide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This is particularly true for amphiphilic molecules like N-Decyl-D-gluconamide, a non-ionic surfactant with significant potential in various applications, including drug delivery and membrane protein research.[1] Its efficacy and safety are intrinsically linked to its purity profile. This guide provides an in-depth, comparative analysis of key analytical techniques for assessing the purity of synthesized this compound, grounded in scientific principles and practical, field-proven insights.
The Significance of Purity in this compound Applications
This compound's amphiphilic nature, stemming from its hydrophilic D-gluconic acid headgroup and hydrophobic decyl tail, dictates its function.[1] However, impurities from the synthesis process can drastically alter its physicochemical properties, such as its critical micelle concentration (CMC) and surface tension reduction capabilities. Common impurities include unreacted starting materials, primarily D-glucono-1,5-lactone and decylamine , as well as potential byproducts from hydrolysis or other side reactions. The presence of these impurities can lead to inconsistent experimental results, misleading structure-activity relationship (SAR) studies, and potential toxicity in biological systems. Therefore, a robust analytical strategy to quantify the purity of this compound is paramount.
A Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique for purity assessment hinges on a balance of specificity, sensitivity, and the nature of the potential impurities. Here, we compare four orthogonal methods: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
dot graph TD { subgraph "Purity Assessment Workflow" A[Synthesized this compound] --> B{Initial Characterization}; B --> C[Chromatographic Methods]; B --> D[Spectroscopic Methods]; C --> E[HPLC-CAD]; C --> F[GC-MS]; D --> G[NMR Spectroscopy]; D --> H[FTIR Spectroscopy]; E --> I[Quantitative Purity]; F --> J[Impurity Identification]; G --> K[Structural Confirmation & Purity]; H --> L[Functional Group Analysis]; I --> M[Final Purity Report]; J --> M; K --> M; L --> M; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style K fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style L fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style M fill:#F1F3F4,stroke:#5F6368,stroke-width:2px } Figure 1: Workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Experimental Rationale: A Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed here. The polar stationary phase of the HILIC column allows for the retention of the polar gluconamide and its starting material, D-glucono-1,5-lactone, while the less polar decylamine will elute earlier. This provides excellent separation of the key components.
Experimental Protocol: HPLC-CAD
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector.
-
-
Chromatographic Conditions:
-
Column: Waters XBridge BEH Amide XP (150 x 3.0 mm, 2.5 µm) or equivalent HILIC column.[4]
-
Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate and 0.1% Formic Acid.
-
Mobile Phase B: 10:90 Acetonitrile/Water with 10 mM Ammonium Acetate and 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 95% A
-
2-10 min: Linear gradient to 50% A
-
10-12 min: Hold at 50% A
-
12.1-15 min: Return to 95% A and equilibrate.
-
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Gas Pressure: 35 psi.[4]
-
-
Sample Preparation:
-
Dissolve the synthesized this compound in the initial mobile phase (95:5 Acetonitrile/Water) to a concentration of 1 mg/mL.
-
Prepare standard solutions of D-glucono-1,5-lactone and decylamine in the same solvent.
-
Data Interpretation and Comparison
| Compound | Expected Retention Time (min) | Rationale |
| Decylamine | ~3-4 | Low polarity, weak interaction with the polar stationary phase. |
| This compound | ~7-9 | Amphiphilic nature, moderate retention. |
| D-glucono-1,5-lactone | ~10-12 | High polarity, strong interaction with the stationary phase. |
Advantages:
-
High sensitivity and a wide dynamic range.
-
Provides quantitative data on the purity of the main compound and the levels of key impurities.
Limitations:
-
Does not provide structural information for unknown impurities.
-
Mobile phase purity is critical to minimize baseline noise.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in the gas phase. Mass spectrometry then fragments the separated compounds and measures the mass-to-charge ratio of the fragments, providing a unique "fingerprint" for identification. Due to the low volatility of this compound and its hydroxyl groups, derivatization is necessary to make it amenable to GC analysis.[6]
Experimental Rationale: Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as hydroxyl and amine groups.[6] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analyte.[7]
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
To 1 mg of the dried sample in a vial, add 100 µL of pyridine and 100 µL of MSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[8]
-
Cool to room temperature before injection.
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp to 300 °C at 10 °C/min.
-
Hold at 300 °C for 10 min.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-800.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Interpretation and Comparison
The silylated derivatives will have distinct retention times and mass spectra.
| Compound (Silylated) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| TMS-Decylamine | ~10-12 | Molecular ion and fragments from the decyl chain. |
| Penta-TMS-N-Decyl-D-gluconamide | ~20-25 | Characteristic fragments from the silylated gluconamide and decyl chain. |
| Tetra-TMS-D-glucono-1,5-lactone | ~15-18 | Fragments indicative of the silylated gluconolactone ring. |
Advantages:
-
High separation efficiency.
-
Provides structural information for impurity identification through mass spectral libraries.
-
Highly sensitive for volatile impurities.
Limitations:
-
Requires derivatization, which adds a step to the workflow and can introduce artifacts.
-
Not suitable for non-volatile impurities.
-
Quantification can be more complex than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei, primarily ¹H and ¹³C. For purity assessment, NMR can be used to confirm the structure of the synthesized compound and to detect and quantify impurities based on their unique spectral signatures.
Experimental Rationale: ¹H NMR is particularly useful for quantitative analysis (qNMR) if a certified internal standard is used. The integration of the signals is directly proportional to the number of protons, allowing for a direct measure of purity. ¹³C NMR provides complementary information about the carbon skeleton.
dot graph { layout=neato; node [shape=box, style=filled]; subgraph "NMR Analysis Logic" { "¹H NMR Spectrum" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "¹³C NMR Spectrum" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Signal Integration" [fillcolor="#FBBC05", fontcolor="#202124"]; "Chemical Shifts" [fillcolor="#FBBC05", fontcolor="#202124"]; "Impurity Signals" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Purity Calculation" [fillcolor="#F1F3F4", stroke="#5F6368"]; "Structural Confirmation" [fillcolor="#F1F3F4", stroke="#5F6368"];
} Figure 2: Logic diagram for purity assessment using NMR spectroscopy.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve ~10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
For qNMR, add a known amount of a certified internal standard (e.g., maleic acid).
-
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher for better resolution).
-
-
Acquisition Parameters:
-
¹H NMR: Standard pulse sequence, sufficient relaxation delay (D1) of at least 5 times the longest T₁ for quantitative analysis.
-
¹³C NMR: Proton-decoupled pulse sequence.
-
Data Interpretation and Comparison
-
This compound: Expect a complex ¹H NMR spectrum with signals for the decyl chain protons (a triplet for the terminal methyl group around 0.8 ppm, and multiplets for the methylene groups between 1.2-1.6 ppm and around 3.1 ppm for the methylene group adjacent to the nitrogen), and signals for the gluconamide headgroup protons (in the 3.5-4.5 ppm region). The amide proton will appear as a broad signal. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the amide (~174 ppm) and the carbons of the gluconamide and decyl chains.[9]
-
Decylamine: A simple spectrum with signals corresponding to the decyl chain.
-
D-glucono-1,5-lactone: A distinct set of signals for the lactone ring protons.[10][11]
By comparing the integrals of the signals corresponding to the main compound and the impurities, the purity can be calculated.
Advantages:
-
Provides unambiguous structural confirmation.
-
Can be a primary method for quantitative analysis (qNMR).
-
Non-destructive technique.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Signal overlap can complicate analysis in complex mixtures.
-
Requires a relatively larger amount of sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule.
Experimental Rationale: FTIR is a rapid and straightforward technique to confirm the presence of key functional groups in the synthesized this compound and to detect the presence of starting materials if they are in significant quantities.
Experimental Protocol: FTIR
-
Sample Preparation:
-
For solid samples, use the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation:
-
FTIR spectrometer.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
Data Interpretation and Comparison
| Compound | Key Vibrational Bands (cm⁻¹) | Functional Group |
| This compound | ~3300 (broad) | O-H and N-H stretching |
| ~2920, ~2850 | C-H stretching (alkyl chain) | |
| ~1640 | C=O stretching (Amide I) | |
| ~1550 | N-H bending (Amide II) | |
| Decylamine | ~3360, ~3290 | N-H stretching (primary amine)[12] |
| ~2920, ~2850 | C-H stretching (alkyl chain)[12] | |
| D-glucono-1,5-lactone | ~3400 (broad) | O-H stretching |
| ~1730 | C=O stretching (lactone) |
The absence of a strong lactone carbonyl peak around 1730 cm⁻¹ and the characteristic primary amine N-H stretching bands are good indicators of high purity.
Advantages:
-
Fast and easy to perform.
-
Provides confirmation of the successful synthesis by identifying key functional groups.
-
Non-destructive.
Limitations:
-
Not a quantitative technique for purity assessment.
-
Low sensitivity to minor impurities.
-
Provides limited structural information.
Conclusion: A Multi-faceted Approach to Purity Assessment
No single analytical technique provides a complete picture of the purity of synthesized this compound. A comprehensive and reliable assessment requires a multi-faceted approach, leveraging the strengths of each method.
-
HPLC-CAD stands out as the primary choice for quantitative purity determination due to its universal detection and ability to separate the main compound from its key impurities.
-
GC-MS is invaluable for the identification of unknown volatile impurities and provides an orthogonal separation mechanism to HPLC.
-
NMR spectroscopy is the gold standard for unambiguous structural confirmation and can be used for quantitative analysis (qNMR) , serving as a primary method of measurement.
-
FTIR spectroscopy offers a rapid initial check for the presence of key functional groups and the absence of significant starting material contamination.
By integrating these techniques, researchers and drug development professionals can confidently establish the purity of their synthesized this compound, ensuring the integrity and reproducibility of their scientific endeavors. The validation of these analytical procedures should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability of the results.
References
-
PubChem. Decylamine. National Center for Biotechnology Information. [Link]
-
Natural Products Magnetic Resonance Database. Gluconolactone (NP0000171). [Link]
-
Biological Magnetic Resonance Bank. D-Glucono-1,5-lactone. [Link]
-
PubChem. Didecylamine. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]
-
NIST. di-n-Decylamine. National Institute of Standards and Technology. [Link]
-
SpectraBase. D-Glucono-1,5-lactone. [Link]
-
SpectraBase. D-Glucono-1,5-lactone. [Link]
-
ResearchGate. FTIR spectra of a) dodecylamine, b) 11-mercaptoundecanoic acid, c)... [Link]
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Ghosh, S., & Kline, B. (2019). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. BMC research notes, 12(1), 268. [Link]
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A Researcher's Guide to Detergent Selection: Cross-Validation of N-Decyl-D-gluconamide for Membrane Protein Studies
For researchers, scientists, and drug development professionals engaged in the intricate world of membrane proteins, the choice of a solubilizing agent is a critical decision that profoundly impacts experimental success. This guide provides an in-depth comparison of N-Decyl-D-gluconamide, a non-ionic detergent, with other commonly used detergents. By presenting a framework for empirical validation and synthesizing available data, this document serves as a practical resource for optimizing membrane protein extraction, stabilization, and characterization.
The Pivotal Role of Detergents in Membrane Protein Research
Membrane proteins, embedded within the lipid bilayer, are central to a vast array of cellular processes and represent a major class of drug targets.[1] Their hydrophobic nature necessitates the use of detergents to extract them from their native environment and maintain their solubility in aqueous solutions for downstream applications such as structural studies and functional assays.[2] The ideal detergent should effectively solubilize the target protein while preserving its native conformation and biological activity.[1]
Non-ionic detergents are often favored for their mildness, as they typically disrupt lipid-lipid and protein-lipid interactions without denaturing the protein by disrupting protein-protein interactions.[3][4] This guide focuses on the cross-validation of this compound, a member of the N-alkyl-D-gluconamide family of non-ionic detergents, against established alternatives.[5]
Understanding the Contenders: A Detergent Lineup
The selection of an appropriate detergent is often a balance between its solubilization efficacy and its ability to maintain the stability and function of the membrane protein of interest. Below is a profile of this compound and a selection of widely used detergents for comparison.
This compound: The Challenger
This compound belongs to a class of non-ionic detergents characterized by a hydrophilic gluconamide headgroup and a hydrophobic alkyl chain.[5] This class of detergents is noted for its non-denaturing properties and high solubilizing power.[5] The decyl (C10) alkyl chain of this compound positions it as an intermediate-chain detergent, suggesting a balance between the potentially destabilizing effects of shorter-chain detergents and the larger micelle size of longer-chain detergents.[4] While extensive comparative data for this compound is not as abundant as for more established detergents, its chemical properties make it a compelling candidate for screening, particularly for sensitive membrane proteins.
The Established Players: A Comparative Overview
To provide a context for evaluating this compound, it is essential to understand the properties of commonly used detergents.
-
n-Dodecyl-β-D-maltoside (DDM): The Gold Standard DDM is a non-ionic alkyl maltoside detergent and is one of the most widely used and successful detergents for the purification and crystallization of membrane proteins.[3][6] Its popularity stems from its gentle nature and its ability to stabilize a wide range of membrane proteins.[7] However, DDM forms relatively large micelles, which can be a drawback for certain applications like NMR spectroscopy.[3]
-
Triton X-100: The Workhorse A non-ionic detergent with a bulky polyoxyethylene headgroup, Triton X-100 is a powerful solubilizing agent.[3] It is widely used for cell lysis and initial protein extraction.[8][9] A significant disadvantage of Triton X-100 is its strong absorbance in the UV range, which interferes with protein quantification using standard spectrophotometric methods.[3][4]
-
CHAPS: The Zwitterionic Option 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) is a zwitterionic detergent, meaning it possesses both a positive and a negative charge in its headgroup, resulting in a net neutral charge over a wide pH range.[10] It is considered a mild detergent and is particularly useful in applications where maintaining protein-protein interactions is crucial, such as in co-immunoprecipitation.[4]
-
n-Octyl-β-D-glucoside (OG): The Small and Mighty OG is a non-ionic detergent with a short alkyl chain and a glucose headgroup.[3] It forms small micelles and has a high critical micelle concentration (CMC), which facilitates its removal by dialysis.[11][12] However, its shorter alkyl chain can sometimes lead to protein destabilization compared to longer-chain detergents.[4][13]
Quantitative Comparison of Detergent Properties
The physicochemical properties of a detergent are critical determinants of its behavior in solution and its interaction with membrane proteins. The following table summarizes key parameters for the detergents discussed.
| Detergent | Abbreviation | Class | Critical Micelle Concentration (CMC) (mM) | Micelle Size (kDa) |
| This compound | - | Non-ionic | To be determined empirically | To be determined empirically |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | ~0.17[14] | ~50[14] |
| Triton X-100 | - | Non-ionic | ~0.2[3] | 60-90[3] |
| CHAPS | - | Zwitterionic | 6-10 | ~6.15 |
| n-Octyl-β-D-glucoside | OG | Non-ionic | ~20-25[14] | ~6-8[14] |
| n-Decyl-β-D-maltoside | DM | Non-ionic | ~1.8[14] | ~40[14] |
Note: The CMC and micelle size are dependent on factors such as temperature, pH, and ionic strength.
Experimental Protocols for Detergent Cross-Validation
The optimal detergent for a specific membrane protein must be determined empirically. The following protocols provide a framework for systematically comparing the performance of this compound with other detergents.
Protocol 1: Detergent Screening for Membrane Protein Solubilization
This protocol allows for the rapid assessment of the efficiency of different detergents in extracting a target membrane protein.
Workflow for Detergent Screening
Caption: Workflow for comparing the solubilization efficiency of different detergents.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest cells overexpressing the membrane protein of interest.
-
Wash the cell pellet with a suitable buffer (e.g., PBS) to remove soluble proteins.
-
Lyse the cells using an appropriate method (e.g., sonication, Dounce homogenization).
-
Isolate the membrane fraction by ultracentrifugation.
-
-
Detergent Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors).
-
Aliquot the membrane suspension into separate tubes.
-
To each tube, add a different detergent (e.g., this compound, DDM, Triton X-100, CHAPS, OG) to a final concentration above its respective CMC. A typical starting concentration is 1-2% (w/v).
-
Incubate the samples for 1-4 hours at 4°C with gentle agitation.
-
Pellet the non-solubilized membrane material by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
-
Analysis:
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Analyze the protein content of the supernatant by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the target protein.
-
Quantify the amount of solubilized target protein to compare the efficiency of each detergent.
-
Protocol 2: Thermal Shift Assay for Assessing Protein Stability
A thermal shift assay, or differential scanning fluorimetry, is a high-throughput method to assess the thermal stability of a protein in different conditions, including in the presence of various detergents.[15] An increase in the melting temperature (Tm) of the protein indicates stabilization.[15]
Workflow for Thermal Shift Assay
Caption: Workflow for assessing membrane protein stability in different detergents using a thermal shift assay.
Step-by-Step Methodology:
-
Sample Preparation:
-
Start with the purified membrane protein solubilized in a baseline detergent.
-
If necessary, exchange the protein into the different test detergents (including this compound) using a suitable method like size-exclusion chromatography. Ensure the final detergent concentration is above the CMC.
-
Prepare a reaction mixture for each detergent condition containing the protein, the respective detergent, and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).[15]
-
-
Thermal Denaturation:
-
Load the reaction mixtures into a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C).
-
-
Data Analysis:
-
Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye will bind to the exposed hydrophobic core, leading to an increase in fluorescence.
-
Plot the fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the sigmoidal curve.
-
Compare the Tm values obtained in the presence of different detergents. A higher Tm indicates greater protein stability.
-
Concluding Remarks for the Informed Researcher
The selection of an optimal detergent is a cornerstone of successful membrane protein research. While established detergents like DDM and Triton X-100 have a long history of use, novel detergents such as this compound offer potentially advantageous properties that warrant investigation. The lack of extensive comparative data for this compound in the literature underscores the importance of empirical validation.
By employing systematic screening protocols for both solubilization efficiency and protein stability, researchers can make data-driven decisions tailored to their specific protein of interest. This guide provides the foundational knowledge and experimental framework to perform a robust cross-validation of this compound and other detergents, ultimately empowering researchers to enhance the quality and reproducibility of their findings in the challenging yet rewarding field of membrane protein science.
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N-Decyl-D-gluconamide: A Comparative Guide to its Effectiveness in Specific Protein Families
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein science, the choice of detergent is a critical decision that can dictate the success or failure of downstream applications. This guide provides a comprehensive analysis of N-Decyl-D-gluconamide, a non-ionic detergent, and evaluates its performance in the solubilization and stabilization of specific protein families, particularly membrane proteins. By comparing its efficacy with other commonly used detergents and providing supporting data, this document aims to equip researchers with the knowledge to make informed decisions for their experimental designs.
Introduction to this compound: A Gentle Surfactant for Delicate Proteins
This compound is a non-ionic detergent characterized by a C10 alkyl chain and a gluconamide polar headgroup. This structure confers upon it amphipathic properties, allowing it to effectively disrupt lipid bilayers and solubilize membrane proteins while minimizing denaturation. Its gentle nature makes it a promising candidate for the extraction and purification of sensitive protein targets, where maintaining structural and functional integrity is paramount.
Physicochemical Properties: A Head-to-Head Comparison
The effectiveness of a detergent is intrinsically linked to its physicochemical properties. The Critical Micelle Concentration (CMC) and micelle size are particularly crucial parameters that influence a detergent's behavior in solution and its interaction with proteins.
| Property | This compound | n-dodecyl-β-D-maltoside (DDM) | n-decyl-β-D-maltoside (DM) | n-octyl-β-D-glucoside (OG) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Class | Gluconamide | Alkyl Maltoside | Alkyl Maltoside | Alkyl Glucoside | Maltose Neopentyl Glycol |
| Molecular Weight ( g/mol ) | 335.44[1][2] | ~510 | ~483 | ~292 | ~991 |
| CMC (mM) | Data not explicitly found | ~0.17[3] | ~1.8[3] | ~20-25[3] | ~0.01[3] |
| Micelle Size (kDa) | Data not explicitly found | ~50[3] | ~40[3] | ~6-8[3] | ~40[3] |
Table 1: Physicochemical properties of this compound and other common non-ionic detergents. The selection of a detergent is often a trade-off between solubilization power and gentleness. While a high CMC can facilitate removal by dialysis, a lower CMC is often indicative of a milder detergent.
Performance in Key Protein Families: A Comparative Analysis
The true measure of a detergent's utility lies in its performance with specific protein families. This section delves into the effectiveness of this compound and its analogs in the solubilization and stabilization of challenging protein targets.
G-Protein Coupled Receptors (GPCRs): Preserving Conformational Integrity
GPCRs are notoriously unstable upon removal from their native membrane environment, making the choice of detergent critical for their structural and functional characterization.[4][5][6] While direct comparative studies on this compound for GPCRs are limited, the performance of its close structural analog, n-decyl-β-D-maltoside (DM), provides valuable insights.
Molecular dynamics simulations have shown that detergents with shorter alkyl chains, like decyl maltoside (DM), can be less stabilizing for some GPCRs compared to their longer-chain counterparts like dodecyl maltoside (DDM).[4] However, the branched-chain detergent Lauryl Maltose Neopentyl Glycol (LMNG) has demonstrated superior ability to stabilize GPCRs by providing more effective packing of its alkyl chains around the receptor's hydrophobic transmembrane region.[4][5][6]
The key takeaway for researchers is that while this compound's gentleness is a significant advantage, its shorter alkyl chain may necessitate optimization for highly unstable GPCRs. Screening a panel of detergents, including those with varying alkyl chain lengths and head group architectures, is often the most prudent approach.
Other Membrane Proteins: A Versatile Tool for Solubilization
Beyond GPCRs, this compound and its related compounds have shown utility in the study of other membrane proteins. For instance, n-decyl-β-d-maltoside (C10M) has been successfully used as an additive in the crystallization of succinate:ubiquinone oxidoreductase from Escherichia coli.[7] Furthermore, n-decyl-β-d-glucopyranoside has been employed in a two-phase aqueous micellar system for the affinity-enhanced partitioning of proteins, demonstrating its utility in protein purification.[8][9]
The choice of detergent is highly protein-dependent, and there is no universally "best" option.[10] However, the mild nature of gluconamide-based detergents makes them a valuable starting point for the solubilization of a wide range of membrane proteins.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for utilizing this compound for membrane protein extraction and purification. Optimization will be necessary for each specific protein.
Membrane Protein Solubilization
This workflow outlines the essential steps for extracting membrane proteins using this compound.
Caption: Workflow for membrane protein solubilization.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest cells expressing the target protein.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Perform a low-speed centrifugation (e.g., 10,000 x g for 20 minutes) to pellet intact cells and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the membranes.
-
Wash the membrane pellet with a buffer lacking detergent to remove soluble proteins.
-
-
Solubilization:
-
Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).
-
Add this compound to a final concentration above its CMC. A starting concentration of 1-2% (w/v) is often a good starting point, but this will require empirical optimization.
-
Incubate the mixture for 1-4 hours at 4°C with gentle agitation.
-
Perform a final ultracentrifugation step (e.g., 100,000 x g for 1 hour) to pellet any non-solubilized material.
-
The supernatant now contains the solubilized membrane proteins.
-
Protein Purification via Affinity Chromatography
This diagram illustrates a typical workflow for purifying a tagged membrane protein after solubilization.
Caption: Affinity purification of a membrane protein.
Step-by-Step Methodology:
-
Binding: Incubate the solubilized protein sample with an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins) for 1-2 hours at 4°C.
-
Washing: Wash the resin extensively with a wash buffer containing a low concentration of this compound (above the CMC) to remove non-specifically bound proteins.
-
Elution: Elute the purified protein from the resin using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins). The elution buffer should also contain this compound to maintain protein solubility.
-
Analysis: Analyze the purity of the eluted protein using SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.
Conclusion: A Valuable Addition to the Detergent Toolkit
This compound represents a valuable tool in the challenging field of membrane protein research. Its non-ionic nature and gluconamide headgroup contribute to its mild yet effective solubilizing properties. While direct comparative data across a wide range of protein families is still emerging, the available information and the performance of its close analogs suggest that it is a strong candidate for the extraction and purification of delicate membrane proteins. As with any detergent, empirical optimization is key to achieving the best results for a specific protein of interest. This guide provides a foundational understanding to aid researchers in the rational selection and application of this compound in their quest to unravel the complexities of protein structure and function.
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Evaluating the Impact of N-Decyl-D-gluconamide on Enzyme Kinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, the intricate dance between an enzyme and its substrate is of paramount importance. The introduction of any new molecule into this system, whether for solubilization, stabilization, or as part of a formulation, demands rigorous evaluation. This guide provides an in-depth technical comparison of N-Decyl-D-gluconamide, a non-ionic surfactant, and its impact on enzyme kinetics. We will explore its performance relative to other commonly used detergents and provide the foundational knowledge to empower your experimental design.
Introduction to this compound: A Sugar-Based Surfactant
This compound belongs to the class of sugar-based surfactants, which are gaining attention in biochemical and pharmaceutical applications due to their biocompatibility and often milder nature compared to traditional synthetic surfactants.[1][2][3] These surfactants are amphiphilic molecules, possessing a hydrophilic sugar headgroup and a hydrophobic tail, enabling them to interact with both aqueous environments and lipophilic molecules, such as membrane-associated enzymes.[2][4]
This compound's structure, featuring a linear ten-carbon alkyl chain and a gluconamide headgroup, suggests it will behave as a non-ionic detergent. Non-ionic detergents are generally preferred for handling proteins as they are less likely to cause denaturation compared to their ionic counterparts.[5] They are instrumental in solubilizing membrane proteins and can be crucial for maintaining the stability and activity of enzymes in various experimental setups.[6]
The Critical Role of Detergents in Enzyme Assays
Detergents are indispensable tools in the study of many enzymes, particularly those embedded within cellular membranes. Their primary functions include:
-
Solubilization: Extracting membrane-bound enzymes from the lipid bilayer to make them accessible for study in an aqueous environment.
-
Stabilization: Preventing aggregation and maintaining the native conformation, and thus the activity, of purified enzymes.[7]
-
Facilitating Substrate Accessibility: In some cases, detergents can help to present a hydrophobic substrate to the active site of an enzyme in a more favorable manner.
However, the presence of detergents can also significantly influence the kinetics of an enzymatic reaction.[8][9] Therefore, a careful evaluation of any detergent's impact is not just recommended, but essential for accurate and reproducible results.
Comparative Analysis: this compound vs. Established Alternatives
To understand the potential impact of this compound, we will compare its hypothetical performance with two well-characterized non-ionic detergents widely used in enzyme kinetics: n-Dodecyl-β-D-maltoside (DDM) and n-Octyl-β-D-glucopyranoside (Octyl glucoside).
| Property | This compound (Hypothesized) | n-Dodecyl-β-D-maltoside (DDM) | n-Octyl-β-D-glucopyranoside (Octyl glucoside) |
| Detergent Class | Non-ionic | Non-ionic | Non-ionic |
| Molecular Weight | ~335 g/mol | ~510 g/mol | ~292 g/mol |
| Critical Micelle Concentration (CMC) | Expected to be in the low millimolar range | ~0.17 mM | ~20-25 mM[10] |
| Enzyme Denaturation Potential | Low | Low | Low |
| Dialyzability | Moderate | Difficult due to low CMC | Readily dialyzable due to high CMC[10] |
| Common Applications | Potential for enzyme stabilization and solubilization of membrane proteins. | Gold standard for solubilization and structural studies of membrane proteins.[11][12] | Solubilization of membrane proteins, readily removed from preparations.[8][13] |
Causality Behind the Comparison:
-
Alkyl Chain Length: The decyl (C10) chain of this compound is intermediate between the octyl (C8) chain of Octyl glucoside and the dodecyl (C12) chain of DDM. This can influence its hydrophobicity and, consequently, its CMC and interaction with proteins.
-
Headgroup: All three possess sugar-based headgroups, contributing to their mildness. The gluconamide headgroup of the target compound is structurally distinct from the glucoside and maltoside headgroups of the alternatives, which could lead to different hydrogen bonding interactions with the enzyme surface.
-
Critical Micelle Concentration (CMC): The CMC is a crucial parameter.[14] Detergents with a low CMC, like DDM, are very efficient at solubilizing membranes at low concentrations but are difficult to remove by dialysis.[12] Detergents with a high CMC, like Octyl glucoside, are easily removed but may be less effective at solubilization or require higher concentrations.[10] We hypothesize that this compound will have a CMC that allows for effective solubilization while being more amenable to removal than DDM.
Experimental Evaluation of this compound's Impact on Enzyme Kinetics
To rigorously assess the effect of this compound on an enzyme, a series of well-designed experiments are necessary. Here, we outline the key experimental protocols using a hypothetical membrane-bound enzyme, "Enzyme X," that hydrolyzes a chromogenic substrate.
Workflow for Evaluating Detergent Effects on Enzyme Kinetics
Caption: Proposed mechanism of this compound interaction with a membrane enzyme.
The hydrophobic decyl tails of this compound are expected to interact with the transmembrane domains of the protein, mimicking the lipid environment of the cell membrane. The hydrophilic gluconamide headgroups will face the aqueous solvent, keeping the enzyme-detergent complex soluble. This micellar encapsulation can prevent aggregation and protect the enzyme from denaturation, leading to enhanced stability and activity. The specific geometry and charge distribution of the gluconamide headgroup may influence the precise orientation and dynamics of the encapsulated enzyme, potentially explaining differences in kinetic parameters compared to other detergents.
Conclusion and Future Perspectives
This compound presents itself as a promising candidate for use in enzyme kinetics studies, particularly for membrane-associated enzymes. Its non-ionic, sugar-based structure suggests it will be a mild detergent, capable of enhancing enzyme stability and activity. While direct comparative data is still emerging, the experimental framework provided in this guide allows for a systematic evaluation of its performance against established alternatives like DDM and Octyl glucoside.
For researchers and drug development professionals, the careful selection and characterization of detergents are critical for obtaining reliable and meaningful data. By understanding the physicochemical properties of molecules like this compound and rigorously testing their impact on enzyme kinetics, we can unlock a more accurate understanding of biological processes and accelerate the development of novel therapeutics.
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- Garavito, R. M., & Ferguson-Miller, S. (2001). Detergents as tools in membrane biochemistry. Journal of Biological Chemistry, 276(35), 32403-32406.
- le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1508(1-2), 86-111.
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A Researcher's Guide to Detergent Selection: N-Decyl-D-gluconamide vs. CHAPS
The journey of a membrane protein from its native lipid environment to a state amenable for structural and functional characterization is fraught with challenges. The selection of an appropriate detergent is arguably one of the most critical steps, profoundly influencing protein yield, stability, and biological activity. This guide offers a comprehensive comparison of two prominent detergents: the non-ionic N-Decyl-D-gluconamide and the zwitterionic 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS). We will dissect their molecular attributes, compare their performance in key biochemical applications with supporting experimental data, and provide a logical framework for their effective use in your research.
The Contenders: A Tale of Two Amphiphiles
At the heart of their utility, both this compound and CHAPS are amphiphilic molecules, possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. However, their chemical architectures are fundamentally different, dictating their distinct behaviors in solution and their interactions with membrane proteins.
This compound is a non-ionic detergent characterized by a flexible ten-carbon alkyl chain as its hydrophobic tail and a linear D-gluconamide polar headgroup. Its lack of a net charge makes it a gentle solubilizing agent, often preserving the native charge and structure of the protein of interest. This characteristic is particularly advantageous in applications sensitive to protein charge, such as ion-exchange chromatography.
CHAPS , in contrast, is a zwitterionic detergent. It features a rigid, steroidal hydrophobic backbone derived from cholic acid and a polar headgroup containing both a positive and a negative charge, rendering it electrically neutral over a broad pH range.[1][2] This unique structure combines the solubilizing power of bile salts with the milder, non-denaturing properties of zwitterionic compounds, making it effective at disrupting both protein-lipid and protein-protein interactions.[1][2]
Physicochemical Properties: A Micellar Showdown
The self-assembly of detergents into micelles is a key aspect of their function. The critical micelle concentration (CMC) – the concentration at which micelle formation begins – and the aggregation number – the number of detergent molecules in a micelle – are crucial parameters that influence their solubilization efficacy and their impact on the target protein.
| Property | This compound | CHAPS |
| Molecular Weight | 335.44 g/mol [3] | 614.88 g/mol [4] |
| Detergent Class | Non-ionic | Zwitterionic[1][2] |
| Critical Micelle Concentration (CMC) | ~4.8 mM (estimated for N-Decyl-N-methyl-D-gluconamide) | 6 - 10 mM[1][4] |
| Aggregation Number | Not explicitly found in literature | ~10[4] |
| Micelle Molecular Weight | Not explicitly found in literature | ~6,150 Da[4] |
Table 1: A comparative overview of the physicochemical properties of this compound and CHAPS. The CMC for this compound is an estimate based on the closely related N-Decyl-N-methyl-D-gluconamide.
The estimated lower CMC of this compound suggests it may be more efficient at lower concentrations. The significantly smaller aggregation number and micelle molecular weight of CHAPS are notable, often making it easier to remove by dialysis, a desirable feature for many downstream applications.[4]
Performance in the Lab: A Head-to-Head Comparison
The true test of a detergent lies in its performance in real-world applications. Here, we compare this compound and CHAPS in the critical areas of membrane protein solubilization for 2D gel electrophoresis and protein crystallization.
Membrane Protein Solubilization for 2D Gel Electrophoresis
Two-dimensional gel electrophoresis (2DE) is a high-resolution technique for separating complex protein mixtures. Effective solubilization of membrane proteins is a prerequisite for successful 2DE.
A study comparing various detergents for the analysis of membrane proteomes by 2DE provides valuable insights. While this study did not use this compound directly, it investigated the performance of MEGA 10 (decanoyl-N-methylglucamide), a structurally very similar non-ionic detergent with the same C10 alkyl chain. The results showed that extraction buffers containing MEGA 10 offered a selective improvement over the commonly used CHAPS for the analysis of human erythrocyte, mouse liver, and mouse brain membranes.[5] Mixtures of CHAPS and MEGA 10 demonstrated additive improvements in the number of protein spots, their density, and the overall resolution of the 2D gels.[5]
This suggests that for complex membrane protein samples destined for 2DE, this compound, akin to MEGA 10, could be a valuable alternative or a complementary detergent to CHAPS, potentially revealing proteins that are poorly solubilized by CHAPS alone.
Protein Crystallization
The journey to a high-resolution protein structure often culminates in the challenging step of crystallization. The detergent used to maintain the protein in a soluble state plays a pivotal role in this process.
-
This compound : As a non-ionic detergent with a flexible alkyl chain, it can form relatively larger and potentially more heterogeneous micelles. While this can be beneficial for maintaining the stability of some proteins, it may hinder the formation of the highly ordered crystal lattice required for X-ray diffraction.
-
CHAPS : The small and relatively uniform micelles formed by CHAPS are often considered advantageous for protein crystallization. The smaller micelle size can facilitate the necessary protein-protein contacts for crystal formation.
Experimental Design: A Logical Workflow for Detergent Selection
The choice between this compound and CHAPS is not arbitrary but should be guided by the specific requirements of your experiment. The following workflow illustrates a systematic approach to selecting and optimizing a detergent for your membrane protein of interest.
Figure 1: A systematic workflow for selecting and optimizing a detergent for membrane protein research.
Conclusion and Recommendations: A Strategic Choice
The decision to use this compound or CHAPS should be based on a careful consideration of your research objectives and the specific characteristics of your target protein.
-
Choose this compound (or a similar non-ionic detergent) when:
-
Preserving the native charge and structure of the protein is paramount.
-
You are working with a particularly sensitive protein that may be denatured by harsher detergents.
-
Initial screens with CHAPS yield suboptimal results in applications like 2D gel electrophoresis.
-
-
Choose CHAPS when:
-
High solubilization efficiency is required for robust membrane proteins.
-
Easy removal of the detergent by dialysis is a key consideration for downstream applications.
-
Your primary goal is protein crystallization, where its small, uniform micelles can be advantageous.
-
Ultimately, there is no single "best" detergent. An empirical approach, involving the screening of a panel of detergents including both this compound and CHAPS, is the most reliable strategy for identifying the optimal conditions for your specific membrane protein of interest.
References
- AG Scientific. CHAPS Detergent: Protocols and Frequently Asked Questions. AG Scientific. Accessed January 12, 2026.
- Bio-Rad. Detergent for IEF. Bio-Rad. Accessed January 12, 2026.
- PubChem. This compound.
- Biofargo. CHAPS 98% Ultra Pure Grade. Biofargo. Accessed January 12, 2026.
- Tonge, R., Shaw, J., Middleton, B., Rowlinson, R., Rayner, S., Young, J., Povey, F., Grundy, A., & Davison, M. (2001). Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. Proteomics, 1(3), 377-392.
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A Senior Application Scientist's Guide to Quantitative Protein Recovery: N-Decyl-D-gluconamide in Focus
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, achieving high-yield recovery of structurally and functionally intact proteins is a cornerstone of success. The initial step of liberating proteins from their cellular environment, particularly from the intricate lipid bilayer of cell membranes, presents a significant hurdle. The choice of detergent is paramount in this process, acting as a molecular crowbar to gently pry proteins from their native environment while preserving their integrity.
This guide provides an in-depth, quantitative comparison of N-Decyl-D-gluconamide, a non-ionic surfactant, against other commonly employed detergents. We will delve into the underlying principles of detergent-mediated protein extraction, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions for your specific research needs.
The Critical Role of Detergents in Protein Recovery
At its core, protein extraction from a cellular context is a balancing act. The detergent must be potent enough to disrupt lipid-lipid and lipid-protein interactions but mild enough to avoid denaturing the protein of interest by disrupting crucial protein-protein interactions.[1] Non-ionic detergents, characterized by their uncharged hydrophilic head groups, are often the preferred choice for isolating biologically active membrane proteins.[1][2]
The efficacy of a detergent is largely governed by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers self-assemble into micelles.[3] Effective protein solubilization occurs at detergent concentrations above the CMC. A lower CMC indicates that less detergent is required to form micelles, which can be advantageous for downstream applications where detergent removal is necessary.[4]
This compound: A Closer Look
This compound is a non-ionic surfactant featuring a hydrophilic D-gluconic acid backbone linked to a hydrophobic decyl (C10) alkyl chain via an amide bond.[5] This amphiphilic nature allows it to effectively interact with both hydrophobic and hydrophilic environments, making it a valuable tool for protein recovery.[5] Its sugar-based headgroup contributes to its mild, biocompatible properties.[5]
Comparative Analysis of Detergents for Protein Recovery
To provide a clear perspective on the performance of this compound, we will compare it with three widely used detergents: Triton X-100 (a non-ionic polyoxyethylene-based detergent), CHAPS (a zwitterionic detergent), and n-Octyl-β-D-glucopyranoside (Octyl Glucoside, a non-ionic alkyl glucoside).
Physicochemical Properties: A Head-to-Head Comparison
The selection of a detergent should be guided by its fundamental properties. The table below summarizes key physicochemical parameters for this compound and its counterparts.
| Property | This compound | Triton X-100 | CHAPS | n-Octyl-β-D-glucopyranoside (Octyl Glucoside) |
| Detergent Class | Non-ionic | Non-ionic | Zwitterionic | Non-ionic |
| Molecular Weight ( g/mol ) | 335.44[5] | ~625 (average)[6] | 614.88[7] | 292.37[8] |
| Critical Micelle Concentration (CMC) | ~1.0 mM | 0.2-0.9 mM[6] | 6 - 10 mM[5] | 20-25 mM[8] |
Expert Insights: The lower CMC of this compound and Triton X-100 suggests a higher efficiency in forming micelles at lower concentrations compared to CHAPS and Octyl Glucoside. This can be beneficial in minimizing the amount of detergent in the final protein preparation. The zwitterionic nature of CHAPS makes it useful in applications like isoelectric focusing where charge neutrality is important.[9]
Quantitative Performance in Protein Extraction
While direct, comprehensive quantitative comparisons of protein recovery yields for a single protein across all these detergents are not extensively available in a single study, we can synthesize data from various sources to provide an objective overview. The efficiency of protein extraction is highly dependent on the specific protein, the cell or tissue type, and the experimental conditions.
| Detergent | Reported Protein Recovery/Extraction Efficiency | Key Considerations |
| This compound | While specific quantitative data is sparse, its structural similarity to other effective N-alkyl-glucosides suggests good performance, particularly for membrane proteins. | Its mild nature is expected to be beneficial for maintaining protein activity. Empirical optimization of concentration is often necessary.[8] |
| Triton X-100 | Can increase protein recovery by up to tenfold in certain proteomics applications.[10] A study on recombinant protein in E. coli showed that 0.5% to 1% Triton X-100 can increase yield by up to 30%.[11] | Effective for a wide range of proteins, but its aromatic ring interferes with UV-based protein quantification at 280 nm.[6] |
| CHAPS | Widely used for solubilizing membrane proteins while preserving protein-protein interactions.[12] Often used in 2D electrophoresis.[7] | Forms smaller micelles, which can be advantageous for some structural studies.[13] |
| Octyl Glucoside | A widely used and well-characterized detergent for solubilizing a broad range of membrane proteins.[13] Its high CMC facilitates its removal by dialysis.[8] | Can be a relatively harsh detergent for some sensitive proteins.[13] |
Expert Insights: The choice of detergent often involves a trade-off between solubilization efficiency and the preservation of protein structure and function. While Triton X-100 often shows high recovery rates, its potential to interfere with downstream analysis must be considered. This compound and Octyl Glucoside, with their carbohydrate-based headgroups, are generally considered milder options.
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, we present a generalized protocol for membrane protein extraction and a subsequent quantitative analysis of protein recovery.
Experimental Workflow for Membrane Protein Extraction
The following diagram illustrates the general workflow for isolating membrane proteins using a detergent-based method.
Caption: General workflow for membrane protein extraction using detergents.
Detailed Steps for Membrane Protein Solubilization:
-
Membrane Preparation:
-
Begin with a pellet of cells or a tissue sample.
-
Homogenize the sample in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) on ice.
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the membranes.
-
Wash the membrane pellet with a suitable buffer to remove contaminating soluble proteins.[8]
-
-
Protein Solubilization:
-
Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors).
-
Add the chosen detergent to a final concentration above its CMC. For this compound, a starting concentration of 1-2% (w/v) can be empirically tested.
-
Incubate the mixture for a defined period (e.g., 1-4 hours) at 4°C with gentle agitation.[8]
-
Perform a final ultracentrifugation step (e.g., 100,000 x g for 1 hour) to pellet any non-solubilized membrane material.[8]
-
The supernatant now contains the solubilized membrane proteins.
-
Quantitative Analysis of Protein Recovery
Accurate quantification of protein recovery is essential to evaluate the efficiency of the extraction protocol.
Caption: Workflow for the quantitative analysis of protein recovery.
Detailed Steps for Quantification:
-
Determine Total Protein Content: Before proceeding with the high-speed centrifugation to pellet membranes, take an aliquot of the initial total cell lysate. Quantify the protein concentration using a method compatible with the lysis buffer, such as the Bicinchoninic Acid (BCA) assay.
-
Determine Solubilized Protein Content: After the final ultracentrifugation step, quantify the protein concentration in the supernatant containing the solubilized membrane proteins using the same assay.
-
Calculate Recovery Yield: The percentage of protein recovery can be calculated using the following formula:
Recovery (%) = (Total protein in solubilized fraction / Total protein in initial lysate) x 100
Expert Insights: It is crucial to use a protein quantification assay that is compatible with the detergents present in your samples. For instance, the Bradford assay can be incompatible with some detergents, while the BCA assay is generally more robust in their presence.
Conclusion and Recommendations
The selection of a detergent for protein recovery is a critical decision that can significantly impact the yield, purity, and functional integrity of the target protein. This compound, with its non-ionic, sugar-based structure and favorable CMC, presents a compelling option, particularly for sensitive membrane proteins where maintaining native conformation is paramount.
While detergents like Triton X-100 may offer higher extraction yields in some cases, the potential for interference with downstream applications necessitates careful consideration. CHAPS remains a valuable tool for specific applications requiring a zwitterionic detergent. Octyl Glucoside is a well-established, reliable choice, though its potential harshness on certain proteins should be evaluated.
Ultimately, the optimal detergent and its concentration must be empirically determined for each specific protein and experimental system. This guide provides the foundational knowledge, comparative data, and practical protocols to embark on this optimization process with confidence. By systematically evaluating detergents like this compound against established alternatives, researchers can enhance the quantitative recovery of their proteins of interest, paving the way for more accurate and impactful downstream analyses.
References
- This compound - 18375-62-7 - Vulcanchem. (URL not available)
- An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization - MDPI. https://www.mdpi.com/2073-446X/10/1/1
- Proteomics workflows: Detergent comparison for bacteria - 2013 - Wiley Analytical Science. https://analyticalscience.wiley.com/do/10.1002/sepspec.201300005
- A Comparative Guide: N-Hexyl-D-gluconamide vs. Octyl glucoside for Membrane Protein Extraction - Benchchem. https://www.benchchem.com/product/b098637
- The utilization of Triton X-100 for enhanced two-dimensional liquid-phase proteomics. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3196251/
- Protocols for Extraction and Solubilization of Proteins for Proteomic Studies. (URL not available)
- From bottom-up to cell surface proteomics: detergents or no detergents, that is the question - Portland Press. https://portlandpress.com/biochemsoctrans/article-abstract/52/2/393/234720/From-bottom-up-to-cell-surface-proteomics
- Effect of CHAPS on the protein concentration yield. - ResearchGate. https://www.researchgate.
- Application Note 4 Protein Sample Preparation Efficient Removal of Triton X-100 Prior to MALDI-TOF and Digestion Using the Prote. (URL not available)
- Cell Lysis and Immunoprecipitation Protocol with CHAPS Buffer - Fivephoton Biochemicals. https://www.fivephoton.
- Effects of detergent and pH on recovery of protein from FFPE lysozyme tissue surrogates. https://www.researchgate.
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Safety Operating Guide
Personal protective equipment for handling N-Decyl-D-gluconamide
An Essential Guide to Personal Protective Equipment (PPE) for Handling N-Decyl-D-gluconamide
As a Senior Application Scientist, the foundation of innovative research is not just in the breakthroughs we achieve, but in the safety and integrity of the process that gets us there. This compound, a non-ionic surfactant valued in various biochemical applications, is generally considered to have a favorable safety profile. However, its classification necessitates stringent handling protocols to ensure personnel safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles and regulatory data.
Hazard Identification: The "Why" Behind the Protection
Understanding the specific hazards of a chemical is critical to selecting appropriate PPE. This compound, also commonly known as Decyl Glucoside, presents a primary and significant risk:
-
Serious Eye Damage (H318): The most critical hazard associated with this compound is its potential to cause serious, and potentially irreversible, eye damage upon contact.[1][2][3][4] The surfactant properties that make it effective in the lab also allow it to disrupt the sensitive tissues of the eye.
-
Skin Irritation/Burns (H314): Some safety data sheets (SDS) classify the compound as causing severe skin burns and irritation.[2][4] Prolonged or repeated contact can lead to dryness and chafing.[5]
-
Aquatic Toxicity (H402): While not a direct human exposure risk, it is classified as harmful to aquatic life, which informs disposal procedures for contaminated materials.[1]
The primary routes of exposure are direct contact with the skin and, most critically, the eyes. Inhalation is a lesser concern for the typical liquid form but must be considered if aerosols are generated.[5]
Core PPE Requirements
Based on the hazard profile, a baseline of PPE is mandatory for any procedure involving this compound.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the risk of severe eye damage, robust eye protection is paramount.
-
Chemical Safety Goggles: At a minimum, ANSI Z87.1-compliant (or equivalent standard) chemical safety goggles must be worn. These provide a 360-degree seal around the eyes, protecting from splashes and droplets that standard safety glasses would not.
-
Face Shield: When handling larger volumes (>1 liter) or performing operations with a high risk of splashing (e.g., vortexing, sonicating, cleaning up spills), a full-face shield must be worn over the safety goggles.[6][7] This provides a secondary barrier, protecting the entire face.
Hand Protection: Preventing Dermal Exposure
To prevent skin contact, chemical-resistant gloves are required.
-
Glove Type: Nitrile or butyl gloves are effective barriers for most surfactants and are recommended.[5] Always consult the manufacturer's compatibility data for the specific glove being used. Thicker gloves generally offer better protection.[8]
-
Best Practices:
-
Double Gloving: For handling concentrated stock solutions, double gloving is a recommended best practice. This allows for the immediate removal of the outer glove if contamination is suspected, without exposing the skin.[8]
-
Proper Fit: Ensure gloves fit properly. The cuff of the outer glove should extend over the sleeve of the lab coat or gown.[8]
-
Regular Changes: Change gloves every 30-60 minutes during extended procedures, or immediately if they are visibly contaminated or damaged.[8]
-
Body Protection: Shielding Skin and Clothing
-
Laboratory Coat: A standard, long-sleeved lab coat is sufficient for handling small quantities with low splash risk.
-
Disposable Gown: For procedures with a higher splash potential, a solid-front, back-closing disposable gown made of a low-permeability fabric is required to protect skin and clothing from contamination.[6]
Operational Plans: PPE Selection and Step-by-Step Protocols
The level of PPE required is dictated by the specific task and the associated risk of exposure.
Data Presentation: Scenario-Based PPE Selection
| Scenario | Task Description | Required Eye/Face Protection | Required Hand Protection | Required Body Protection | Respiratory Protection |
| Low Risk | Handling small volumes (<10 mL) of dilute solutions at the bench. | Chemical Safety Goggles | Single Pair of Nitrile Gloves | Standard Lab Coat | Not required with good ventilation. |
| Moderate Risk | Preparing stock solutions or handling volumes up to 1 liter. | Chemical Safety Goggles & Face Shield | Double Pair of Nitrile Gloves | Disposable Gown over Lab Coat | Not required with good ventilation. |
| High Risk | Cleaning up a spill of this compound. | Chemical Safety Goggles & Face Shield | Double Pair of Nitrile Gloves | Disposable Gown | Consider N95 respirator if aerosol/mist is generated. |
| Aerosol Risk | Any procedure that may generate an aerosol or mist (e.g., sonicating, vigorous mixing). | Chemical Safety Goggles & Face Shield | Double Pair of Nitrile Gloves | Disposable Gown | N95 Respirator (or higher) |
Mandatory Visualization: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Experimental Protocols: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Protocol 1: Donning PPE
-
Body Protection: Don lab coat or disposable gown. Fasten completely.
-
Eye/Face Protection: Put on chemical safety goggles. If required, place the face shield over the goggles.
-
Hand Protection: Put on the first pair of nitrile gloves (if double gloving).
-
Second Pair of Gloves: Put on the second, outer pair of gloves. Ensure the cuff of the outer glove is pulled over the sleeve of the gown or lab coat.
Protocol 2: Doffing PPE (Contamination Removal)
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of immediately in a designated hazardous waste container.[6]
-
Disposable Gown: Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and dispose of it.
-
Face Shield: Remove the face shield by handling the headband.
-
Goggles: Remove goggles from the back of your head forward.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[9][10]
Disposal and Decontamination Plan
All disposable materials that come into contact with this compound are considered contaminated.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and empty vials must be placed in a designated, sealed, and labeled hazardous waste container for disposal via a certified waste management company.[6][11]
-
Decontamination: Reusable PPE, such as face shields and goggles, should be decontaminated according to the manufacturer's recommendations.[12] In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][9] For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1][2]
By adhering to these rigorous PPE protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their experimental work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
